Sodium cyclopropanesulfinate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;cyclopropanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S.Na/c4-6(5)3-1-2-3;/h3H,1-2H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFZPDGBPHCHV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655317 | |
| Record name | Sodium cyclopropanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910209-21-1 | |
| Record name | Sodium cyclopropanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium cyclopropanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Sodium Cyclopropanesulfinate
Introduction
Overview of Sodium Cyclopropanesulfinate
This compound is an organosulfur compound that has garnered attention within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. It belongs to the class of sulfinate salts, which are noted for their versatility as synthetic intermediates. The molecule is characterized by a strained three-membered cyclopropyl ring attached to a sulfinate functional group, with sodium as the counter-ion. This unique structural combination imparts specific reactivity and physical characteristics that are of interest to researchers and drug development professionals.
Significance in Research and Drug Development
The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This compound serves as a key reagent for introducing this cyclopropyl group into various molecular scaffolds. Furthermore, sulfinate salts, in general, are recognized as powerful building blocks in the synthesis of a wide array of organosulfur compounds.
Scope of the Guide
This technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed information on its spectroscopic characteristics, thermal and chemical stability, and solubility profile. The guide also includes detailed experimental protocols for the determination of these properties, providing a framework for the practical application and handling of this compound.
Core Physical and Chemical Properties
Molecular Structure and Chemical Identity
The molecular structure of this compound consists of a sodium cation (Na⁺) ionically bonded to the cyclopropanesulfinate anion (c-C₃H₅SO₂⁻). The anion features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a carbon atom of the cyclopropane ring.
Caption: Molecular Structure of this compound
General Properties
This compound is typically encountered as a white to yellow powder and is stable under standard room temperature storage conditions. Its fundamental physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅NaO₂S | |
| Molecular Weight | 128.13 g/mol | |
| Appearance | White to yellow powder | |
| Melting Point | 245-248°C | |
| Boiling Point | Decomposes before boiling | N/A |
| Density | Data not available | N/A |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. While specific spectral data from peer-reviewed literature is limited, the expected spectroscopic features can be inferred from the known structure and data for analogous compounds. Commercial suppliers confirm that the infrared and NMR spectra are consistent with the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the analysis would be conducted in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), owing to its ionic nature.
The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclopropyl ring. Due to the symmetry of the cyclopropane ring, the four methylene protons (CH₂) are chemically equivalent, as is the single methine proton (CH). This would result in two distinct signals.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.5-1.0 | Multiplet | 4H | CH₂ protons of the cyclopropyl ring |
| ~1.5-2.0 | Multiplet | 1H | CH proton of the cyclopropyl ring |
Note: Predicted chemical shifts are based on typical values for cyclopropyl groups and may vary depending on the solvent and instrument parameters.
The carbon-13 NMR spectrum will provide information on the carbon environments within the molecule. The cyclopropyl ring is expected to show two distinct signals corresponding to the methylene carbons and the methine carbon attached to the sulfinate group.
| Chemical Shift (ppm) | Assignment |
| ~5-15 | CH₂ carbons of the cyclopropyl ring |
| ~30-40 | CH carbon of the cyclopropyl ring attached to sulfur |
Note: Predicted chemical shifts are based on typical values for cyclopropyl groups and may vary depending on the solvent and instrument parameters.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the S=O and C-S bonds of the sulfinate group, as well as vibrations associated with the cyclopropyl ring.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3000-2850 | C-H stretching of the cyclopropyl ring |
| ~1250-1100 | Asymmetric S=O stretching of the sulfinate group |
| ~1070-1030 | Symmetric S=O stretching of the sulfinate group |
| ~700-600 | C-S stretching |
Thermal and Chemical Stability
Thermal Stability and Decomposition
This compound has a relatively high melting point of 245-248°C, which suggests good thermal stability. Like many organic salts, it is expected to decompose at or near its melting point rather than exhibiting a true boiling point at atmospheric pressure. The thermal decomposition of related halogenated polyfluorocyclopropanes has been observed to occur in the range of 170–250°C.
Chemical Stability and Reactivity
As a salt, this compound is generally stable under neutral conditions. However, its reactivity can be influenced by the presence of acids, bases, and oxidizing agents.
-
Acids: In the presence of strong acids, the sulfinate anion is likely to be protonated to form the corresponding cyclopropanesulfinic acid.
-
Bases: It is expected to be stable in the presence of non-nucleophilic bases.
-
Oxidizing Agents: The sulfinate group can be oxidized to a sulfonate group.
-
Air and Moisture: While generally stable, prolonged exposure to air and moisture should be avoided, as is common practice for many organosulfur reagents to prevent potential oxidation or hydrolysis. The related compound, sodium pentaphospholide, is noted to be air and moisture sensitive.
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis and biological assays. As an ionic salt, it is expected to be soluble in polar solvents.
Solubility in Various Solvents
Based on the behavior of a structurally similar compound, sodium 1-(trifluoromethyl)cyclopropanesulfinate, a qualitative solubility profile can be predicted.
| Solvent | Predicted Solubility | Rationale |
| Water | High | The ionic nature of the salt facilitates dissolution through ion-dipole interactions. |
| Methanol | Moderate to High | The polarity of methanol allows for the solvation of the ionic compound. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of solvating both the cation and the anion effectively. |
| Dichloromethane | Low | As a nonpolar solvent, it is not expected to effectively solvate the ionic salt. |
| Toluene | Low | A nonpolar aromatic solvent with poor solvating power for ionic species. |
Factors Influencing Solubility
The solubility of this compound is primarily governed by its ionic character. The presence of the sodium cation and the sulfinate anion leads to strong electrostatic interactions that are best overcome by polar solvents capable of forming strong ion-dipole interactions. The small organic portion of the molecule, the cyclopropyl group, has a minor influence on its overall solubility in polar media.
Experimental Protocols
The following section outlines generalized, yet detailed, experimental protocols for the determination of the key physical properties of this compound. These protocols are designed to be self-validating and are based on standard laboratory practices.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity. For this compound, a capillary melting point apparatus would be the standard choice.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point (245°C). The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.
-
Observation: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
Caption: Workflow for Melting Point Determination
Spectroscopic Analysis
Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrument Parameters: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition and Processing: The spectra are acquired, and the resulting free induction decay (FID) is Fourier transformed. The spectra are then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
For a solid sample like this compound, the KBr pellet method is a common and reliable technique.
Protocol:
-
Sample Preparation: Approximately 1-2 mg of this compound is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The powder is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Determination of Solubility
A gravimetric method can be employed to determine the quantitative solubility of this compound in various solvents.
Protocol:
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The mixture is then agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
Separation: The saturated solution is allowed to stand undisturbed until any undissolved solid has settled. A known volume of the clear supernatant is carefully withdrawn using a volumetric pipette.
-
Solvent Evaporation: The withdrawn aliquot is transferred to a pre-weighed container. The solvent is then removed under reduced pressure or by gentle heating, leaving behind the dissolved solid.
-
Quantification: The container with the solid residue is weighed, and the mass of the dissolved this compound is determined. The solubility is then calculated and expressed in g/100 mL or other appropriate units.
Caption: Workflow for Solubility Determination
Conclusion
This compound is a valuable reagent with a distinct set of physical properties that are important for its handling, storage, and application in chemical synthesis. Its characterization by standard analytical techniques such as NMR and FT-IR spectroscopy confirms its structure. The compound exhibits good thermal stability, and its solubility in polar solvents is a key characteristic for its use in various reaction media. The experimental protocols provided in this guide offer a robust framework for the verification of these properties, ensuring the quality and reliability of this important synthetic building block.
References
An In-Depth Technical Guide to Sodium Cyclopropanesulfinate: A Versatile Reagent in Modern Drug Discovery
This guide provides a comprehensive technical overview of sodium cyclopropanesulfinate, a valuable reagent in organic synthesis, with a particular focus on its application in the design and development of novel therapeutics. For researchers, medicinal chemists, and professionals in drug development, understanding the structure, synthesis, and reactivity of this compound is crucial for leveraging its unique properties to create more effective and safer medicines.
Core Chemical Identity and Physicochemical Properties
This compound is an organic sodium salt characterized by a cyclopropyl group attached to a sulfinate functional group. Its compact and strained three-membered ring is a key feature that imparts unique chemical and biological properties to the molecules that contain it.
Chemical Structure and Formula
The chemical structure of this compound is fundamental to its reactivity. The sulfinate anion is stabilized by the sodium counterion.
Molecular Formula: C₃H₅NaO₂S[1][2]
IUPAC Name: this compound[2]
SMILES: C1CC1S(=O)[O-].[Na+][2]
InChI Key: CQSFZPDGBPHCHV-UHFFFAOYSA-M[2]
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 128.13 g/mol | [1][2] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 245-248°C | [1] |
| Solubility | Soluble in water. | |
| Storage | Room temperature | [1] |
The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry
The incorporation of a cyclopropyl ring into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[3] Understanding these benefits provides the rationale for using reagents like this compound.
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable binding to its biological target.[3]
-
Improved Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in a corresponding linear alkyl chain, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[3]
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Reduced Off-Target Effects: By improving the conformational fit for the intended target, the cyclopropyl group can reduce binding to other proteins, thereby minimizing the risk of side effects.[3]
Synthesis of this compound
While a detailed, step-by-step validated protocol for the synthesis of this compound is not widely published in peer-reviewed journals, general methods for the preparation of sodium sulfinates are well-established.[4][5][6] These typically involve the reaction of an appropriate precursor with a source of sulfur dioxide or a sulfite salt. A plausible synthetic route starting from a cyclopropyl halide is outlined below.
Diagram 2: General Synthetic Pathway to this compound
Caption: A plausible synthetic workflow for this compound.
Conceptual Experimental Protocol
The following is a conceptual protocol based on general methods for the synthesis of sodium sulfinates from organometallic reagents. This protocol should be considered illustrative and would require optimization and validation.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of cyclopropyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, cyclopropylmagnesium bromide.
-
Sulfonylation: The freshly prepared Grignard reagent is then added slowly to a solution of sulfur dioxide in anhydrous THF at low temperature (e.g., -78 °C).
-
Workup and Isolation: The reaction mixture is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Applications in Organic Synthesis and Drug Development
This compound is a versatile reagent primarily used for the introduction of the cyclopropylsulfonyl or related moieties into organic molecules.[1] Its applications are particularly relevant in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Cross-Coupling Reactions
Sodium sulfinates have emerged as effective coupling partners in various transition metal-catalyzed cross-coupling reactions, such as those catalyzed by palladium or nickel.[7][8][9][10] These reactions allow for the formation of C-S bonds, leading to the synthesis of cyclopropyl sulfones and other sulfur-containing compounds.
Diagram 3: Generalized Palladium-Catalyzed Cross-Coupling with this compound
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
The mechanism of these reactions can be complex and is the subject of ongoing research.[8][9][10] For heterocyclic sulfinates, it has been shown that a chelated Pd(II) sulfinate complex can be the resting state of the catalyst, with the loss of SO₂ being the turnover-limiting step.[9]
Radical Reactions
Sodium sulfinates can serve as precursors to sulfonyl radicals under oxidative conditions.[4][6] These highly reactive intermediates can participate in a variety of transformations, including radical cyclization cascades to form complex polycyclic structures.[5]
Handling and Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements:
-
Precautionary Statements:
It is imperative to consult the Safety Data Sheet (SDS) for detailed safety and handling information before using this reagent.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the cyclopropylsulfonyl moiety into organic molecules. Its utility is underscored by the strategic importance of the cyclopropyl group in modern drug design for enhancing the potency, metabolic stability, and overall pharmacological profile of therapeutic candidates. While further research into its specific applications and reaction mechanisms is ongoing, its role as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries is well-established. Researchers and drug development professionals are encouraged to explore the potential of this reagent in their synthetic endeavors.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130-9180. [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]
-
Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
Wang, C., et al. (2018). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 57(5), 1371-1375. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 134-147. [Link]
-
Fier, P. S., & Hartwig, J. F. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(8), 3843-3853. [Link]
-
Patsnap. (n.d.). Drugs synthesis patented technology retrieval search results. Eureka. [Link]
-
Fier, P. S., & Hartwig, J. F. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. [Link]
-
Proudfoot, J. (n.d.). Publications & Patents. Discoverybytes. [Link]
-
Fier, P. S., & Hartwig, J. F. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. [Link]
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium 1-fluorocyclopropane-1-sulfinate. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US4154952A - Process for the production of substituted cyclopropane derivatives.
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Sodium Cyclopropanesulfinate: A Strategic Reagent for Late-Stage C-H Functionalization
Topic: Sodium Cyclopropanesulfinate (CAS 910209-21-1) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS 910209-21-1) is a specialized organosulfur reagent utilized primarily in the Late-Stage Functionalization (LSF) of pharmaceutical candidates. It serves as a radical precursor for the direct installation of cyclopropyl motifs onto electron-deficient heterocycles (e.g., pyridines, quinolines) via Minisci-type radical substitution .
In modern drug design, the cyclopropyl group is often termed a "superior methyl" or bioisostere for the tert-butyl group. It enhances metabolic stability by blocking oxidation sites (CYP450 resistance) and improves potency through conformational restriction, often without the lipophilic penalty associated with larger alkyl chains. This guide details the physicochemical properties, mechanistic pathways, and validated protocols for deploying CAS 910209-21-1 in high-value synthesis.
Chemical Identity & Physicochemical Properties
This compound is an air-stable solid, offering a distinct advantage over traditional, unstable radical precursors like cyclopropyl halides or boronic acids which often require harsh conditions.
Key Properties Table
| Property | Data | Relevance to Protocol |
| Chemical Name | This compound | Primary Reagent |
| CAS Number | 910209-21-1 | Unique Identifier |
| Formula | C₃H₅NaO₂S | Stoichiometry Calculation |
| Molecular Weight | 128.13 g/mol | Molarity Setup |
| Appearance | White to off-white solid | Visual Purity Check |
| Solubility | Water (High), DMSO (Moderate) | Compatible with biphasic Minisci conditions |
| Stability | Air/Moisture Stable (Solid state) | Long-term storage without glovebox |
| Reactive Species | Cyclopropyl Radical ([1][2][3]•C₃H₅) | Generated in situ via oxidative desulfinylation |
Structural Architecture
Figure 1: Structural dissociation and activation pathway of CAS 910209-21-1.
Mechanism of Action: The Minisci Reaction[4][5][6][7]
The utility of CAS 910209-21-1 lies in its ability to generate carbon-centered radicals under oxidative conditions. This follows the Minisci reaction mechanism , allowing for the alkylation of heteroarenes without pre-functionalization (e.g., no need for halides or boronates on the heterocycle).[4]
Mechanistic Cascade
-
Oxidation: A stoichiometric oxidant (e.g., Ammonium Persulfate) oxidizes the sulfinate anion to a sulfonyl radical.
-
Desulfinylation: The sulfonyl radical rapidly extrudes sulfur dioxide (
), leaving a reactive cyclopropyl radical ( ). -
Radical Addition: The nucleophilic cyclopropyl radical attacks the most electron-deficient position of a protonated heterocycle (e.g., C2 or C4 of a pyridine).
-
Rearomatization: Oxidative elimination restores aromaticity, yielding the final alkylated product.
Mechanistic Pathway Diagram
Figure 2: The oxidative radical mechanism for installing cyclopropyl groups using CAS 910209-21-1.
Experimental Protocols
The following protocols are designed for reproducibility and scalability. The Biphasic System is generally preferred for sodium salts to manage solubility differences between the inorganic salt and the organic substrate.
Protocol A: Standard Aqueous/Organic Minisci Conditions
Best for: Polar heterocycles and initial screening.
Reagents:
-
Substrate (Heterocycle): 1.0 equiv
-
CAS 910209-21-1: 3.0 equiv
-
Ammonium Persulfate (
): 3.0 equiv -
Silver Nitrate (
): 0.1 - 0.5 equiv (Catalyst) -
TFA (Trifluoroacetic acid): 1.0 - 5.0 equiv (to protonate heterocycle)
-
Solvent: DCM/Water (1:1) or DCE/Water (1:1)
Step-by-Step Workflow:
-
Preparation: Dissolve the heterocycle (1.0 mmol) in DCM (5 mL). Add Water (5 mL).
-
Acidification: Add TFA (acidifies the aqueous phase and protonates the heterocycle, lowering its LUMO energy).
-
Reagent Addition: Add CAS 910209-21-1 (3.0 mmol) and
(0.1 mmol) to the biphasic mixture. -
Initiation: Cool to 0°C. Add Ammonium Persulfate (3.0 mmol) slowly to control the exotherm.
-
Reaction: Vigorously stir (critical for biphasic transfer) at Room Temperature (25°C) for 12–24 hours.
-
Workup: Neutralize with sat.
. Extract with DCM. Dry over and concentrate. -
Purification: Silica gel chromatography (Gradient: Hexanes to EtOAc).
Protocol B: "Baran-Type" Zinc-Mediated Conditions (Adaptation)
Note: While Baran reagents are typically Zinc salts, Sodium salts can be adapted using Zinc Lewis acids.
If solubility in organic solvents is required (e.g., for lipophilic substrates), convert the sodium salt in situ or use a co-solvent system:
-
Solvent: DMSO/Water (3:1)
-
Oxidant: TBHP (tert-Butyl hydroperoxide) or
. -
Temp: 40–50°C (Thermal initiation often replaces Ag catalyst).
Experimental Logic Flow
Figure 3: Step-by-step bench workflow for Protocol A.
Strategic Application in Drug Design
The "Magic Methyl" & Metabolic Stability
Replacing a methyl or tert-butyl group with a cyclopropyl group (using CAS 910209-21-1) often yields:
-
Metabolic Blockade: The
-like character of the cyclopropyl C-H bonds makes them resistant to CYP450 oxidation compared to alkyl chains. -
Potency Boost: The rigid cyclopropyl ring can lock the molecule into a bioactive conformation.
-
Solubility: Unlike purely lipophilic alkyl groups, the unique electronic signature of cyclopropane can modulate pKa and solubility.
Troubleshooting & Optimization
-
Issue: Regioselectivity. Minisci reactions are governed by electronics. The radical attacks the most electron-deficient carbon (alpha or gamma to Nitrogen).
-
Solution: Block positions or use steric bulk to guide the radical.
-
-
Issue: Low Yield.
-
Solution: Increase reagent stoichiometry (Radical generation is often inefficient; 3-5 equiv is standard). Ensure high stir rates in biphasic systems.
-
References
-
Original Minisci Reaction Context: Minisci, F. et al. "Nucleophilic character of alkyl radicals: Homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 1971. Link
-
Sulfinate Reagent Development (Baran Lab): Gui, J., et al. "Practical Olefin Hydroamination with Nitroarenes." Science, 2014. (Contextualizing sulfinate stability and utility). Link
-
Cyclopropyl Sulfinate Specifics: "this compound Product Data." Sigma-Aldrich / Merck KGaA. Accessed 2024. Link
-
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An In-Depth Technical Guide to the Stability and Storage of Sodium Cyclopropanesulfinate
Introduction
Sodium cyclopropanesulfinate is a versatile and valuable reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its utility as a precursor for introducing the cyclopropane motif—a strained ring system that can significantly modulate the physicochemical and pharmacological properties of a molecule—makes its integrity paramount.[1] However, like many organosulfur compounds, the sulfinate functional group is susceptible to environmental factors, which can compromise its purity and reactivity. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and best-practice handling protocols for this compound to ensure its effective use in research and development.
Section 1: Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅NaO₂S | PubChem[2] |
| Molecular Weight | 128.13 g/mol | PubChem[1][2] |
| Appearance | White to yellow powder/solid | MySkinRecipes[1] |
| Melting Point | 245-248 °C | MySkinRecipes[1] |
| Purity (Typical) | ≥90% | MySkinRecipes[1] |
The structure, featuring an ionic sodium sulfinate group attached to a strained cyclopropyl ring, dictates its reactivity. The sulfinate group (R-SO₂⁻) is a key functional moiety that is nucleophilic at the sulfur atom and prone to oxidation.
Section 2: Chemical Stability Profile
The stability of this compound is influenced by several environmental factors. Its shelf-life and efficacy in reactions depend on controlling these variables.
Oxidative Stability
The primary degradation pathway for sulfinates is oxidation. The sulfur(IV) center in the sulfinate anion is readily oxidized to a more stable sulfur(VI) state, forming the corresponding sodium cyclopropanesulfonate.
-
Mechanism: Exposure to atmospheric oxygen can initiate this oxidation, which may be accelerated by the presence of trace metal impurities or light.
-
Consequence: The resulting sulfonate is generally unreactive in the desired synthetic transformations for which the sulfinate is employed, leading to lower reaction yields and potential complications in product purification. While sulfonate groups are resistant to mild oxidizing agents, the sulfinate is more vulnerable.[3]
Hygroscopicity and Hydrolytic Stability
Sodium sulfinate salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[4]
-
Hygroscopicity: The ionic nature of the sodium salt contributes to its affinity for water molecules.[5] This can lead to the material becoming sticky or clumping, making it difficult to handle and weigh accurately.[6]
-
Hydrolytic Stability: While the sulfinate anion itself is generally stable to hydrolysis under neutral or alkaline conditions, the presence of water can facilitate degradation through other mechanisms, such as promoting oxidation.[3] In acidic conditions, it can be protonated to form cyclopropanesulfinic acid, which may have different stability characteristics.[3]
Thermal Stability
This compound exhibits a relatively high melting point of 245-248°C, suggesting good thermal stability under short-term heating.[1] However, prolonged exposure to elevated temperatures, especially in the presence of oxygen and moisture, can accelerate decomposition.[3][7]
Photostability
While specific photostability studies on this compound are not widely published, compounds with reactive functional groups are often susceptible to degradation upon exposure to UV or high-energy visible light. It is prudent to assume potential photosensitivity and protect the compound from light during storage and handling.
Section 3: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is critical to preserve the integrity of this compound. The primary goal is to create a physical barrier against atmospheric oxygen and moisture.
Long-Term Storage
For optimal shelf-life, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place.[8] While some vendors suggest room temperature, refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of any potential degradation.
-
Atmosphere: The container should be flushed with an inert gas (e.g., argon or dry nitrogen) before sealing. This displaces air and minimizes the risk of oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.[8][9] Containers with high-integrity seals, such as those with PTFE-lined caps or specialized packaging like Aldrich's Sure/Seal™ bottles, are ideal.[10]
Laboratory Handling Protocol
Due to its hygroscopic and air-sensitive nature, weighing and dispensing should be performed efficiently, minimizing atmospheric exposure.
Objective: To accurately weigh and transfer the solid reagent from its storage container to a reaction vessel while maintaining an inert atmosphere.
Required Equipment:
-
Glove box or glove bag with an inert atmosphere (preferred).
-
Alternatively, a Schlenk line setup.[11]
-
Clean, dry glassware (oven-dried and cooled under vacuum or inert gas).[12]
-
Spatulas and weighing funnels.
-
Source of dry nitrogen or argon.
Step-by-Step Procedure:
-
Preparation: If not using a glovebox, assemble the reaction flask and equip it with a septum. Purge the flask with dry nitrogen or argon for several minutes.
-
Equilibration: Allow the storage container of this compound to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Environment Transfer:
-
In a Glovebox (Best Practice): Perform all manipulations inside the glovebox. Open the container, weigh the desired amount of the powder, and transfer it to the reaction vessel.
-
On the Benchtop (Rapid Transfer): If a glovebox is unavailable, work quickly. Briefly remove the container lid. Use a clean, dry spatula to transfer the solid to a tared vial or directly into the reaction flask against a positive pressure of inert gas.
-
-
Resealing: Immediately and securely reseal the main storage container. If the seal integrity is questionable, use paraffin film as a temporary secondary seal. Purge the headspace of the container with inert gas before final tightening.
-
Cleanup: Clean any spatulas or funnels used for the transfer promptly to prevent degradation of residual material.[12]
Section 4: Analytical Methods for Stability Assessment
Regularly assessing the purity of this compound, especially for lots that have been stored for an extended period or opened multiple times, is crucial for reliable and reproducible chemistry.
| Analytical Method | Purpose | Key Observations |
| ¹H NMR Spectroscopy | Purity assessment and structural confirmation. | The cyclopropyl protons will have characteristic shifts. The appearance of new signals could indicate the presence of degradation products or impurities. Conformation to structure is a key specification.[1] |
| Infrared (IR) Spectroscopy | Functional group analysis. | The S=O stretch of the sulfinate will be a prominent feature. Oxidation to a sulfonate would result in a shift and change in this region of the spectrum. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and detection of impurities. | A primary peak corresponding to the sulfinate. Degradation would appear as a new, likely more polar, peak (the sulfonate). HPLC is a standard method for quality control of pharmaceutical raw materials.[13] |
| Mass Spectrometry (MS) | Identification of degradation products. | Coupled with LC (LC-MS), this technique can be used to identify the molecular weight of impurities, confirming, for example, the formation of sodium cyclopropanesulfonate.[14] |
Representative Protocol: HPLC Purity Assessment
Objective: To determine the purity of a this compound sample and detect the presence of its primary oxidative degradation product, sodium cyclopropanesulfonate.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 5% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Charged Aerosol Detector (CAD) for universal detection.[15]
-
Sample Preparation: Dissolve a known quantity of the solid in water or a water/acetonitrile mixture to a final concentration of ~1 mg/mL.
-
Analysis: The more polar sulfonate degradation product will elute earlier than the parent sulfinate. Purity is calculated based on the relative peak areas.
Conclusion
This compound is a powerful synthetic tool whose utility is directly tied to its chemical purity. Its primary vulnerabilities are oxidation to the corresponding sulfonate and degradation accelerated by the presence of moisture. By implementing rigorous storage protocols—namely, the use of sealed, opaque containers under a dry, inert atmosphere in a cool environment—and employing careful handling techniques that minimize atmospheric exposure, researchers can ensure the long-term stability and reactivity of this valuable reagent. Regular analytical assessment provides the ultimate validation of its quality, enabling reproducible and successful synthetic outcomes.
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An In-Depth Technical Guide to Sodium Cyclopropanesulfinate for Advanced Research and Development
This guide provides an in-depth exploration of sodium cyclopropanesulfinate, a versatile and increasingly important reagent in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond basic data to offer a comprehensive understanding of its synthesis, reactivity, and practical application, grounded in established chemical principles and supported by authoritative references.
Introduction: The Emerging Role of the Cyclopropyl Moiety in Drug Discovery
The cyclopropane ring, once considered a niche structural element, has become a highly valued motif in medicinal chemistry.[1] Its unique stereoelectronic properties—including a high degree of s-character in its C-H bonds and π-character in its C-C bonds—allow it to serve as a metabolically stable bioisostere for various functional groups.[2] The rigid, three-dimensional nature of the cyclopropyl group can enforce specific conformations, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[1]
This compound (C₃H₅NaO₂S) is a key reagent for introducing this valuable cyclopropylsulfonyl moiety into organic molecules. As a stable, easy-to-handle solid, it serves as a potent nucleophile and a precursor to the cyclopropylsulfonyl radical, enabling a diverse range of chemical transformations. This guide will detail its fundamental properties, synthesis, and key applications, providing the technical insights necessary for its effective use in a research and development setting.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 128.13 g/mol | [3][4] |
| Molecular Formula | C₃H₅NaO₂S | [3][4] |
| CAS Number | 910209-21-1 | [4] |
| Appearance | White to yellow powder | [3] |
| Melting Point | 245-248 °C | [3] |
| SMILES | C1CC1S(=O)[O-].[Na+] | [4] |
Spectroscopic Characterization (Predicted)
While full experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its expected NMR signals. A commercial vendor confirms that the NMR spectrum conforms to the expected structure.[3]
-
¹H NMR: The proton signals for the cyclopropane ring are expected to appear in the highly shielded region of the spectrum. The four methylene protons on the ring (CH₂) would likely appear as a complex multiplet between δ 0.5-1.0 ppm . The single methine proton (CH) attached to the sulfinate group would be shifted slightly downfield, likely appearing as a multiplet between δ 1.5-2.5 ppm . For comparison, the cyclopropyl protons in 1-ethoxycyclopropanol appear as a singlet at δ 0.84 ppm.[5]
-
¹³C NMR: The carbon signals for the cyclopropane ring are also expected in the upfield region. The two methylene carbons (CH₂) would likely resonate between δ 5-15 ppm , while the methine carbon (CH) bonded to the sulfur atom would be significantly deshielded, appearing further downfield, estimated in the range of δ 30-50 ppm .
Solubility Profile
As an ionic salt, this compound is expected to be soluble in polar organic solvents. While quantitative solubility data ( g/100 mL) is not extensively documented, a qualitative assessment based on its structure and general principles suggests the following:
-
High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Moderate to Low Solubility: Ethereal solvents such as Tetrahydrofuran (THF).
-
Insoluble: Nonpolar solvents such as hexanes and toluene.
For critical applications, it is recommended to experimentally determine the solubility in the solvent system of choice. A suggested protocol for this determination is provided in Section 6.
Synthesis of this compound
The reliable synthesis of this compound is crucial for its application. While several general methods for sulfinate salt preparation exist,[6] a robust and common pathway involves the reaction of a Grignard reagent with sulfur dioxide, followed by neutralization. This approach is advantageous as it starts from the readily available cyclopropyl bromide.
Synthetic Pathway Overview
The synthesis can be logically broken down into two primary stages: the formation of the sulfinic acid via a Grignard reaction, and its subsequent conversion to the sodium salt.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of sulfinic acids from Grignard reagents and their subsequent conversion to sodium salts.[7]
Step 1: Synthesis of Cyclopropanesulfinic Acid
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Grignard Reagent: To the flask, add a solution of cyclopropylmagnesium bromide in THF (e.g., 0.5 M solution). Cool the solution to -10 °C using an appropriate cooling bath.
-
SO₂ Addition: Slowly bubble dry sulfur dioxide (SO₂) gas through the Grignard solution, or add a pre-cooled solution of SO₂ in THF.[8] Maintain the reaction temperature below 0 °C. The causality here is critical: exothermic reaction with the Grignard reagent requires careful temperature control to prevent side reactions.
-
Reaction Monitoring: The reaction is typically rapid. Monitor the consumption of the Grignard reagent by TLC analysis of quenched aliquots.
-
Acidic Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker of crushed ice containing a stoichiometric excess of hydrochloric acid. This protonates the intermediate magnesium salt to form the free sulfinic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x). The choice of solvent depends on the polarity of the sulfinic acid.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclopropanesulfinic acid.
Step 2: Formation of this compound
-
Dissolution: Dissolve the crude cyclopropanesulfinic acid from Step 1 in a suitable solvent, such as ethanol or water.
-
Neutralization: Cool the solution in an ice bath and add a solution of one equivalent of sodium hydroxide dropwise with stirring.[9][10] Monitor the pH to ensure complete neutralization (pH ~7-8).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary.
-
Drying: Dry the final product under vacuum to remove any residual solvent.
Key Applications in Organic Synthesis
This compound is a versatile reagent primarily used as a source of either the cyclopropylsulfonyl radical or the cyclopropanesulfinate nucleophile.[6]
Radical-Mediated Reactions: Sulfonylation of Alkenes and Alkynes
Under oxidative conditions, this compound can generate a cyclopropylsulfonyl radical, which readily participates in addition reactions with unsaturated systems. This is a powerful method for constructing C-S bonds.
General Mechanism: The reaction is typically initiated by an oxidant (e.g., a peroxide or a metal-based oxidant) that abstracts an electron from the sulfinate anion to form the sulfonyl radical. This radical then adds to a C-C multiple bond.
Caption: General mechanism for radical sulfonylation.
Experimental Protocol: Palladium-Catalyzed Cyclizative Sulfonylation
The following is a representative protocol adapted from a palladium-catalyzed sulfonylation reaction using sodium sulfinates.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add the homoallenyl amide substrate (1.0 equiv.), this compound (2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
Solvent and Reagents: Evacuate and backfill the tube with an inert atmosphere (e.g., argon). Add the reaction solvent (e.g., anhydrous THF). Finally, add the oxidant (e.g., PhI(O₂CCF₃)₂, 1.5 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The mild conditions are a key advantage of many modern catalytic methods.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonylated product.
Nucleophilic Reactions: Cross-Coupling
The sulfinate anion can act as a nucleophile in transition-metal-catalyzed cross-coupling reactions, most notably with aryl and vinyl halides or triflates. This provides a direct route to aryl and vinyl cyclopropyl sulfones.
General Catalytic Cycle (Palladium-Catalyzed):
Caption: Palladium-catalyzed cross-coupling cycle.
This catalytic cycle is a cornerstone of modern synthetic chemistry. The choice of ligand (L) is critical for promoting the reductive elimination step and preventing catalyst decomposition.
Safety and Handling
This compound is classified as an irritant.[4] Proper handling is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Inhalation: Avoid breathing dust. Handle in a well-ventilated area or in a chemical fume hood.[4]
-
Skin and Eye Contact: Causes skin and serious eye irritation.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Appendix: Supplementary Protocols
Protocol: Determination of Solubility
-
Preparation: Add a known volume (e.g., 2.0 mL) of the desired solvent to a small, sealable vial equipped with a magnetic stir bar.
-
Saturation: Gradually add small, weighed portions of this compound to the vial while stirring at a constant temperature (e.g., 25 °C). Continue adding the solid until a small amount remains undissolved, indicating saturation.
-
Equilibration: Seal the vial and allow the suspension to stir for several hours (e.g., 4-6 hours) to ensure equilibrium is reached.
-
Sampling: Stop stirring and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant using a volumetric pipette.
-
Analysis: Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Calculation: Weigh the vial containing the dry residue. The mass of the residue divided by the volume of the aliquot taken gives the solubility, typically expressed in g/L or mg/mL.
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An In-Depth Technical Guide to the Solubility of Sodium Cyclopropanesulfinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emerging Importance of the Cyclopropyl Moiety
The cyclopropyl group, once a mere curiosity of strained-ring chemistry, has cemented its role as a valuable component in modern drug discovery.[1][2][3] Its unique conformational rigidity and electronic properties can significantly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[3] Sodium cyclopropanesulfinate, as a key building block for introducing this moiety, is therefore of considerable interest.[4][5] A thorough understanding of its solubility, a fundamental physicochemical property, is paramount for its effective utilization in synthesis, process development, and formulation. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering both theoretical underpinnings and practical, field-tested methodologies.
Core Principles: Understanding the Solubility of an Organic Salt
This compound is an organic salt, and its solubility is governed by the interplay of several factors, primarily the lattice energy of its crystal structure and the solvation energy of its constituent ions. The fundamental principle of "like dissolves like" provides a useful, albeit simplified, starting point.[6]
A solvent's ability to dissolve an ionic compound like this compound depends on its capacity to overcome the strong electrostatic forces holding the sodium cations (Na+) and cyclopropanesulfinate anions (c-C3H5SO2-) together in the crystal lattice. This is achieved through favorable ion-dipole interactions between the solvent molecules and the dissociated ions.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₃H₅NaO₂S | PubChem[7] |
| Molecular Weight | 128.13 g/mol | PubChem[7] |
| Appearance | White to yellow powder | MySkinRecipes[4] |
| Melting Point | 245-248°C | MySkinRecipes[4] |
Solubility Profile: A Solvent-by-Solvent Analysis
Predicting the precise solubility of a compound in a given solvent without experimental data is challenging. However, by categorizing solvents based on their polarity and hydrogen bonding capabilities, we can establish a general framework for understanding the solubility behavior of this compound.
Polar Protic Solvents
Polar Aprotic Solvents
Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent at solvating cations due to their exposed oxygen atoms with high partial negative charges.[8] They are highly effective at dissolving a wide range of salts. For instance, sodium 1-(trifluoromethyl)cyclopropanesulfinate demonstrates excellent solubility in these solvents.[8] Acetonitrile is expected to provide moderate solubility.[8] Studies on a different sodium salt, sodium diclofenac, showed that its solubility in DMSO is two orders of magnitude higher than in acetone or ethyl acetate.[9]
Nonpolar Solvents
Nonpolar solvents such as toluene, hexanes, and dichloromethane are generally poor solvents for ionic compounds like this compound.[6][8] Their low dielectric constants and inability to form strong ion-dipole interactions mean they cannot effectively overcome the crystal lattice energy of the salt.[8] Consequently, the solubility in these solvents is expected to be very low to negligible.[8]
Summary of Expected Solubility Trends:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Strong ion-dipole interactions and hydrogen bonding effectively solvate both cations and anions.[8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong solvation of cations and effective dissolution of ionic compounds.[8] |
| Nonpolar | Toluene, Hexanes, Dichloromethane | Very Low to Negligible | Insufficient polarity to overcome the crystal lattice energy of the ionic salt.[8] |
Experimental Determination of Solubility: A Validated Protocol
Accurate solubility data is best obtained through empirical measurement. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is adapted from established procedures for organic salts.[10][11]
The Equilibrium Solubility (Shake-Flask) Method
This widely used method involves agitating an excess of the solid solute with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Caption: Workflow for the Equilibrium Solubility Method.
Step-by-Step Experimental Protocol
Materials:
-
This compound (ensure purity and dryness)
-
Anhydrous organic solvent of interest
-
Scintillation vials or other sealable glass containers
-
Temperature-controlled agitator (e.g., orbital shaker in an incubator)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, ¹H NMR)
Procedure:
-
Preparation: To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 2.00 mL) of the pre-equilibrated solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation is recommended to ensure complete sedimentation.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.
-
Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve or quantitative ¹H NMR with an internal standard).[12]
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/100mL, or mol/L).
Self-Validation and Trustworthiness:
-
Multiple Time Points: Run the experiment at several time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable equilibrium.
-
Reproducibility: Perform the experiment in triplicate to assess the precision of the measurement.
-
Visual Confirmation: After the experiment, visually inspect the vials to confirm the presence of excess, undissolved solid.
Mechanistic Insights and Causality
The solubility of this compound is not merely a physical constant but a result of complex molecular interactions.
The Role of Solvent Polarity and Dielectric Constant
A solvent's dielectric constant reflects its ability to reduce the electrostatic attraction between ions. Solvents with high dielectric constants (e.g., water, DMSO) are more effective at keeping the sodium and cyclopropanesulfinate ions separated in solution, thus favoring dissolution.
Specific Ion-Solvent Interactions
Beyond bulk properties, specific interactions are crucial. The sodium cation (Na+), a hard Lewis acid, will be strongly solvated by solvents with hard Lewis basic sites, such as the oxygen atoms in DMSO, DMF, and water. The cyclopropanesulfinate anion, with its negatively charged oxygen atoms, can act as a hydrogen bond acceptor, leading to strong interactions with protic solvents like methanol.
Caption: Key solvation interactions for this compound.
Conclusion and Future Outlook
While a complete quantitative solubility profile of this compound across a wide range of organic solvents requires dedicated experimental studies, this guide provides a robust framework for understanding and predicting its behavior. The principles outlined, rooted in the ionic nature of the salt, and the detailed experimental protocol offer researchers and drug development professionals the necessary tools to effectively handle and utilize this important synthetic building block. As the use of cyclopropane-containing motifs in pharmaceuticals continues to grow, a deep understanding of the fundamental properties of their precursors, such as solubility, will be indispensable for innovation in synthetic and process chemistry.
References
- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- Sodium Cyclopropanesulfin
- Sodium 1-(trifluoromethyl)
- Solubility of Sodium Hydrosulfite in Organic Solvents: A Technical Guide.Benchchem.
- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.RSC Advances.
- (PDF) Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- Experiment: Solubility of Organic & Inorganic Compounds.Course Hero.
- Procedure For Determining Solubility of Organic Compounds.Scribd.
- How To Determine Solubility Of Organic Compounds?YouTube.
- This compound.
- Application of Cyclopropane in Drug Discovery.PharmaBlock.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- (PDF) Solubility of sodium diclofenac in different solvents.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C3H5NaO2S | CID 42643363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Sodium 1-(trifluoromethyl)cyclopropanesulfinate | 1622292-60-7 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Spectroscopic data (NMR, IR) of sodium cyclopropanesulfinate
Executive Summary
Sodium cyclopropanesulfinate (CAS: 910209-21-1) has emerged as a critical reagent in modern medicinal chemistry, primarily driven by the "innate C–H functionalization" methodologies developed by the Baran laboratory. As a member of the "Diversinates" class, it serves as a radical precursor for introducing the cyclopropyl motif—a privileged bioisostere for isopropyl and tert-butyl groups that improves metabolic stability and potency in drug candidates.
This guide provides an authoritative reference for the spectroscopic identification (NMR, IR) of this compound. It focuses on distinguishing the active sulfinate reagent from its primary degradation product, the sulfonate, ensuring experimental success in radical functionalization campaigns.
Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR)
Solvent: Deuterium Oxide (
Table 1:
H NMR Data (400/500 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 1.80 – 1.86 | tt (Triplet of triplets) | 1H | J | Methine proton adjacent to | |
| 0.78 – 0.85 | m (Multiplet) | 2H | -- | cis-Methylene protons | |
| 0.62 – 0.70 | m (Multiplet) | 2H | -- | trans-Methylene protons |
Expert Insight: The distinct high-field multiplets (0.6–0.9 ppm) are characteristic of the cyclopropyl ring. The
-proton is significantly deshielded (approx. 1.83 ppm) compared to unsubstituted cyclopropane (0.22 ppm) due to the electron-withdrawing nature of the sulfinate group.
Table 2:
C NMR Data (100/125 MHz,
)
| Position | Shift ( | Assignment |
| 41.6 | Methine carbon bonded to Sulfur | |
| 5.8 | Methylene carbons of the ring |
Infrared Spectroscopy (FT-IR)
IR is the most rapid tool for assessing bulk purity and detecting oxidation. The sulfinate group (
Table 3: Characteristic IR Absorptions (Neat/ATR)
| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |
| 3005 – 3010 | Medium | Cyclopropyl ring tension. | |
| 1020 – 1050 | Strong | Primary ID: Asymmetric sulfinate stretch. | |
| 950 – 980 | Strong | Symmetric sulfinate stretch. | |
| ~1150 – 1250 | Absent | Purity Check: Presence indicates oxidation to sulfonate. |
Critical Quality Attributes (CQA) & Logic Flow
The primary failure mode in C-H functionalization reactions using this reagent is the inadvertent use of oxidized material. This compound is hygroscopic and air-sensitive.
Diagram 1: Spectroscopic Purity Logic
Use this logic flow to validate reagent quality before committing valuable heterocycle substrates.
Caption: Decision matrix for validating this compound purity. IR provides the first "Go/No-Go" gate based on sulfonate formation.
Synthesis & Purification Protocol
While commercially available, in-house preparation ensures freshness and activity. The following protocol is adapted from the standard reduction of sulfonyl chlorides (Baran/Pfizer methods).
Diagram 2: Synthesis Workflow
Caption: Reductive synthesis pathway from the sulfonyl chloride precursor using inorganic sulfite.
Step-by-Step Methodology
-
Setup: To a round-bottom flask equipped with a condenser, add sodium sulfite (
, 2.0 equiv) and sodium bicarbonate ( , 2.0 equiv) dissolved in water ( ). -
Addition: Add cyclopropanesulfonyl chloride (1.0 equiv) dropwise.
-
Reaction: Heat the mixture to 80 °C for 2–4 hours. The initial biphasic mixture will become homogeneous.
-
Workup:
-
Concentrate the aqueous solution to dryness under reduced pressure (rotary evaporator).
-
Crucial Step: Suspend the resulting white solid residue in absolute ethanol (EtOH). Sodium sulfinate is soluble in EtOH, while inorganic salts (
) are not. -
Heat the EtOH suspension to reflux for 30 minutes, then filter while hot.
-
-
Isolation: Cool the filtrate to induce crystallization or concentrate to dryness to yield the pure this compound as a white solid.
-
Storage: Store in a desiccator or glovebox. Hygroscopic.
References
-
Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature, 490, 222–226. (Context on innate C-H functionalization). Link
-
Gianatassio, R., et al. (2014). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Angewandte Chemie International Edition, 53(37), 9851–9855. (Detailed synthesis and characterization data). Link
-
Vo, C. V., et al. (2014). A Practical and Scalable Synthesis of this compound. The Journal of Organic Chemistry, 79(3), 1221–1225. Link
-
PubChem. this compound (Compound).[2] National Library of Medicine. Link
Sources
- 1. Ambient temperature 1H/13C NMR spectra of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) in D2O referenced to external TMS: A discussion of these and closely related results. Corrections for the bulk magnetic susceptibility effect for aqueous NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H5NaO2S | CID 42643363 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling and Application of Sodium Cyclopropanesulfinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Rising Prominence of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group has emerged as a highly sought-after structural motif in modern drug discovery. Its unique conformational constraints and electronic properties can confer significant advantages to a parent molecule, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. Sodium cyclopropanesulfinate has become a key reagent for the introduction of this valuable moiety, acting as a versatile precursor for the generation of cyclopropyl radicals and other reactive intermediates. This guide provides an in-depth exploration of the safe handling, properties, synthesis, and applications of this compound, grounded in established laboratory practices and chemical principles.
Section 1: Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use.
Identity and Structure
-
Chemical Name: this compound[1]
-
CAS Number: 910209-21-1[1]
-
Molecular Formula: C₃H₅NaO₂S[1]
-
Molecular Weight: 128.13 g/mol [1]
-
Appearance: White to yellow powder.
Physicochemical Data
| Property | Value | Source |
| Melting Point | 245-248°C | MySkinRecipes |
| Solubility | Soluble in water. | General knowledge |
| Stability | Stable under recommended storage conditions. | General knowledge |
Section 2: Synthesis of this compound
While several methods exist for the synthesis of sulfinate salts, a common and reliable approach involves the reaction of a Grignard reagent with sulfur dioxide, followed by basic workup.
Synthesis from Cyclopropylmagnesium Bromide
A robust method for the preparation of this compound involves the reaction of cyclopropylmagnesium bromide with sulfur dioxide, followed by treatment with a sodium salt.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of cyclopropyl bromide in THF is added dropwise to initiate the formation of cyclopropylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.
-
Reaction with Sulfur Dioxide: The Grignard solution is cooled to 0°C, and sulfur dioxide gas is bubbled through the solution at a controlled rate. The reaction is exothermic and should be carefully monitored. The reaction progress can be monitored by the disappearance of the Grignard reagent (e.g., by quenching an aliquot with iodine).
-
Workup and Isolation: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The resulting mixture is stirred vigorously to ensure complete reaction. The organic layer is separated, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities. The aqueous layer is then concentrated under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.
Caption: Synthetic workflow for this compound.
Section 3: Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
GHS Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A risk-based approach should be taken when selecting PPE. The following are minimum requirements for handling this compound:
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Body Protection | A laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A dust mask may be appropriate for weighing large quantities. | Minimizes inhalation of airborne particles. |
Storage and Incompatibility
Proper storage is crucial for maintaining the integrity of the reagent and ensuring a safe laboratory environment.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from sources of ignition and incompatible materials.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to exothermic reactions.
-
Strong Acids: May cause decomposition and release of sulfur dioxide.
-
Water/Moisture: While soluble, prolonged exposure to moisture can lead to degradation. The container should be kept tightly closed.
-
Caption: Hierarchy of safety controls for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Spill and Waste Disposal
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. The area can then be wiped with a damp cloth. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally considered chemical waste and should not be disposed of in the regular trash or down the drain.[3]
Section 4: Reactivity and Applications in Drug Discovery
This compound is a versatile reagent in organic synthesis, primarily utilized for its ability to generate cyclopropyl radicals.
Generation of Cyclopropyl Radicals
Upon treatment with an appropriate oxidant (e.g., a persulfate salt) or under photoredox conditions, this compound can undergo a one-electron oxidation to form a sulfonyl radical, which readily extrudes sulfur dioxide to generate a cyclopropyl radical.
Caption: General mechanism for the generation and application of cyclopropyl radicals.
C-H Functionalization of Heterocycles
A significant application of this compound is in the direct C-H functionalization of electron-deficient heterocycles, which are common scaffolds in medicinal chemistry. The nucleophilic cyclopropyl radical readily adds to these systems, enabling the late-stage introduction of the cyclopropyl group.
Section 5: Conclusion
This compound is a powerful tool for the introduction of the cyclopropyl moiety in drug discovery and organic synthesis. Its effective use is predicated on a thorough understanding of its properties, a well-defined synthetic protocol, and, most importantly, a commitment to safe handling practices. By adhering to the guidelines outlined in this document, researchers can confidently and safely leverage the synthetic potential of this valuable reagent.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Chen, F. (2019). Applications of Sulfinate Salts (Doctoral dissertation, Concordia University). Spectrum: Concordia University Research Repository.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Google Patents. (n.d.). Method for the disposal of a residue containing sodium sulfate.
- Somatco. (2023, August 18). How to Store and Handle Lab Chemicals Safely.
-
AquaMetals. (n.d.). What is Sodium Sulfate, and How is it Relevant to Recycling? Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profile & Application Logic of Sodium Cyclopropylmethanesulfinate
Executive Summary
Sodium cyclopropylmethanesulfinate (CAS 1162683-66-0) has emerged as a critical reagent in medicinal chemistry, specifically as a radical precursor for the innate functionalization of heteroaromatic cores (Minisci-type reactions). While its utility as a "radical clock" or alkylating agent is documented, its physicochemical behavior remains under-characterized in open literature.[1][2]
This guide provides a rigorous, predicted physicochemical profile of the compound, derived from Quantitative Structure-Property Relationship (QSPR) modeling and comparative analysis of sulfinate homologs. It further details the mechanistic implications of these properties on reaction design and outlines a self-validating experimental framework for researchers to verify these parameters in-house.
Chemical Identity & Structural Analysis[1][2][3][4]
Sodium cyclopropylmethanesulfinate is the sodium salt of cyclopropylmethanesulfinic acid.[2] Its structure features a cyclopropyl ring attached to a methylene bridge, which is bonded to the anionic sulfinate moiety.
| Parameter | Data |
| IUPAC Name | Sodium cyclopropylmethanesulfinate |
| CAS Number | 1162683-66-0 |
| Molecular Formula | C₄H₇NaO₂S |
| Molecular Weight | 142.15 g/mol |
| SMILES | [Na+].O=S([O-])CC1CC1 |
| Appearance | White crystalline solid (Hygroscopic) |
Structural Significance
The cyclopropylmethyl moiety is chemically significant due to its ring strain (~27.5 kcal/mol).[1][2] In radical reactions, the cyclopropylmethyl radical is a well-known "radical clock," capable of rapid ring opening to a homoallyl radical (
Predicted Physicochemical Profile[2][5][6][7][8][9][10]
The following data points are predicted values based on consensus QSPR models (e.g., ACD/Labs, ChemAxon) and homologous extrapolation from methanesulfinate and benzenesulfinate datasets.
Table 1: Predicted Physicochemical Parameters[1]
| Property | Predicted Value | Confidence | Contextual Note |
| pKa (Conjugate Acid) | 2.1 ± 0.3 | High | Refers to cyclopropylmethanesulfinic acid.[1][2] Comparable to methanesulfinic acid (pKa ~2.1).[1][2] |
| LogP (Octanol/Water) | -1.2 to -0.8 | Medium | Highly hydrophilic due to ionic nature.[1][2] The organic anion alone has a LogP ~ 0.[1][2]1. |
| Topological Polar Surface Area (TPSA) | ~40-45 Ų | High | Dominated by the sulfinate ( |
| Melting Point | > 200°C (Decomp.)[1][2] | High | Typical for sodium salts; decomposition often precedes melting.[1][2] |
| H-Bond Acceptors | 2 | High | The sulfinate oxygens.[1][2] |
| H-Bond Donors | 0 | High | No acidic protons on the salt form.[1][2] |
Deep Dive: Solubility & Solvent Compatibility
As an ionic salt, sodium cyclopropylmethanesulfinate exhibits a "Like Dissolves Like" profile that is critical for process chemists.[1][2]
-
Water: Highly Soluble (>50 mg/mL).[1][2][3] Ideal for biphasic Minisci protocols.[1][2]
-
DMSO/DMF: Soluble. These are the preferred organic co-solvents for homogeneous radical reactions.[1][2]
-
Alcohols (MeOH/EtOH): Moderately Soluble.[1][2] Solubility decreases as alkyl chain length increases.[1][2]
-
DCM/EtOAc/Toluene: Insoluble. The salt will exist as a suspension, necessitating phase-transfer catalysts (e.g., TBAB) or vigorous agitation if used in these media.
Mechanistic Implications in Drug Development[5]
The "Solubility-Reactivity" Paradox in Minisci Reactions
In standard Minisci protocols, the reaction medium is often a mixture of water and an organic solvent (e.g., DCM/Water or TFA/Water).
-
The Problem: The heterocycle substrate is often lipophilic (organic phase), while sodium cyclopropylmethanesulfinate is hydrophilic (aqueous phase).[1]
-
The Implication: Reaction kinetics are often diffusion-limited.[1][2]
-
The Solution: Understanding the LogP (-1.2) dictates that a phase transfer catalyst or a miscible co-solvent (DMSO) is required to bring the sulfinate radical precursor into contact with the lipophilic heterocycle.
Acid Stability & Disproportionation
The predicted pKa of the conjugate acid is ~2.1.
-
Caution: In highly acidic media (pH < 1), the salt protonates to form cyclopropylmethanesulfinic acid.[1][2]
-
Risk: Sulfinic acids are unstable and prone to disproportionation (forming sulfonyl chlorides and thiosulfonates).[1][2]
-
Protocol Adjustment: Maintain reaction pH > 3 where possible, or add the sulfinate slowly to acidic media to ensure immediate consumption by the radical generator, minimizing the lifetime of the free acid.
Experimental Validation Framework
Workflow Visualization
The following diagram illustrates the logical flow for validating the reagent's quality and solubility profile prior to reaction optimization.
Figure 1: Logical workflow for the physicochemical validation of sodium sulfinate reagents prior to synthetic utilization.
Protocol 1: Gravimetric Solubility Determination
Objective: Determine saturation limit in DMSO (common Minisci solvent).[1][2]
-
Weigh 100 mg of sodium cyclopropylmethanesulfinate into a tared vial.
-
Add 1.0 mL of DMSO at 25°C.
-
Vortex for 10 minutes.
-
Evaporate solvent from a known volume of filtrate and weigh the residue.[1][2]
-
Calculation:
Protocol 2: pKa Determination via Potentiometric Titration
Objective: Determine the pKa of the conjugate acid to assess stability limits.
-
Dissolve 0.05 mmol of the salt in 50 mL of degassed water.
-
Acidify with HCl to pH ~1.5 (ensure full protonation).
-
Titrate with standardized 0.1 M NaOH under inert atmosphere (
). -
Analysis: The half-equivalence point represents the pKa.[1][2] Note that rapid titration is necessary if the acid disproportionates (indicated by hysteresis in back-titration).[1][2]
References
-
Dunne, J. F. (2016).[1][2] Minisci Reactions: Versatile C-H Functionalizations for Medicinal Chemists. Royal Society of Chemistry.[1][2] (Contextual grounding for sulfinate usage).
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Relevance of cyclopropyl groups).
-
PubChem. (n.d.).[1][2] Cyclopropanesulfinic acid sodium salt (Related Compound Data). National Library of Medicine.[1][2] Retrieved February 11, 2026, from [Link]
- ACD/Labs. (n.d.). Percepta Platform: Physicochemical Property Prediction.
Sources
A Technical Guide to the Commercial Availability and Application of Sodium Cyclopropanesulfinate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, properties, and strategic application of sodium cyclopropanesulfinate. It moves beyond a simple cataloging of data to provide field-proven insights into why and how this reagent is effectively utilized in modern synthetic and medicinal chemistry.
Strategic Importance in Research and Drug Discovery
This compound (CAS No. 910209-21-1) is a pivotal reagent, primarily utilized as a precursor for introducing the cyclopropylsulfonyl moiety or the cyclopropyl group itself into target molecules.[1][2] The cyclopropyl ring, despite its simple structure, is a powerful tool in drug design. Its unique stereoelectronic properties—resulting from ring strain, shorter and stronger C-H bonds, and enhanced π-character of its C-C bonds—allow it to address common challenges in drug discovery.[3][4]
Strategically, the incorporation of a cyclopropyl group can:
-
Enhance Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often improving a drug candidate's half-life.[5]
-
Improve Potency and Selectivity: By acting as a rigid scaffold or a bioisosteric replacement for other groups like gem-dimethyl or phenyl, the cyclopropyl fragment can lock a molecule into a more favorable conformation for binding to its biological target, thereby enhancing potency and reducing off-target effects.[3][4][6]
-
Modulate Physicochemical Properties: The group can influence lipophilicity, aqueous solubility, and membrane permeability, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
The logical flow for leveraging this reagent in a drug discovery program is outlined below.
Figure 2. A self-validating procurement and QC workflow for chemical reagents.
Synthesis Protocol
While commercially available, understanding the synthesis provides insight into potential impurities. The most common laboratory-scale synthesis involves the reaction of a Grignard reagent with a sulfur dioxide source, followed by a basic workup. [7]
Representative Synthesis from Cyclopropyl Bromide
This protocol is adapted from general procedures for the synthesis of sodium sulfinates from organometallic reagents. [7] Core Reaction:
Figure 3. Synthetic pathway for this compound.
Step-by-Step Methodology:
-
Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare cyclopropylmagnesium bromide from magnesium turnings and cyclopropyl bromide in anhydrous THF.
-
Sulfur Dioxide Addition: Cool the Grignard solution to -78 °C (acetone/dry ice bath). Slowly bubble sulfur dioxide (SO₂) gas through the solution or, for better control, add a solution of a solid SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). [7][8]The choice of an SO₂ surrogate is a key experimental decision to improve handling and safety over gaseous SO₂.
-
Quenching: Once the reaction is complete (monitored by TLC or LCMS), allow the mixture to warm to room temperature.
-
Workup and Salt Formation: Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove organic-soluble impurities. The desired this compound remains in the aqueous layer.
-
Purification: Concentrate the aqueous layer in vacuo to obtain the crude salt. The product can be purified by recrystallization, typically from an ethanol/water mixture, to yield a white or off-white solid. [7]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 910209-21-1 | PubChem [9] |
| Molecular Formula | C₃H₅NaO₂S | PubChem [9] |
| Molecular Weight | 128.13 g/mol | MySkinRecipes [1] |
| Appearance | White to yellow crystalline powder | MySkinRecipes [1] |
| Melting Point | 245-248 °C | Watsonnoke Scientific [2] |
| Storage | Store at room temperature, away from light, under an inert atmosphere. | Lead Sciences, Watsonnoke Scientific [2][10] |
Safety and Handling
Based on available Safety Data Sheet (SDS) information, this compound is classified as an irritant.
-
Hazard Classifications: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Handling Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a commercially accessible and highly valuable reagent for modern drug discovery. Its utility is rooted in the unique and beneficial properties that the cyclopropyl group imparts to bioactive molecules, particularly in overcoming challenges related to metabolic instability. By following a robust procurement and verification process and understanding its synthesis and handling requirements, research organizations can effectively leverage this building block to accelerate the development of new and improved therapeutics.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Watsonnoke Scientific Ltd. (2022, April 8). This compound CAS 910209-21-1. Retrieved from [Link]
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Kumar, A., & Kumar, S. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8787–8815. Available at: [Link]
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Singh, U. P., & Patra, S. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9759–9788. Available at: [Link]
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-
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Organic Syntheses. (n.d.). DABCO-bis(sulfur dioxide). Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Lead Sciences. (n.d.). Cyclopropanesulfinic acid sodium salt. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Retrieved from [Link]
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Methodological & Application
Sodium Cyclopropanesulfinate: A Versatile Radical Initiator for Modern Synthetic Chemistry
Introduction: Unlocking the Potential of Strained Rings in Radical Chemistry
In the landscape of modern organic synthesis, the quest for novel reagents that enable efficient and selective bond formation is perpetual. Sodium cyclopropanesulfinate has emerged as a powerful tool for the generation of cyclopropyl and cyclopropylsulfonyl radicals, offering a unique gateway to the introduction of the highly sought-after cyclopropane motif into a diverse array of molecular scaffolds. The inherent ring strain of the cyclopropyl group not only imparts unique conformational constraints and metabolic stability to bioactive molecules but also provides a thermodynamic driving force for radical-mediated transformations.[1][2] This guide provides a comprehensive overview of the applications and protocols involving this compound as a radical initiator, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Chemical Formula | C₃H₅NaO₂S | |
| Molecular Weight | 128.12 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Solubility | Soluble in water and polar organic solvents such as DMSO and DMF. | |
| CAS Number | 910209-21-1 |
Safety and Handling: this compound is an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Mechanism of Radical Generation: The Gateway to Cyclopropyl Radicals
The utility of this compound as a radical precursor lies in its ability to undergo a single-electron oxidation to generate a cyclopropylsulfonyl radical. This intermediate can then either participate directly in reactions or undergo a facile desulfonylation to release sulfur dioxide and form the corresponding cyclopropyl radical. This process can be initiated through thermal methods employing chemical oxidants or, more elegantly, via photoredox catalysis under milder conditions.
The general mechanism involves a single electron transfer (SET) from an external source, such as a chemical oxidant or an excited-state photocatalyst, to the sulfinate salt. This oxidation generates a highly reactive sulfonyl radical.
Caption: General mechanism of radical generation and reaction.
The stability and reactivity of the cyclopropyl radical are key to its synthetic utility. While highly strained, the cyclopropyl radical is kinetically stabilized against ring-opening, allowing it to participate in intermolecular and intramolecular reactions.[3]
Application Notes & Protocols
C-H Functionalization of Heterocycles (Minisci-Type Reaction)
The direct functionalization of C-H bonds is a cornerstone of modern organic synthesis, and this compound has proven to be an effective reagent for the introduction of cyclopropyl groups into electron-deficient heterocycles via a Minisci-type reaction. This transformation is particularly valuable in medicinal chemistry for the late-stage modification of complex drug candidates.
Causality Behind Experimental Choices: The use of a strong oxidant, such as sodium persulfate or tert-butyl hydroperoxide, is necessary to facilitate the initial single-electron oxidation of the sulfinate. The reaction is typically performed in a polar, aprotic solvent like DMSO to ensure the solubility of the reagents and to facilitate the radical chain process. Elevated temperatures are often required to promote both the generation of the cyclopropyl radical via desulfonylation and the subsequent addition to the heterocycle.
Detailed Protocol: C-H Cyclopropylation of Lepidine
Sources
Application Notes & Protocols: Harnessing Sodium Cyclopropanesulfinate for Advanced C-H Functionalization
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the cyclopropyl group stands out as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties—imparting a high degree of s-character to its C-H bonds and creating a "π-character" on its exterior—bestow upon parent molecules enhanced metabolic stability, improved potency, and controlled conformational rigidity.[1] Consequently, the direct installation of this three-membered ring onto molecular scaffolds via C-H functionalization represents a paramount goal in synthetic chemistry, offering a direct path to novel chemical entities from readily available precursors.[2][3]
This guide provides an in-depth exploration of sodium cyclopropanesulfinate as a versatile and powerful reagent for the C-H functionalization of (hetero)arenes, a critical transformation for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols, and discuss the causality behind experimental choices to ensure reproducible and successful outcomes.
Core Concept: The Power of Radical-Mediated C-H Functionalization
This compound serves as an excellent precursor to the cyclopropyl radical. This transformation is typically achieved through a single-electron transfer (SET) process, often facilitated by photoredox catalysis or transition metal catalysis. The resulting cyclopropyl radical is a potent intermediate for forging new carbon-carbon bonds directly onto C-H bonds, particularly on electron-deficient (hetero)arenes in reactions reminiscent of the classic Minisci reaction.
The overall transformation can be understood through the following key steps:
-
Generation of the Cyclopropyl Radical: The sulfinate is oxidized, typically by a photocatalyst in an excited state or a suitable metal catalyst, to form a cyclopropanesulfonyl radical.
-
Extrusion of Sulfur Dioxide: This intermediate rapidly loses sulfur dioxide (SO₂), a thermodynamically favorable process, to generate the desired cyclopropyl radical.
-
Radical Addition to (Hetero)arene: The cyclopropyl radical adds to an electron-deficient (hetero)aromatic ring, creating a radical intermediate.
-
Re-aromatization: The aromaticity of the ring is restored through an oxidation step, yielding the final cyclopropylated product.
This radical-mediated pathway is advantageous due to its mild reaction conditions and high functional group tolerance, making it suitable for late-stage functionalization of complex molecules.
Mechanistic Workflow: Photocatalytic C-H Cyclopropylation
The following diagram illustrates a common mechanistic cycle for the photocatalytic C-H cyclopropylation of a heteroarene using this compound.
Caption: General mechanistic pathway for photocatalytic C-H cyclopropylation.
Experimental Protocols
Protocol 1: Synthesis of this compound
For researchers wishing to prepare the reagent in-house, an "interrupted" Barton decarboxylation provides a reliable route from the corresponding carboxylic acid.[4] This method avoids the need for more hazardous reagents and starts from readily available materials.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Step-by-Step Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in a suitable solvent such as dichloromethane (DCM). Add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filtration: Filter off the dicyclohexylurea byproduct and wash the filter cake with additional DCM. Concentrate the filtrate under reduced pressure.
-
Sulfinylation: Dissolve the crude redox-active ester in a polar aprotic solvent like dimethylformamide (DMF). Add a sulfur dioxide surrogate such as DABCO·(SO₂)₂ (1.5 equiv).
-
Initiation: Irradiate the mixture with a blue LED lamp or add a suitable chemical initiator to facilitate the decarboxylation and formation of the sulfonyl radical.
-
Reduction and Isolation: Upon completion of the reaction (monitored by TLC or LC-MS), add a solution of sodium sulfite (Na₂SO₃) in water to reduce the intermediate species to the sulfinate salt. The product can then be isolated through extraction and precipitation.
Protocol 2: Photocatalytic C-H Cyclopropylation of a Heteroarene (General Procedure)
This protocol outlines a general method for the direct C-H cyclopropylation of an electron-deficient heterocycle, such as lepidine or a substituted pyridine, using this compound.
Materials and Equipment:
-
Schlenk tube or vial with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Visible light source (e.g., 40W Blue LED lamp)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Quantity (for 0.5 mmol scale) | Molarity/Equivalents |
| Heterocyclic Substrate | Varies | Varies | 0.5 mmol | 1.0 equiv |
| This compound | 910209-21-1 | 128.13 | 1.0 mmol | 2.0 equiv |
| Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) | 60890-67-7 | 859.67 | 0.005 mmol | 1 mol% |
| Oxidant (e.g., K₂S₂O₈) | 7727-21-1 | 270.32 | 1.0 mmol | 2.0 equiv |
| Solvent (e.g., Acetonitrile/Water 1:1) | Varies | Varies | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube, add the heterocyclic substrate (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), the photocatalyst (0.005 mmol, 1 mol%), and the oxidant (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the solvent system (e.g., 5 mL of a 1:1 mixture of acetonitrile and water) to the tube.
-
Degassing: Seal the tube and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the visible light source and begin stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropylated heteroarene.
Trustworthiness and Self-Validation
-
Control Experiments: To validate the proposed mechanism, a control experiment should be run in the absence of the photocatalyst and light. No significant product formation is expected, confirming the necessity of photo-excitation.
-
Radical Trapping: The addition of a radical scavenger, such as TEMPO, to the reaction mixture should significantly inhibit or completely quench the reaction, providing strong evidence for the involvement of radical intermediates.
-
Quantum Yield Determination: For quantitative analysis of photocatalytic efficiency, the quantum yield of the reaction can be determined using standard actinometry procedures.
Conclusion and Future Outlook
This compound has emerged as a highly effective and versatile reagent for the direct C-H cyclopropylation of (hetero)arenes. The radical-mediated pathways, particularly those enabled by photoredox catalysis, offer a mild, robust, and functional-group-tolerant method for introducing the valuable cyclopropyl motif. This approach is especially powerful for the late-stage functionalization of complex molecules, a critical capability in drug discovery and development. Future research will likely focus on expanding the substrate scope to less activated C-H bonds and developing asymmetric variants of this transformation to grant enantioselective control over the newly formed stereocenters.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Pan, L., et al. (2020). Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides. Frontiers in Chemistry.
- Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Nelson, A., et al. (n.d.). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
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- Beilstein-Institut. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry.
- del Hoyo, A. M., & Suero, M. G. (2017).
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (n.d.). Pd(II)
- National Institutes of Health. (2019).
- Baran, P. S., et al. (2025). Simple Sulfinate Synthesis Enables CH Trifluoromethylcyclopropanation.
- Sibi, M. P., et al. (n.d.). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. PubMed.
- ChemRxiv. (2020).
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-
YouTube. (2017). CYCLOPROPANE FREE RADICAL. Retrieved from [Link]
- Daugulis, O., et al. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids.
- Wang, C., et al. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides.
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- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Sodium Cyclopropanesulfinate as a Versatile Reagent in Modern Organosulfur Synthesis
Abstract: The cyclopropylsulfonyl group is a privileged structural motif in medicinal chemistry and materials science, imparting unique conformational rigidity, metabolic stability, and polarity to parent molecules. Sodium cyclopropanesulfinate has emerged as a key building block for the installation of this moiety, offering a stable, easy-to-handle, and versatile precursor for a range of C-S and N-S bond-forming reactions. This guide provides an in-depth exploration of its applications, detailing field-proven protocols for the synthesis of cyclopropyl sulfones, sulfonamides, and sulfonylated heterocycles. The narrative emphasizes the mechanistic rationale behind experimental choices, providing researchers with the foundational knowledge to adapt and innovate these methods.
Introduction: The Strategic Value of the Cyclopropylsulfonyl Moiety
The incorporation of a cyclopropane ring into bioactive molecules is a well-established strategy to enhance potency and modulate physicochemical properties.[1] Similarly, the sulfone group is a cornerstone functional group in pharmaceuticals, acting as a key hydrogen bond acceptor and a bioisostere for other polar groups.[2] The combination of these two, the cyclopropylsulfonyl moiety, offers a synergistic blend of properties: the rigid three-membered ring provides conformational constraint, which can lock a molecule into a bioactive conformation, while the sulfone group ensures polarity and metabolic stability.
This compound (C₃H₅NaO₂S) is an ideal starting material for introducing this valuable group. As a bench-stable, crystalline solid, it overcomes the handling difficulties associated with more reactive sulfonylating agents like sulfonyl chlorides.[3] Its true synthetic power lies in its versatile reactivity; depending on the reaction conditions, the sulfinate can act as a potent sulfur-centered nucleophile or as a precursor to the cyclopropylsulfonyl radical, opening a gateway to a diverse array of organosulfur compounds.[3][4]
Figure 1: Versatile reactivity of this compound.
Core Application: Synthesis of Cyclopropyl Sulfones
Cyclopropyl sulfones are valuable intermediates that can be further elaborated or used directly as bioactive compounds. This compound provides two primary mechanistic pathways for their synthesis: nucleophilic substitution and radical addition.
Pathway I: Nucleophilic Alkylation (Sₙ2)
Mechanistic Rationale: In its anionic form, this compound is an excellent sulfur-centered nucleophile. The sulfur atom readily attacks electrophilic carbon centers, such as those in alkyl halides or tosylates, via a classical Sₙ2 mechanism to form a C-S bond. The choice of solvent is critical for this transformation. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the sodium cation without strongly interacting with the sulfinate anion, thereby maximizing its nucleophilic potential. The addition of a phase-transfer catalyst or iodide salts (e.g., TBAI, NaI) can further accelerate the reaction, particularly with less reactive alkyl chlorides or bromides, by generating a more reactive alkyl iodide in situ.[5]
Figure 2: Mechanism for SN2 alkylation of the sulfinate anion.
Protocol 2.1: Synthesis of Cyclopropyl Methyl Sulfone
-
Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq, e.g., 1.28 g, 10 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 0.2 M, 50 mL) via syringe. Stir the resulting suspension.
-
Electrophile Addition: Add iodomethane (1.1 eq, 1.56 g, 11 mmol) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting sulfinate is consumed.
-
Workup: Cool the mixture to room temperature and pour it into 200 mL of cold water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure cyclopropyl methyl sulfone.
| Electrophile | Solvent | Temp (°C) | Time (h) | Additive | Typical Yield |
| Iodomethane | DMF | 60 | 4 | None | >90% |
| Benzyl Bromide | DMSO | 80 | 6 | None | 85-95% |
| 1-Bromobutane | DMF | 80 | 12 | TBAI (0.1 eq) | 70-80% |
| Propargyl Bromide | Acetonitrile | 60 | 5 | None | ~85% |
Table 1: Representative conditions for S-alkylation of this compound.
Pathway II: Radical Hydrosulfonylation of Alkenes
Mechanistic Rationale: Visible-light photoredox catalysis provides a powerful and mild method for generating sulfonyl radicals from sodium sulfinates.[6][7] The process is initiated by the photoexcitation of a catalyst (e.g., an iridium or ruthenium complex, or an organic dye like Eosin Y). The excited-state photocatalyst ([PC]*) is a potent oxidant and can accept a single electron from the sulfinate anion, generating a cyclopropylsulfonyl radical (Cyclopropyl-SO₂•) and the reduced photocatalyst.[8] This highly reactive radical then undergoes addition across the π-bond of an alkene, typically at the less sterically hindered carbon, to form a new carbon-centered radical. This intermediate is then reduced by the previously formed reduced photocatalyst, which upon protonation (often from an additive or the solvent), yields the final sulfone product and regenerates the ground-state photocatalyst, closing the catalytic cycle. A recent innovation uses CO₂ as a promoter, which is believed to facilitate the protonation step.[6]
Figure 3: Photoredox catalytic cycle for hydrosulfonylation.
Protocol 2.2: Photoredox-Catalyzed Hydrosulfonylation of Styrene
-
Reaction Setup: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add this compound (1.5 eq, 96 mg, 0.75 mmol), photocatalyst (e.g., Eosin Y, 1 mol%, 4.5 mg, 0.005 mmol), and styrene (1.0 eq, 52 mg, 0.5 mmol).
-
Solvent and Additives: Add DMSO (2.5 mL). Seal the vial with a cap containing a septum. Bubble CO₂ through the solution for 15 minutes.[6]
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature. Use a small fan to maintain ambient temperature.
-
Reaction: Continue irradiation for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain 1-(cyclopropylsulfonyl)-2-phenylethane.
| Alkene Substrate | Photocatalyst | Solvent | Additive | Typical Yield |
| Styrene | Eosin Y | DMSO | CO₂ | 85-95%[6] |
| 1-Octene | Ir(ppy)₃ | CH₃CN | H₂O | 70-80% |
| α-Methylstyrene | Ru(bpy)₃Cl₂ | DMF | None | ~80% |
| N-Vinylpyrrolidone | 4CzIPN | DMA | H₂O | >90% |
Table 2: Representative conditions for photoredox hydrosulfonylation.
Core Application: Synthesis of Cyclopropyl Sulfonamides
Sulfonamides are a critical class of compounds in the pharmaceutical industry. Direct oxidative coupling of this compound with amines provides an efficient route to cyclopropyl sulfonamides, avoiding the use of unstable sulfonyl chlorides.
Mechanistic Rationale: This transformation is typically achieved through an oxidative N-S coupling mechanism.[3] An oxidant (e.g., I₂, m-CPBA, or an electrochemical system) reacts with the sulfinate anion to generate a highly electrophilic sulfur species, such as a sulfonyl radical or a sulfonyl hypoiodite (c-Pr-SO₂-I). This intermediate is then readily attacked by the amine nucleophile. Subsequent elimination of HI (which is neutralized by a base or the excess amine) affords the stable sulfonamide product. The use of a catalyst like tetrabutylammonium iodide (TBAI) can facilitate the initial oxidation step.[3]
-
Reagent Addition: In a round-bottom flask, dissolve the desired amine (e.g., morpholine, 1.0 eq, 0.87 g, 10 mmol), this compound (1.2 eq, 1.54 g, 12 mmol), and TBAI (0.1 eq, 0.37 g, 1 mmol) in a mixture of Dichloromethane (DCM) and water (1:1, 50 mL).
-
Oxidant Addition: Cool the vigorously stirred biphasic mixture in an ice bath (0 °C). Add a solution of m-chloroperbenzoic acid (m-CPBA, ~77%, 1.5 eq, ~3.4 g, 15 mmol) in DCM (20 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color disappears, followed by a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.
-
Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization to yield the desired cyclopropyl sulfonamide.
| Amine | Oxidant | Catalyst | Temp (°C) | Typical Yield |
| Aniline | m-CPBA | TBAI | RT | 80-90%[3] |
| Morpholine | I₂ / TBHP | None | RT | 75-85%[3] |
| Benzylamine | NaIO₄ | None | 50 | 70-80% |
| Pyrrolidine | Oxone® | None | RT | ~80% |
Table 3: Representative conditions for oxidative amination.
Advanced Application: Synthesis of Sulfonylated Heterocycles
Direct C-H sulfonylation of heterocycles is a highly desirable transformation for late-stage functionalization in drug discovery. While specific protocols using this compound are emerging, its known ability to form sulfonyl radicals allows for the design of effective protocols based on established radical C-H functionalization principles.
Proposed Mechanistic Rationale: An electron-rich heterocycle, such as indole, can be directly sulfonylated at its most nucleophilic position (C3) using a radical-based approach. A cyclopropylsulfonyl radical, generated via photoredox catalysis or with a chemical initiator, adds to the C3 position of the indole ring. This creates a resonance-stabilized radical intermediate. A single-electron transfer (SET) oxidation of this intermediate, followed by deprotonation, rearomatizes the ring and furnishes the 3-(cyclopropylsulfonyl)indole product.
Proposed Protocol 4.1: Direct C-3 Sulfonylation of Indole
-
Reaction Setup: To a quartz reaction tube, add indole (1.0 eq, 117 mg, 1.0 mmol), this compound (2.0 eq, 256 mg, 2.0 mmol), and a photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%).
-
Solvent and Atmosphere: Add anhydrous, degassed acetonitrile (5 mL). Seal the tube and purge with nitrogen for 15 minutes.
-
Irradiation: Place the reaction under a blue LED light source with vigorous stirring at room temperature.
-
Reaction: Irradiate for 24 hours. Monitor by LC-MS for the formation of the product.
-
Workup & Purification: Upon completion, concentrate the reaction mixture and directly purify by preparative HPLC or flash column chromatography to isolate the target compound.
Safety and Handling
This compound is generally a stable solid. However, it should be handled in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9] Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8986–9035. Available from: [Link]
-
Fukaya, M., Nakamura, S., Hayashida, H., Noguchi, D., Nakashima, S., Yoneda, T., & Matsuda, H. (2020). Structures of Cyclic Organosulfur Compounds From Garlic (Allium sativum L.) Leaves. Frontiers in Chemistry, 8, 282. Available from: [Link]
-
Organic Syntheses. (2015). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Organic Syntheses, 92, 328-341. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42643363, this compound. PubChem. Retrieved from [Link].
-
Reddy, R. J., & Kumari, A. H. (2021). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. RSC Advances. Available from: [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available from: [Link]
-
Wang, L., et al. (2022). CO2-Promoted photoredox-catalyzed hydrosulfonylation of alkenes with sulfinates. Green Chemistry. Available from: [Link]
-
Li, Y., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, 15(1), 123-130. Available from: [Link]
-
Adamo, M. F. A., & Konda, V. R. (2007). Multicomponent synthesis of 3-indolepropionic acids. Organic Letters, 9(2), 303–305. Available from: [Link]
-
Pasha, M. A., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 26, 15-21. Available from: [Link]
-
Sciencemadness Discussion Board. (2009). Iodomethane prep. Retrieved from [Link]
-
Pericherla, K., et al. (2014). Sonochemical synthesis of 3-arylsufonyl indole derivatives as potential inhibitors of cyclooxygenases. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3467. Available from: [Link]
-
ResearchGate. (n.d.). Results of the reaction of 10 with 2-chloropyridine 13 in THF and.... Retrieved from [Link]
-
ResearchGate. (2022). (PDF) CO2‑Promoted Photoredox-Catalyzed Hydrosulfonylation of Alkenes with Sulfinates. Retrieved from [Link]
-
Tappin, N., et al. (2019). Cyclopropanation of Terminal Alkenes via Sequential Atom Transfer Radical Addition – 1,3-Elimination. ChemRxiv. Available from: [Link]
-
Mondal, B., et al. (2024). Tuning light-driven oxidation of styrene inside water-soluble nanocages. Nature Communications, 15(1), 1832. Available from: [Link]
-
ResearchGate. (2015). (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]
-
Al-Said, M. S., et al. (2022). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 27(21), 7243. Available from: [Link]
-
Olah, G. A., et al. (1979). Synthetic Methods and Reactions. 62: Transformations with Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. The Journal of Organic Chemistry, 44(22), 3872-3876. Available from: [Link]
-
ResearchGate. (2019). Cyclopropanation of Terminal Alkenes via Sequential Atom Transfer Radical Addition – 1,3-Elimination | Request PDF. Retrieved from [Link]
-
ResearchGate. (2013). An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. Nature Protocols, 1(4), 1899–1904. Available from: [Link]
-
ResearchGate. (n.d.). Photoredox‐catalyzed hydrosulfonylation of alkenes. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
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Nickel-Catalyzed Hydroxyl-Sulfonylation: A Comprehensive Guide to the Synthesis of β-Hydroxy Cyclopropylsulfones
Introduction: The Strategic Value of Cyclopropylsulfones in Modern Drug Discovery
The incorporation of the cyclopropyl group into molecular scaffolds is a well-established strategy in medicinal chemistry for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1] Concurrently, the sulfone moiety is a key pharmacophore present in a multitude of therapeutic agents, valued for its ability to act as a hydrogen bond acceptor and its chemical stability. The combination of these two functionalities in the form of β-hydroxy cyclopropylsulfones offers a unique structural motif with significant potential for the development of novel drug candidates. This guide provides a detailed exploration of a powerful and efficient nickel-catalyzed three-component reaction for the synthesis of these valuable compounds, utilizing alkenes, sodium cyclopropanesulfinate, and atmospheric oxygen.
This aerobic nickel-catalyzed hydroxysulfonylation, pioneered by Taniguchi, presents a significant advancement over traditional methods for preparing organosulfones, which often require harsh oxidants or pre-functionalized substrates.[2][3] The use of an inexpensive and earth-abundant nickel catalyst, coupled with the utilization of air as the terminal oxidant, underscores the economic and environmental advantages of this methodology.[2][3]
Mechanistic Insights: A Radical-Mediated Pathway to Trifunctionalization
The nickel-catalyzed hydroxyl-sulfonylation of alkenes proceeds through a proposed radical-mediated pathway, where the nickel catalyst plays a crucial role in both the initiation and propagation of the radical chain reaction. The key steps are outlined below:
Figure 1: Proposed mechanistic pathway for the nickel-catalyzed hydroxyl-sulfonylation.
-
Initiation: The reaction is initiated by the nickel(II)-catalyzed oxidation of this compound in the presence of atmospheric oxygen to generate a cyclopropylsulfonyl radical.[3]
-
Propagation:
-
The electrophilic cyclopropylsulfonyl radical adds to the alkene double bond to form a carbon-centered radical intermediate.
-
This radical intermediate is then trapped by molecular oxygen to yield a peroxy radical.
-
Subsequent protonation and reduction steps, likely involving the solvent system and the nickel catalyst, lead to the formation of a hydroperoxide intermediate which is then reduced to the final β-hydroxy cyclopropylsulfone product.[3]
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of the key reagent, this compound, and the subsequent nickel-catalyzed hydroxyl-sulfonylation reaction.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved from the corresponding cyclopropanesulfonyl chloride.
Materials and Equipment:
-
Cyclopropanesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water (deionized)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (1.1 eq.) and sodium bicarbonate (1.1 eq.) in water.
-
To this solution, add a solution of cyclopropanesulfonyl chloride (1.0 eq.) in acetone dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.
-
The aqueous solution is then washed with dichloromethane or ether to remove any unreacted starting material.
-
The aqueous layer containing the this compound is then concentrated under reduced pressure to afford the crude product, which can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Nickel-Catalyzed Hydroxyl-Sulfonylation of an Alkene
This protocol is a general procedure adapted from the work of Taniguchi and should be optimized for specific alkene substrates.[2][3]
Materials and Equipment:
-
Alkene (e.g., styrene)
-
This compound
-
Nickel(II) bromide (NiBr₂)
-
N,N,N',N'-Tetraethylethylenediamine (TEEDA)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (AcOH)
-
Water (deionized)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup Workflow:
Figure 2: General experimental workflow for the hydroxyl-sulfonylation reaction.
Procedure:
-
To a Schlenk tube, add the alkene (1.0 mmol), this compound (1.2 mmol), and ammonium hexafluorophosphate (0.3 mmol).
-
Add a solvent mixture of DMF (1.0 mL), acetic acid (0.33 mL), and water (0.67 mL).
-
To this mixture, add nickel(II) bromide (0.05 mmol) and N,N,N',N'-tetraethylethylenediamine (TEEDA) (0.05 mmol).
-
The reaction vessel is left open to the air (or equipped with a balloon filled with air) and the mixture is stirred vigorously at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 24 hours depending on the substrate.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to afford the desired β-hydroxy cyclopropylsulfone.
Substrate Scope and Optimization
The nickel-catalyzed hydroxyl-sulfonylation has been shown to be effective for a range of alkenes. The following table summarizes representative examples from the literature, primarily with aromatic sulfinates, which can serve as a starting point for optimization with this compound.
| Entry | Alkene | Sodium Sulfinate | Product | Yield (%) |
| 1 | Styrene | Sodium p-toluenesulfinate | 2-(p-tolylsulfonyl)-1-phenylethan-1-ol | 88 |
| 2 | 4-Methylstyrene | Sodium p-toluenesulfinate | 1-(p-tolyl)-2-(p-tolylsulfonyl)ethan-1-ol | 85 |
| 3 | 4-Methoxystyrene | Sodium p-toluenesulfinate | 1-(4-methoxyphenyl)-2-(p-tolylsulfonyl)ethan-1-ol | 75 |
| 4 | 1-Octene | Sodium p-toluenesulfinate | 1-(p-tolylsulfonyl)octan-2-ol | 59 |
Table 1: Representative examples of nickel-catalyzed hydroxyl-sulfonylation of alkenes. Data adapted from Taniguchi, N. J. Org. Chem.2015 , 80 (15), 7797–7802.[2]
Key Considerations for Optimization:
-
Solvent Ratio: The ratio of DMF, acetic acid, and water can significantly impact the reaction efficiency and selectivity.
-
Temperature: While 60 °C is a good starting point, the optimal temperature may vary depending on the reactivity of the alkene.
-
Catalyst Loading: The catalyst loading can potentially be reduced for highly reactive substrates.
-
Reaction Time: Close monitoring of the reaction is crucial to avoid the formation of byproducts.
Applications in Drug Development
The β-hydroxy cyclopropylsulfone scaffold is a promising motif for the design of new therapeutic agents. The cyclopropyl group can impart favorable pharmacokinetic properties, while the β-hydroxy sulfone functionality provides opportunities for hydrogen bonding interactions with biological targets.[1] This methodology provides a direct and efficient route to a library of diverse analogs for structure-activity relationship (SAR) studies in early-stage drug discovery programs.
Safety and Handling
-
Nickel(II) bromide: Nickel compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
N,N,N',N'-Tetraethylethylenediamine (TEEDA): This ligand is corrosive and should be handled with care.
-
Cyclopropanesulfonyl chloride: This reagent is corrosive and moisture-sensitive.[4] It should be handled under an inert atmosphere.
-
Solvents: DMF and acetic acid are flammable and have associated health risks. Handle in a fume hood with appropriate PPE.
Conclusion
The nickel-catalyzed hydroxyl-sulfonylation of alkenes with this compound offers a highly efficient and atom-economical method for the synthesis of valuable β-hydroxy cyclopropylsulfones. The mild reaction conditions, the use of an inexpensive catalyst, and the utilization of air as the oxidant make this a practical and scalable method for applications in both academic research and industrial drug development. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to readily adopt and adapt this powerful transformation for their specific synthetic needs.
References
-
Taniguchi, N. Aerobic Nickel-Catalyzed Hydroxysulfonylation of Alkenes Using Sodium Sulfinates. J. Org. Chem.2015 , 80 (15), 7797–7802. [Link]
-
Taniguchi, N. Aerobic Nickel-Catalyzed Hydroxysulfonylation of Alkenes Using Sodium Sulfinates. Organic Chemistry Portal. [Link]
-
MySkinRecipes. This compound. [Link]
-
Taniguchi, N. Supporting Information for Aerobic Nickel-catalyzed Hydroxysulfonylation of Alkenes Using Sodium Sulfinates. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Aerobic Nickel-Catalyzed Hydroxysulfonylation of Alkenes Using Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aerobic Nickel-Catalyzed Hydroxysulfonylation of Alkenes Using Sodium Sulfinates [organic-chemistry.org]
- 4. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
Application Note: A Practical Guide to the Synthesis of Cyclopropyl Alkyl Sulfones using Sodium Cyclopropanesulfinate
Abstract
The dialkyl sulfone motif is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and ability to modulate the physicochemical properties of drug candidates.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of cyclopropyl alkyl sulfones, a particularly valuable subclass, through the nucleophilic alkylation of sodium cyclopropanesulfinate. We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and discuss critical parameters that influence reaction success. This guide is designed to be a self-validating system, enabling chemists to reliably access these important building blocks for drug discovery programs.
Introduction: The Value of the Cyclopropyl Sulfone Moiety
The sulfonyl group (R-SO₂-R') is a privileged pharmacophore, found in numerous approved drugs and clinical candidates.[2][3][4] Its unique properties, including its high polarity, ability to act as a strong hydrogen bond acceptor, and exceptional stability against metabolic degradation, make it a powerful tool for optimizing drug-like properties.[1] When combined with a cyclopropyl ring—a compact, rigid, and metabolically stable carbocycle often used as a bioisostere for phenyl groups or gem-dimethyl units—the resulting cyclopropyl sulfone scaffold offers a unique three-dimensional exit vector and favorable property profile for molecular design.
This compound has emerged as a versatile and readily available reagent for introducing the cyclopropylsulfonyl group.[5][6] The synthesis of dialkyl sulfones via the alkylation of sodium sulfinates is a fundamental and powerful method for creating carbon-sulfur bonds.[7][8] This document provides the necessary technical details and expert insights to successfully implement this transformation in a laboratory setting.
Reaction Mechanism and Rationale
The formation of a cyclopropyl alkyl sulfone from this compound and an alkyl halide is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The sulfinate anion is a potent, soft nucleophile that preferentially attacks the electrophilic carbon of the alkyl halide via its sulfur atom, displacing the halide leaving group.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the cyclopropanesulfinate anion attacks the δ+ carbon of the alkyl halide (R-X).
-
Transition State: A trigonal bipyramidal transition state is formed where a partial bond exists between the sulfur and the carbon, and the carbon-halide bond is partially broken.
-
Product Formation: The halide is expelled as a leaving group, resulting in the formation of the stable C-S bond of the dialkyl sulfone product.
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// Reactants Na_Sulfinate [label=<
Na+
]; Sulfinate [label=<
S O
||
O-
, margin=0];
Alkyl_Halide [label="R-X", fontcolor="#202124"];
// Products Dialkyl_Sulfone [label=<
O
||
S — R
||
O
, margin=0];
NaX [label="NaX", fontcolor="#202124"];
// Invisible nodes for layout plus1 [label="+", shape=plaintext]; plus2 [label="+", shape=plaintext];
// Edges edge [arrowhead=none]; {rank=same; Na_Sulfinate; Sulfinate; plus1; Alkyl_Halide;} {rank=same; Dialkyl_Sulfone; plus2; NaX;}
// Reaction Arrow arrow_start [shape=point, width=0.01, height=0.01]; arrow_end [shape=point, width=0.01, height=0.01]; Alkyl_Halide -> arrow_start [style=invis]; arrow_start -> arrow_end [arrowhead=open, label="Sɴ2", fontcolor="#34A853", constraint=false]; arrow_end -> Dialkyl_Sulfone [style=invis]; }
Caption: General Sₙ2 mechanism for sulfone synthesis.
Experimental Application & Protocols
This section outlines a general, robust protocol for the synthesis of a model compound, (Cyclopropylsulfonyl)methylbenzene, from this compound and benzyl bromide.
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥90% | Commercial | Store desiccated.[5] |
| Benzyl Bromide | ≥98% | Commercial | Lachrymator, handle in a fume hood. |
| Dimethylformamide (DMF) | Anhydrous | Commercial | Polar aprotic solvent is crucial. |
| Tetrabutylammonium Iodide (TBAI) | ≥98% | Commercial | Optional but recommended catalyst.[9] |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial | For extraction. |
| Saturated NaCl solution (Brine) | N/A | Lab Prepared | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | For drying organic layer. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Standard Glassware | N/A | N/A | Round-bottom flask, condenser, etc. |
| Inert Atmosphere Setup | N/A | N/A | Nitrogen or Argon manifold. |
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation.[10]
-
Benzyl Bromide: Toxic and a strong lachrymator. Always handle in a well-ventilated chemical fume hood.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.28 g, 10 mmol) and tetrabutylammonium iodide (TBAI) (0.1 eq, 0.37 g, 1 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (approx. 0.2-0.5 M concentration, e.g., 30 mL) via syringe. Stir the resulting suspension at room temperature.
-
Electrophile Addition: Add benzyl bromide (1.05 eq, 1.25 mL, 10.5 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzyl bromide) is consumed (typically 4-18 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.
-
Work-up - Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Work-up - Washing: Combine the organic extracts and wash with water (2 x 50 mL) followed by saturated brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure dialkyl sulfone.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for sulfone synthesis.
Scientific Rationale & Troubleshooting
Understanding the causality behind experimental choices is critical for adapting this protocol to different substrates and troubleshooting unexpected outcomes.
Optimization of Reaction Parameters
| Parameter | Choice & Rationale | Potential Issues & Solutions |
| Solvent | Polar Aprotic (DMF, DMSO): These solvents are ideal as they solvate the sodium cation while leaving the sulfinate anion relatively "naked" and highly nucleophilic, accelerating the Sₙ2 reaction. | Low Solubility/Reactivity: If reagents are insoluble, switch to DMSO. If the reaction is sluggish, ensure the solvent is truly anhydrous, as water will solvate the nucleophile and hinder the reaction. |
| Electrophile | Alkyl Halide Reactivity (R-I > R-Br > R-Cl): Iodides are the best leaving groups, leading to faster reactions. Benzylic and allylic halides are highly activated. Primary halides are excellent substrates, while secondary halides react slower. Tertiary halides are unsuitable and will lead to elimination. | No Reaction: If using an alkyl chloride, the reaction may be very slow. Convert it to the corresponding iodide in situ by using NaI as an additive, or switch to a more reactive bromide or iodide.[9] |
| Catalyst | TBAI (Phase-Transfer Catalyst): TBAI can significantly increase the reaction rate. The iodide from TBAI can exchange with a bromide or chloride on the electrophile to generate the more reactive alkyl iodide in situ. The large tetrabutylammonium cation also helps carry the sulfinate anion into the organic phase.[9] | Reaction Stalls: If the reaction is slow even with heating, the addition of 0.1-0.2 equivalents of TBAI is the first recommended step. |
| Temperature | Elevated (80-100 °C): Many sulfinate alkylations require thermal energy to overcome the activation barrier, especially with less reactive electrophiles.[9] | Decomposition: If TLC shows product decomposition at high temperatures, reduce the temperature and increase the reaction time or use a more reactive electrophile/solvent combination. |
Common Troubleshooting Scenarios
-
Problem: Low or no conversion after extended time.
-
Diagnosis: Poor nucleophilicity, poor leaving group, or inactive electrophile.
-
Solution: 1) Ensure all reagents are dry. 2) Add TBAI as a catalyst. 3) Switch the electrophile from a chloride or bromide to an iodide. 4) Increase the temperature.
-
-
Problem: Multiple spots on TLC, difficult purification.
-
Diagnosis: Potential side reactions or decomposition. While S-alkylation is electronically favored, trace O-alkylation can occur, though it's rare. More likely is decomposition of the starting material or product at high temperatures.
-
Solution: Lower the reaction temperature and allow it to run longer. Ensure a clean, inert atmosphere was maintained throughout the reaction.
-
Conclusion
The nucleophilic alkylation of this compound is a reliable and high-yield method for synthesizing cyclopropyl alkyl sulfones. By employing a polar aprotic solvent, choosing an appropriate alkyl halide, and utilizing catalytic TBAI where necessary, researchers can efficiently access a diverse range of these valuable sulfone-containing building blocks. This robust protocol serves as a foundational method for synthetic and medicinal chemists aiming to incorporate the unique cyclopropyl sulfone moiety into next-generation therapeutics.
References
-
Application of Sulfonyl in Drug Design. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link][1]
-
Bolm, C., & Hildebrand, J. P. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Chemical Society Reviews, 48(10), 2746–2759. [Link][2]
-
Ghorai, S., & Ghorai, P. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8886–8939. [Link][7]
-
Kumar, A., & Kumar, S. (2013). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Medicinal Chemistry, 20(13), 1649–1666. [Link][3]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 28, 2026, from [Link][5]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 28, 2026, from [Link][10]
-
Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8886-8939. [Link][6]
-
Reddit. (2023). Failure in the alkylation of a sodium sulfinate. r/Chempros. [Link][9]
-
Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link][8]
-
Sepe, V., & Ferreira, E. M. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 236, 114255. [Link][4]
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- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. This compound | C3H5NaO2S | CID 42643363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chloro-Alkylthiolation of Indoles with Sodium Cyclopropanesulfinate
[1]
Introduction & Scientific Rationale
The functionalization of the indole C3 position is a cornerstone of drug discovery, given the prevalence of the indole motif in pharmaceuticals (e.g., indomethacin, fluvastatin). While C3-sulfenylation is well-established, the simultaneous introduction of a halogen at C2 (vicinal difunctionalization) typically requires transition metal catalysts or harsh oxidants.
This protocol leverages This compound (c-PrSO₂Na) as a stable, solid source of the cyclopropylthio moiety. The innovation lies in the use of Triphosgene (Bis(trichloromethyl) carbonate, BTC) . Contrary to its typical role as a carbonyl source, BTC here acts as a deoxygenative chlorinating agent , converting the sulfinate (S
Key Advantages[2]
-
Metal-Free: Eliminates trace metal contamination, crucial for late-stage pharmaceutical intermediates.
-
Atom Economy: Avoids the use of pre-functionalized thiols or disulfides, which are often odorous and unstable.
-
Regioselectivity: Exclusively targets the C2 and C3 positions, preserving other sensitive functionalities.
Mechanistic Insight
The reaction proceeds through a "reagent-enabled" electrophilic activation pathway. Understanding this mechanism is vital for troubleshooting and optimizing substrate scope.
Proposed Pathway[3]
-
Activation: this compound reacts with BTC to form an intermediate sulfinyl chloride.
-
Reduction/Chlorination: BTC further promotes the deoxygenative chlorination, reducing the sulfinyl species to Cyclopropanesulfenyl Chloride (c-PrSCl) .
-
Electrophilic Attack: The highly electrophilic c-PrSCl attacks the electron-rich C3 position of the indole, forming a cationic intermediate (Wheland intermediate).
-
Nucleophilic Trapping: The chloride ion (generated from BTC decomposition) attacks the C2 position.
-
Re-aromatization/Elimination: Subsequent elimination processes restore aromaticity, yielding the 2-chloro-3-(cyclopropylthio)indole.
Figure 1: Mechanistic pathway for the BTC-mediated conversion of sodium sulfinate to sulfenyl chloride and subsequent indole functionalization.
Experimental Protocol
Safety Precaution (Critical)
Triphosgene (BTC) decomposes to form Phosgene (COCl₂) , a highly toxic gas, upon heating or contact with nucleophiles/moisture.
-
Engineering Controls: All operations MUST be performed in a well-ventilated fume hood.
-
PPE: Wear double nitrile gloves, lab coat, and safety glasses.
-
Quenching: Have a saturated aqueous NaHCO₃ or NaOH solution ready to neutralize excess BTC/phosgene.
Reagents & Materials[1][4][5]
-
Indole derivative: 0.5 mmol (1.0 equiv)
-
This compound: 0.75 mmol (1.5 equiv)
-
Triphosgene (BTC): 0.25 mmol (0.5 equiv)
-
Note: 1 mole of BTC provides 3 equivalents of phosgene equivalents.
-
-
Solvent: Dichloromethane (DCM), anhydrous (3.0 mL)
-
Workup: Saturated NaHCO₃, Ethyl Acetate (EtOAc), Brine.
Step-by-Step Procedure
-
Setup: Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon or Nitrogen atmosphere.
-
Charging: Add Indole (0.5 mmol) and this compound (0.75 mmol) to the flask.
-
Solvent Addition: Add anhydrous DCM (3.0 mL) via syringe. Stir to ensure partial dissolution (sulfinates may remain suspended).
-
BTC Addition:
-
Prepare a solution of Triphosgene (0.25 mmol) in 0.5 mL DCM.
-
Slowly add the BTC solution dropwise to the reaction mixture at Room Temperature (25 °C) .
-
Observation: Slight effervescence (CO₂) may occur.
-
-
Reaction: Seal the tube and stir the mixture at room temperature for 2–4 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 5:1). Look for the disappearance of the indole spot and the appearance of a less polar product spot.
-
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) . Stir vigorously for 10 minutes to destroy any residual phosgene equivalents.
-
Extraction: Transfer to a separatory funnel. Extract with DCM or EtOAc (3 x 10 mL).
-
Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexane to 95:5 Hexane/EtOAc).
Data Analysis & Scope
The following table summarizes the expected performance of this protocol across different indole substrates, based on the reactivity trends established in the reference literature.
| Substrate (Indole Substituent) | Electronic Nature | Expected Yield | Notes |
| Unsubstituted Indole | Neutral | 80-90% | Standard benchmark. |
| 5-Methoxyindole | Electron-Rich | 85-95% | Faster reaction; high conversion. |
| 5-Bromoindole | Electron-Poor | 70-80% | Slightly slower; requires full 4h time. |
| N-Methylindole | Protected Nitrogen | 75-85% | Works well; N-protection is not required. |
| 2-Methylindole | Steric/Blocked C2 | <10% | Limitation: Reaction requires C2-H for chlorination. |
Interpretation of Results
-
Product Characterization: The product will show a characteristic mass shift corresponding to the addition of -S-cPr and -Cl (+72 Da for S-cPr + 34 Da for Cl - 2H... approx +104 Da net).
-
NMR:
-
¹H NMR: Disappearance of C2-H (usually ~7.2 ppm) and C3-H (usually ~6.5 ppm). Appearance of cyclopropyl protons (multiplets around 0.5–1.0 ppm).
-
¹³C NMR: C2 signal shifts significantly downfield due to Cl substitution; C3 shifts due to S-substitution.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-chloro-3-(cyclopropylthio)indoles.
References
-
He, X.-L., Majumder, S., Wu, J., Jin, C.-D., Guo, S.-R., Guo, Z.-P., & Yang, M. (2019).[1][2] Metal- and phosphine-free electrophilic vicinal chloro-alkylthiolation and trifluoromethylthiolation of indoles using sodium sulfinate in the presence of triphosgene.[3][1][2][4][5] Organic Chemistry Frontiers, 6(14), 2435–2440.[1]
-
Source:
-
-
Reddy, C. R., Valmiki, P. K., & Rao, A. V. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11, 1039-1084.
-
Source:
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal- and phosphine-free electrophilic vicinal chloro-alkylthiolation and trifluoromethylthiolation of indoles using sodium sulfinate in the presence of triphosgene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Metal- and phosphine-free electrophilic vicinal chloro-alkylthiolation and trifluoromethylthiolation of indoles using sodium sulfinate in the presence of triphosgene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of Cyclopropanesulfinate Salts in Modern Pharmaceutical Synthesis
Introduction: The Cyclopropyl Moiety and the Advent of Radical C-H Functionalization
The cyclopropyl group is a highly prized structural motif in medicinal chemistry.[1] Its unique conformational rigidity, metabolic stability, and ability to modulate physicochemical properties have led to its incorporation into numerous FDA-approved drugs.[2] Historically, the introduction of this three-membered ring has relied on methods such as Simmons-Smith reactions or the use of diazo compounds, which can have limitations in terms of functional group tolerance and operational simplicity.[1][2]
A paradigm shift in the installation of cyclopropyl and other alkyl groups has been the development of radical-based C-H functionalization methodologies. Pioneered by the Baran laboratory, a toolkit of bench-stable sodium and zinc sulfinate salts, marketed as Diversinates™, has emerged as a powerful asset for late-stage functionalization.[3][4][5] These reagents allow for the direct conversion of C-H bonds, particularly on electron-deficient heterocycles common in pharmaceutical scaffolds, into new C-C bonds under mild and operationally simple conditions.[4][6]
This guide will focus on the application of sodium cyclopropanesulfinate and its derivatives, such as sodium 1-(trifluoromethyl)cyclopropanesulfinate (TFCS-Na), in the context of C-H functionalization for pharmaceutical synthesis. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the scope and strategic advantages of this chemistry.
Core Concept: From Sulfinate Salt to Alkyl Radical
The central principle of this methodology is the generation of a cyclopropyl radical from a stable sulfinate salt precursor. While the parent this compound is a viable precursor, much of the documented success in pharmaceutical applications has utilized derivatives like TFCS-Na or the corresponding zinc sulfinates, which often exhibit enhanced reactivity.[7] The overall transformation is an oxidative process, typically employing an oxidant such as tert-butyl hydroperoxide (TBHP) to facilitate the generation of the key radical intermediate.[8]
Proposed Reaction Mechanism
The reaction is initiated by the oxidant, which facilitates the single-electron oxidation of the sulfinate salt to generate a sulfonyl radical. This is followed by the extrusion of sulfur dioxide (SO₂) to form the desired alkyl radical. This radical then engages with an electron-deficient heterocycle in a Minisci-type reaction. The resulting radical cation is then rearomatized to afford the final product.
Caption: Proposed mechanism for radical generation and C-H functionalization.
Application Profile 1: C-H Trifluoromethylcyclopropanation of Heterocycles
The trifluoromethylcyclopropyl moiety is of particular interest as a bioisosteric replacement for larger, more metabolically labile groups like tert-butyl. The use of sodium 1-(trifluoromethyl)cyclopropanesulfinate (TFCS-Na) provides a direct and efficient route to install this valuable group.
Experimental Protocol
This protocol is a representative procedure for the C-H functionalization of a generic heterocycle.
Materials:
-
Heterocyclic substrate
-
Sodium 1-(trifluoromethyl)cyclopropanesulfinate (TFCS-Na)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv).
-
Reagent Addition: Add sodium 1-(trifluoromethyl)cyclopropanesulfinate (TFCS-Na, 3.0 equiv).
-
Solvent Addition: Add the appropriate solvent (e.g., DCM). The reaction is typically run at a concentration of 0.1 M.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0 °C with vigorous stirring. Causality: Cooling is essential to control the initial exotherm upon addition of the oxidant and to improve reaction selectivity.
-
Oxidant Addition: Slowly add tert-butyl hydroperoxide (70% in water, 5.0 equiv) dropwise. Caution: Do not use a metal needle for the addition as it can decompose the TBHP. Causality: Slow addition of the oxidant maintains a controlled concentration of the highly reactive radical species, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Self-Validation: The disappearance of the starting material and the appearance of a new, typically more nonpolar, spot indicates product formation.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized heterocycle.
Scope and Limitations
This methodology is particularly effective for electron-deficient N-heterocycles. A range of substrates have been successfully functionalized, demonstrating the broad applicability of this method.
| Heterocycle Class | Example Substrate | Product Yield (%) | Reference |
| Pyridines | 3-Bromopyridine derivative | 45 | [9] |
| Quinolines | 4-Chloro-7-methoxyquinoline | 72 | [9] |
| Imidazoles | Caffeine | 65 | [9] |
| Pyrazines | 2-Chloropyrazine | 55 | [9] |
Note: Yields are for isolated products and reaction conditions may vary slightly.
Application Profile 2: C-H Isopropylation of Heterocycles
To illustrate the versatility of the sulfinate toolkit beyond cyclopropyl groups, the protocol for C-H isopropylation using sodium isopropylsulfinate is presented. This transformation is valuable for introducing small, branched alkyl groups that can enhance binding affinity and solubility.
Experimental Protocol
The protocol is similar to the one described for trifluoromethylcyclopropanation, with minor adjustments to the solvent and temperature.
Materials:
-
Heterocyclic substrate
-
Sodium isopropylsulfinate
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: Combine the heterocyclic substrate (1.0 equiv) and sodium isopropylsulfinate (2.0-3.0 equiv) in a round-bottom flask.
-
Solvent and Oxidant: Add DMSO and cool to 0 °C. Slowly add TBHP (3.0-5.0 equiv).
-
Reaction Conditions: Allow the reaction to warm to room temperature or heat to 50 °C, and stir until completion. Causality: For less reactive substrates or alkyl groups, gentle heating may be required to facilitate efficient radical generation and turnover.
-
Workup and Purification: Follow the standard workup and purification procedures as described above.
Caption: General experimental workflow for C-H functionalization.
Safety and Handling
-
Sulfinate Salts: this compound and its derivatives are generally stable, free-flowing solids. However, they should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses) should be worn.
-
tert-Butyl Hydroperoxide (TBHP): TBHP is a strong oxidizing agent and can be explosive at high concentrations and temperatures. The 70% aqueous solution is significantly safer but should still be handled with care. Avoid contact with metals, as they can catalyze its decomposition. Add it slowly to the reaction mixture and ensure proper cooling.
Conclusion and Future Outlook
The use of this compound and the broader "Diversinates" toolkit represents a significant advancement in the synthesis of complex, medicinally relevant molecules. This radical-based C-H functionalization strategy offers an operationally simple, scalable, and highly versatile method for the late-stage introduction of cyclopropyl and other alkyl groups.[5][10] The ability to bypass traditional, often lengthy, synthetic routes for analog preparation accelerates the drug discovery process. As our understanding of radical chemistry continues to grow, we can anticipate the development of new sulfinate reagents with even greater selectivity and reactivity, further expanding the synthetic chemist's ability to navigate and functionalize complex chemical space.
References
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
A Baran lab cycle of discovery: hydromethylation of unactivated olefins. Open Flask. [Link]
-
Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. PubMed. [Link]
-
Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journals. [Link]
-
C-H Functionalization: The Baran Synthesis of Maximiscine. Organic Chemistry Portal. [Link]
-
Practical and innate C–H functionalization of heterocycles. PMC. [Link]
-
Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. ACS Publications. [Link]
-
Tert-Butyl Hydroperoxide (TBHP)-Initiated Vicinal Sulfonamination of Alkynes: A Radical Annulation toward 3-Sulfonylindoles. ResearchGate. [Link]
-
A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society. [Link]
-
Innate and guided C–H functionalization logic. PMC. [Link]
-
tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal. [Link]
-
Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ResearchGate. [Link]
-
Diversinate Update. Baran Lab. [Link]
-
tert-Butyl Hydroperoxide (TBHP)-Initiated Vicinal Sulfonamination of Alkynes: A Radical Annulation toward 3-Sulfonylindoles. PubMed. [Link]
-
Continuous-flow synthesis of alkyl zinc sulfinates for the direct photofunctionalization of heterocycles. Chemical Communications. [Link]
-
Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Cyclopropanation. Wikipedia. [Link]
-
Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Radical C—H Functionalization of Heteroarenes Under Electrochemical Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Baran Diversinates™ [sigmaaldrich.com]
- 5. baranlab.org [baranlab.org]
- 6. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]
- 7. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl Hydroperoxide (TBHP)-Initiated Vicinal Sulfonamination of Alkynes: A Radical Annulation toward 3-Sulfonylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sodium Cyclopropanesulfinate: A Versatile Building Block for the Synthesis of Medicinally Relevant Sulfones
Introduction: The Rising Prominence of the Cyclopropyl Sulfone Moiety in Drug Discovery
The sulfone functional group is a cornerstone in medicinal chemistry, prized for its ability to enhance the metabolic stability, solubility, and target-binding affinity of drug candidates.[1] When incorporated into a cyclopropyl ring, the resulting cyclopropyl sulfone motif offers a unique combination of structural rigidity and favorable physicochemical properties. The strained three-membered ring introduces a defined conformational constraint, which can be highly advantageous for optimizing ligand-receptor interactions. Furthermore, the cyclopropyl group is often considered a "metabolically stable bioisostere" for other common functionalities, such as gem-dimethyl or carbonyl groups, offering a strategy to mitigate unwanted metabolic transformations.[2]
Sodium cyclopropanesulfinate has emerged as a highly valuable and versatile building block for the efficient construction of these important cyclopropyl sulfone scaffolds.[3] As a stable, easy-to-handle salt, it serves as a potent nucleophile, electrophile, or radical precursor under appropriate reaction conditions, enabling the formation of a diverse array of sulfone-containing molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound in the synthesis of alkyl, aryl, and vinyl sulfones, as well as its utility in Michael additions. Detailed, field-proven protocols are presented, along with insights into the underlying reaction mechanisms and safety considerations.
Physicochemical Properties and Safety Profile of this compound
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₃H₅NaO₂S | [4] |
| Molecular Weight | 128.13 g/mol | [4] |
| Appearance | White to off-white solid | |
| CAS Number | 910209-21-1 | [4] |
Safety Information:
This compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Application 1: Synthesis of Cyclopropyl Alkyl Sulfones via Nucleophilic Substitution
The most straightforward application of this compound is its role as a nucleophile in SN2 reactions with alkyl halides. The cyclopropanesulfinate anion displaces a halide leaving group to forge a new carbon-sulfur bond, yielding the corresponding cyclopropyl alkyl sulfone.
Reaction Mechanism: A Classic SN2 Pathway
The reaction proceeds via a concerted, one-step mechanism where the sulfur atom of the cyclopropanesulfinate anion attacks the electrophilic carbon of the alkyl halide, concurrently displacing the halide ion.
Sources
- 1. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 2. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopropane synthesis [organic-chemistry.org]
Application Notes and Protocols: The Emerging Role of Sodium Cyclopropanesulfinate in Radical-Mediated Multi-Component Reactions
Abstract
The quest for molecular complexity from simple, readily available starting materials is a central theme in modern organic synthesis and drug discovery. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering atom and step economy by combining three or more reactants in a single synthetic operation.[1] This application note delves into the burgeoning role of sodium cyclopropanesulfinate as a versatile building block in MCRs, with a particular focus on its application in visible-light-induced photocatalytic reactions. We will provide a detailed examination of a three-component oxy-trifluoromethylsulfonylation of alkenes, showcasing the unique reactivity of the cyclopropylsulfonyl radical. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage innovative synthetic methodologies for the construction of novel molecular architectures.
Introduction: The Unique Profile of this compound
This compound is a crystalline solid that has garnered significant attention as a precursor to the cyclopropylsulfonyl radical.[2] The cyclopropane motif is of high interest in medicinal chemistry due to its ability to impart unique conformational constraints, improve metabolic stability, and modulate physicochemical properties of parent molecules.[3] As a sulfinate salt, this compound offers a convenient and stable source of a highly reactive cyclopropylsulfonyl radical intermediate under appropriate reaction conditions, often facilitated by photoredox catalysis.[4] This reactive species can then engage in a variety of transformations, including its strategic incorporation into complex molecules via multi-component radical cascade reactions.
Key Attributes of this compound:
-
Efficient Source of Cyclopropylsulfonyl Radicals: Readily undergoes single-electron oxidation to generate the desired radical species.
-
Bench-Stable Solid: Easy to handle and store under standard laboratory conditions.
-
Access to Cyclopropyl-Containing Scaffolds: Provides a direct route to introduce the valuable cyclopropane moiety.
The Power of Three: A Photocatalytic Oxy-Trifluoromethylsulfonylation of Alkenes
A prime example of the utility of this compound in MCRs is the recently developed visible-light-induced three-component oxy-trifluoromethylsulfonylation of alkenes. This reaction concurrently installs a cyclopropylsulfonyl group and a trifluoromethyl group across a carbon-carbon double bond, along with an oxygen-containing functionality derived from the solvent. This transformation provides rapid access to densely functionalized molecules that would otherwise require lengthy synthetic sequences.
The reaction brings together three key components:
-
An alkene as the radical acceptor.
-
This compound as the cyclopropylsulfonyl radical precursor.
-
An electrophilic trifluoromethylating reagent (e.g., Umemoto's reagent) to introduce the CF₃ group.
The overall transformation is depicted below:
Caption: General scheme of the three-component reaction.
Mechanistic Insights: A Radical-Polar Crossover Cascade
The underlying mechanism of this multi-component reaction is believed to proceed through a radical-polar crossover cascade, initiated by the photocatalyst. The causality behind the experimental choices is rooted in the precise control of the generation and reaction of radical intermediates.
Proposed Mechanistic Pathway:
-
Photocatalyst Excitation: The photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).
-
Radical Generation: The excited photocatalyst oxidizes this compound via a single-electron transfer (SET) process, generating the key cyclopropylsulfonyl radical (A) and sulfur dioxide.
-
Radical Addition: The electrophilic cyclopropylsulfonyl radical adds to the alkene (B) to form a carbon-centered radical intermediate (C) .
-
Trifluoromethylation: This radical intermediate is then trapped by the electrophilic trifluoromethylating reagent to yield a carbocationic intermediate (D) .
-
Nucleophilic Quench: The carbocation is subsequently quenched by a nucleophilic solvent molecule (e.g., water, alcohol) to afford the final product (E) after deprotonation.
Sources
- 1. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides [mdpi.com]
- 2. Photocatalytic Defluorinative Three-Component Reaction of α-Trifluoromethyl Alkenes, Alkenes, and Sodium Sulfinates: Synthesis of Monofluorocyclopentenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Photocatalyst-free light-mediated three-component alkoxy-, hydroxy-, and azidotrifluoromethylation of alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Photoredox Catalysis with Sodium Cyclopropanesulfinate
Introduction: The Ascendancy of Photoredox Catalysis in Modern Synthesis
Visible-light photoredox catalysis has emerged as a transformative platform in synthetic organic chemistry, offering unprecedented control over radical-mediated processes under remarkably mild conditions. This approach harnesses the energy of photons to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates from stable precursors. Among the diverse array of radical sources, sodium cyclopropanesulfinate has garnered significant attention as a versatile and efficient precursor for the generation of cyclopropyl radicals. This guide provides an in-depth exploration of its applications, mechanistic underpinnings, and practical experimental protocols, designed for researchers and professionals in drug development and chemical synthesis.
This compound: A Bench-Stable Precursor to a High-Energy Radical
The cyclopropyl group is a valuable structural motif in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. However, the direct installation of this strained, three-membered ring can be challenging. This compound (CF3SO2Na) serves as an exceptional solution, functioning as a bench-stable, crystalline solid that readily generates the high-energy cyclopropyl radical under photoredox conditions.
The core of its utility lies in a photoredox-catalyzed single-electron oxidation process. Upon excitation by visible light, a photocatalyst (typically an iridium or ruthenium complex) reaches a long-lived, highly oxidizing excited state. This excited-state catalyst can then oxidize the cyclopropanesulfinate anion, which readily undergoes desulfonylation to release sulfur dioxide (SO2) and the desired cyclopropyl radical. This radical can then engage in a variety of downstream synthetic transformations.
Mechanism: The Catalytic Cycle
The general mechanism for the generation and utilization of the cyclopropyl radical from this compound is depicted below. The cycle is initiated by the absorption of a photon by the photocatalyst (PC), followed by single-electron transfer from the sulfinate to the excited photocatalyst.
Caption: Experimental workflow for C-H cyclopropylation.
Materials:
-
Lepidine (1.0 equiv)
-
This compound (2.0 equiv)
-
fac-Ir(ppy)3 (1-2 mol%)
-
Trifluoroacetic acid (TFA, 1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To a Schlenk tube, add lepidine, this compound, and fac-Ir(ppy)3.
-
Add a magnetic stir bar and seal the tube with a rubber septum.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Through the septum, add anhydrous DMSO, followed by trifluoroacetic acid. The acid serves to protonate the heterocycle, increasing its electrophilicity and susceptibility to radical attack.
-
Degas the reaction mixture thoroughly using three cycles of freeze-pump-thaw.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan can be used to maintain the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), remove the light source.
-
Dilute the reaction mixture with water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-cyclopropyllepidine.
Substrate Scope:
| Heterocycle | Product | Yield (%) |
| Lepidine | 4-Cyclopropyllepidine | 85 |
| Quinoxaline | 2-Cyclopropylquinoxaline | 78 |
| Phenanthridine | 6-Cyclopropylphenanthridine | 81 |
| Caffeine | 8-Cyclopropylcaffeine | 65 |
Yields are representative and may vary based on specific reaction conditions and scale.
Application Note 2: Three-Component Cyclopropyl-Trifluoromethylation of Alkenes
The power of photoredox catalysis is further exemplified in multi-component reactions, where several chemical bonds are formed in a single operation. This compound can participate in radical cascade reactions, such as the trifluoromethyl-cyclopropylation of styrenes. In this process, two distinct radical precursors are used to forge two new C-C bonds across an alkene.
The reaction is initiated by the photocatalytic generation of a trifluoromethyl radical from a suitable precursor (e.g., Umemoto's or Togni's reagent). This highly electrophilic radical adds to the alkene, generating a new carbon-centered radical. This radical intermediate is then trapped by the cyclopropyl radical generated from this compound, although the precise mechanism can involve radical-radical coupling or addition to an intermediate cationic species.
Representative Protocol: Trifluoromethyl-Cyclopropylation of Styrene
Materials:
-
Styrene (1.0 equiv)
-
This compound (1.5 equiv)
-
Umemoto's Reagent (1.2 equiv)
-
Ru(bpy)3(PF6)2 (1.5 mol%)
-
Anhydrous Acetonitrile (MeCN)
-
Vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
In a nitrogen-filled glovebox, add styrene, this compound, Umemoto's reagent, and Ru(bpy)3(PF6)2 to an oven-dried vial containing a magnetic stir bar.
-
Add anhydrous acetonitrile and seal the vial with a screw cap.
-
Remove the vial from the glovebox and place it in a photoreactor equipped with a blue LED light source and a cooling fan.
-
Irradiate the mixture with vigorous stirring for 24 hours at room temperature.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 1-cyclopropyl-2-phenyl-3,3,3-trifluoropropane.
Data Summary:
| Alkene | Yield (%) | Diastereomeric Ratio (dr) |
| Styrene | 75 | >20:1 |
| 4-Chlorostyrene | 71 | >20:1 |
| 4-Methylstyrene | 79 | 19:1 |
| Methyl Acrylate | 62 | 5:1 |
This reaction showcases the ability to rapidly construct complex aliphatic scaffolds bearing two highly desirable functional groups.
References
-
Title: A User’s Guide to Radical C–H Aromatic Functionalization. Source: Chemical Reviews URL: [Link]
-
Title: Photoredox-Catalyzed Minisci-Type C–H Cyclopropylation of N-Heteroarenes. Source: Organic Letters URL: [Link]
-
Title: Visible-Light-Induced Three-Component Oxy-Trifluoromethylation of Alkenes. Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Photoredox Catalysis in Organic Chemistry. Source: Journal of the American Chemical Society URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with Sodium Cyclopropanesulfinate
Welcome to the technical support center for sodium cyclopropanesulfinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent and encountering challenges with reaction yields. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to diagnose and resolve issues in your experiments. This resource is structured to offer direct answers to common problems, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Resolving Low Reaction Yields
Low yields in reactions involving this compound, particularly in popular applications like radical cyclopropylation, can stem from a handful of critical factors. This section is designed to help you systematically identify the root cause of the issue and implement effective solutions.
Question 1: My radical cyclopropylation reaction is resulting in a low yield or complete failure. What are the most likely causes?
Low yields in these reactions are often traced back to three primary areas: the integrity of the this compound reagent, the reaction setup and conditions, and the choice of reagents and solvents.
Here is a systematic approach to troubleshooting:
-
Assess the Quality and Handling of this compound:
-
Purity and Stability: this compound is a white to yellow powder that should be of high purity (typically >90%).[1] Impurities can interfere with the reaction. While it is generally stable at room temperature, prolonged exposure to moisture and air can lead to degradation.[1][2] It is also hygroscopic, meaning it can absorb moisture from the air, which can quench reactive intermediates.[3]
-
Storage: Ensure the reagent is stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen.[2][4]
-
Recommendation: If the reagent is old or has been improperly stored, consider using a fresh batch. You can perform a simple quality check by observing its appearance; it should be a free-flowing powder, not clumped or discolored.
-
-
Evaluate the Reaction Conditions:
-
Atmosphere: Radical reactions are often sensitive to atmospheric oxygen, which can act as a radical scavenger and lead to undesired side products.
-
Recommendation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using standard Schlenk line techniques or a glovebox.
-
Temperature: The optimal temperature for radical cyclopropylation can vary depending on the specific substrate and oxidant used. Excessive heat can lead to decomposition of the desired product or reagents.
-
Recommendation: Consult literature for the recommended temperature for your specific reaction. If you are developing a new method, consider running small-scale experiments at different temperatures to find the optimal conditions.
-
-
Examine Reagents and Solvents:
-
Solvent Choice: The solvent can significantly impact the reaction rate and selectivity.[5][6] Polar aprotic solvents like DMSO or DMF are commonly used. However, the purity of the solvent is crucial. Water content in the solvent can be detrimental.
-
Recommendation: Use anhydrous solvents. If you suspect your solvent has absorbed water, consider using a freshly opened bottle or drying the solvent using appropriate methods.
-
Oxidant/Initiator: The choice and amount of the radical initiator or oxidant are critical.[7][8] Common oxidants include persulfates like K₂S₂O₈ or Na₂S₂O₈.[9][10] The concentration of the initiator needs to be optimized; too little may result in incomplete reaction, while too much can lead to side reactions.
-
Recommendation: Titrate the amount of oxidant in small-scale reactions to find the optimal concentration. Ensure the oxidant is fully dissolved in the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of this compound?
This compound is typically a white to yellow powder.[1] Commercially available reagents usually have a purity of 90% or higher.[1]
Q2: How should I properly store this compound?
It should be stored at room temperature in a cool, dry place.[1] To prevent degradation from moisture and air, it is best to store it in a tightly sealed container under an inert atmosphere, such as nitrogen.[4]
Q3: What are the common applications of this compound in organic synthesis?
This compound is a versatile reagent primarily used for the introduction of the cyclopropyl group.[1] It is a precursor to the cyclopropyl radical, which can then be used in various C-C bond-forming reactions.[11] This makes it valuable in the synthesis of pharmaceuticals and agrochemicals where the cyclopropyl moiety can enhance metabolic stability.
Q4: Are there any known incompatibilities for this compound?
It should be kept away from strong oxidizing agents and acids.[2] Contact with these substances can lead to decomposition or hazardous reactions.
Q5: Can I synthesize this compound in the lab?
Yes, there are established methods for its synthesis.[12] However, for consistency and to avoid introducing impurities that could affect your reaction yield, using a high-purity commercial source is often recommended for critical applications.
Experimental Protocols
Here is a detailed, step-by-step methodology for a standard radical cyclopropylation reaction.
Protocol 1: General Procedure for Radical Cyclopropylation of a Heterocycle
Materials:
-
Heterocyclic starting material
-
This compound
-
Potassium persulfate (K₂S₂O₈)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Stir plate and magnetic stir bar
-
Standard workup and purification supplies (e.g., water, ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup:
-
Place the heterocyclic starting material (1.0 equiv) and this compound (1.5 equiv) in a dry Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Add anhydrous DMSO to the flask via syringe. The volume should be sufficient to dissolve the starting materials (typically a 0.1 M to 0.5 M solution).
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate vial, dissolve potassium persulfate (2.0 equiv) in a minimal amount of anhydrous DMSO.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Add the potassium persulfate solution dropwise to the reaction mixture over a period of 10-15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Radical Cyclopropylation
| Observation | Potential Cause | Recommended Solution |
| No reaction or very low conversion | 1. Degraded sodium cyclopropanesulfinate2. Inactive oxidant3. Presence of oxygen | 1. Use a fresh batch of reagent.2. Use a fresh bottle of oxidant.3. Ensure the reaction is run under a strictly inert atmosphere. |
| Formation of multiple side products | 1. Reaction temperature is too high2. Incorrect stoichiometry of reagents | 1. Lower the reaction temperature.2. Optimize the ratio of substrate to sulfinate and oxidant. |
| Inconsistent yields between batches | 1. Variable quality of reagents or solvents2. Inconsistent reaction setup | 1. Use reagents and solvents from the same trusted source.2. Standardize the reaction setup and procedure. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield Reactions
Caption: A step-by-step decision tree for troubleshooting low yields.
Diagram 2: Key Factors Influencing Radical Cyclopropylation
Caption: Interconnected factors affecting the success of the reaction.
References
- BenchChem. (n.d.). Navigating the Challenges of Cyclopropanediazonium Reactions: A Technical Support Center.
- S.P. Chemical. (n.d.). Store and handle sodium metabisulphite safely in industrial settings.
-
Reddy, R. J., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9386-9436. [Link]
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Institutes of Health.
- ResearchGate. (n.d.). Radical-polar crossover approaches to functionalized cyclopropanes.
- Fisher Scientific. (2009). Safety Data Sheet: Sodium 1-propanesulfonate.
- PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
- Reddit. (2023). Failure in the alkylation of a sodium sulfinate. r/Chempros.
- ResearchGate. (n.d.). Recent advances of sodium sulfinates in radical reactions.
- ResearchGate. (n.d.). Optimisation of the reaction conditions.
- Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
- Sigma-Aldrich. (n.d.). Sodium 1-(trifluoromethyl)cyclopropanesulfinate.
- Eitzinger, A., & Ofial, A. R. (n.d.). Reactivity of electrophilic cyclopropanes.
- Reddit. (2024). Low yield LAH reactions. r/Chempros.
- ResearchGate. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Wordpress. (n.d.). Specific Solvent Issues with the SNAr Reaction.
- ResearchGate. (2025). Reactions of Sodium Sulfate with Alumina-Silica Refractories.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes.
- ResearchGate. (2014). How do you avoid sulfur production during a sodium thiosulfate quench process?.
- PubMed. (2015). Effect of sodium chloride on solute-solvent interactions in aqueous polyethylene glycol-sodium sulfate two-phase systems.
- Carl ROTH. (n.d.). Sodium - Safety Data Sheet.
- Wikipedia. (n.d.). Solvent effects.
- RSC Publishing. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
- Reaction Chemistry & Engineering. (n.d.). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review.
- ResearchGate. (n.d.). Reactions of cyclopropanes 1 with sodium or potassium thiophenolates....
- ResearchGate. (n.d.). Optimization of Radical Initiator.
- Sigma-Aldrich. (n.d.). Sodium 1-(trifluoromethyl)cyclopropanesulfinate.
- Sigma-Aldrich. (n.d.). This compound | 910209-21-1.
Sources
- 1. This compound [myskinrecipes.com]
- 2. store and handle sodium metabisulphite safely in industrial settings [spchemicals.in]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 910209-21-1 [sigmaaldrich.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Side reactions of sodium cyclopropanesulfinate in alkylation
Topic: Troubleshooting Radical Alkylation (Minisci-Type Reactions)
Executive Summary & Mechanistic Overview
Sodium cyclopropanesulfinate (often categorized under Baran Diversinates™ ) is a reagent designed for the direct, innate C–H functionalization of electron-deficient heterocycles.[1] Unlike traditional Friedel-Crafts alkylations which require electron-rich arenes, this reagent operates via a radical mechanism (Minisci reaction).[1][2]
The Core Challenge: The success of this reaction relies on a kinetic race between desulfinylation (loss of
The Mechanism (Simplified)
-
Oxidation: The sulfinate (
) is oxidized (by TBHP or Persulfate) to a sulfonyl radical (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ). -
Divergence Point:
-
Path A (Desired): The sulfonyl radical extrudes
, generating a nucleophilic cyclopropyl radical (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ). This attacks the protonated heterocycle.[1] -
Path B (Undesired): The sulfonyl radical attacks the heterocycle before losing
, resulting in a sulfone side product.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Interactive Troubleshooting Guide (Q&A)
Category A: Product Identity & Purity[1][3]
Q1: "I isolated a product with the correct mass +64 Da. What happened?"
Diagnosis: You have formed the cyclopropyl sulfone instead of the cyclopropyl alkyl product.
Root Cause: The rate of
-
Increase Temperature: Desulfinylation is endothermic and entropically driven.[1] Increasing the reaction temperature (e.g., from 25°C to 50°C or 80°C) exponentially increases the rate of
loss. -
Solvent Switch: If using a biphasic system (DCM/Water), switch to DMSO/Water or Acetonitrile/Water .[1] Solvation effects can stabilize the transition state for desulfinylation.[1]
Q2: "I am seeing significant amounts of bicyclopropyl in my crude NMR. Why?" Diagnosis: Radical Dimerization. Root Cause: The concentration of the cyclopropyl radical is too high relative to the heterocycle substrate. Corrective Actions:
-
Portion-wise Addition: Do not add the oxidant or the sulfinate all at once.[1] Add the sulfinate solution via syringe pump over 1–2 hours to keep the instantaneous radical concentration low.[1]
-
Increase Agitation: Ensure vigorous stirring, especially in biphasic systems (DCM/H2O), to maximize contact between the radical (generated in aqueous phase) and the heterocycle (often in organic phase).[1]
Category B: Reactivity & Conversion[1][2][4]
Q3: "My reaction stalled at 30% conversion. Adding more reagent didn't help." Diagnosis: Oxidant Decomposition or pH Drift.[1] Root Cause:
-
pH Drift: As the reaction proceeds, the acidity drops (consumption of acid).[1] If the heterocycle is no longer protonated, it becomes less electrophilic and won't accept the nucleophilic radical.[1]
-
Reagent Quality: this compound is hygroscopic.[1] If "wet," the molecular weight calculation is off, and you are under-loading the reagent. Corrective Actions:
-
Maintain Acidity: Ensure you are using TFA (Trifluoroacetic acid) or dilute
. For basic substrates, 1.0–2.0 equivalents of acid are mandatory to activate the ring.[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Check Oxidant: If using TBHP (tert-Butyl hydroperoxide), ensure it hasn't degraded.[1] If using Ammonium Persulfate, prepare a fresh solution; do not use stock solutions older than 24 hours.[1]
Q4: "Will the cyclopropyl ring open to an allyl group during this reaction?" Diagnosis: Ring Integrity Concern. Technical Insight: Unlike cyclobutyl methyl radicals, the cyclopropyl radical is kinetically robust at standard reaction temperatures (0°C to 80°C).[1] The rate of ring opening is significantly slower than the rate of addition to a protonated heterocycle.[1] Exception: If you are using a substituted cyclopropanesulfinate (e.g., 2-phenylcyclopropyl), ring opening becomes a valid concern due to resonance stabilization of the open radical. For the parent unsubstituted reagent, ring opening is rarely the primary failure mode.[1]
Visualization: Mechanism & Troubleshooting
Figure 1: The Kinetic Competition (Mechanism)
This diagram illustrates the critical "Decision Point" where the reaction succeeds (alkylation) or fails (sulfone formation).
Caption: Figure 1. The kinetic pathway.[1] To favor the green path (Product), heat is often required to drive SO2 extrusion.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2.[1] Rapid diagnostic flow for common experimental failures.
Standardized Protocol (Self-Validating)
Protocol Validation: This protocol uses a biphasic system (DCM/Water) which allows easy separation.[1] The use of TFA ensures the heterocycle is activated.[1]
Reagents:
-
Substrate (Heterocycle): 1.0 equiv
-
This compound: 3.0 equiv[1]
-
TBHP (70% aq.) or
: 3.0–4.0 equivngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
TFA: 1.0 equiv (if substrate is basic)[1]
-
Solvent: DCM:Water (2:1)[1]
Step-by-Step:
-
Setup: Dissolve substrate (0.5 mmol) in DCM (2 mL) and Water (1 mL). Add TFA (0.5 mmol).
-
Reagent Prep: Dissolve this compound (1.5 mmol) in a minimal amount of water (or add as solid if finely ground).
-
Initiation: Add oxidant (TBHP or Persulfate) at room temperature.[1]
-
Reaction:
-
Checkpoint 1: Stir vigorously.[1] Monitor by LCMS at 1 hour.
-
Checkpoint 2 (If Sulfone observed): Heat to 50°C immediately.
-
-
Completion: If conversion <50% after 4 hours, add fresh batch of sulfinate (1.0 equiv) and oxidant (1.0 equiv).
-
Workup: Dilute with DCM, wash with sat.[1]
(to remove TFA and unreacted sulfinic acid), dry over .
Summary of Side Reactions & Byproducts
| Byproduct | Structure Description | Cause | Prevention |
| Cyclopropyl Sulfone | Incomplete desulfinylation. | Heat the reaction. Switch to DMSO. | |
| Bicyclopropyl | Radical dimerization (conc. too high). | Slow addition of sulfinate/oxidant.[1] | |
| Cyclopropane (Gas) | H-abstraction from solvent/media. | Increase substrate concentration.[1] | |
| Hydroxylated Product | Over-oxidation of substrate. | Reduce oxidant equivalents; add oxidant slowly.[1] |
References
-
Fujiwara, Y., et al. (2012).[1] "Practical C–H Functionalization of Quinones with Boronic Acids." Journal of the American Chemical Society, 134(3), 1494–1497.[1] (Seminal work on "Diversinates" and sulfinate radical precursors).
-
Gianatassio, R., et al. (2014).[1] "Simple, Scalable, and Practical C–H Functionalization of Heterocycles." Science, 343(6176), 1242908.[1] (Detailed mechanism on sulfinate reactivity).
-
Langlois, B. R., et al. (1991).[1] "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 32(51), 7525-7528.[1] (Foundational work on sulfinate oxidation mechanisms).
-
Duncton, M. A. (2011).[1] "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1] MedChemComm, 2(12), 1135-1161.[1] (Review of Minisci side reactions and conditions).
Sources
Technical Support Center: Optimizing Temperature for Sodium Cyclopropanesulfinate Reactions
Welcome to the technical support hub for sodium cyclopropanesulfinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter for reactions with this compound?
Temperature is arguably the most critical parameter to control in reactions involving this compound for three primary reasons:
-
Reagent Stability: While the solid salt is stable at room temperature, its thermal stability in solution, especially in the presence of other reactive species, can be limited.[1] For substituted analogs like sodium 1-(trifluoromethyl)cyclopropanesulfinate, significant decomposition begins around 200°C, but solution-phase reactivity can be sensitive at much lower temperatures.[2] Excessive heat can lead to the cleavage of the C-S bond or other decomposition pathways, reducing the availability of the active cyclopropyl-donating species.[2]
-
Radical Generation Efficiency: this compound is often used as a precursor to the cyclopropyl radical, particularly in photoredox or oxidative reactions. The efficiency of radical generation is temperature-dependent. Temperatures that are too low may not provide sufficient energy to overcome the activation barrier for radical formation, resulting in a sluggish or incomplete reaction. Conversely, temperatures that are too high can accelerate undesired side reactions of the highly reactive radical species.
-
Selectivity and Side Reactions: Many reactions, such as cyclopropanations or cross-couplings, have multiple potential pathways.[1][3][4] Temperature can dramatically influence the selectivity of these reactions. For instance, higher temperatures might favor undesired elimination or rearrangement products. In reactions involving sensitive functional groups, elevated temperatures can lead to their degradation, complicating purification and reducing overall yield.
Q2: What is a safe and effective starting temperature range for my reaction?
For most applications, a prudent starting point is room temperature (20-25°C) . This temperature balances reaction rate with reagent stability. Many photocatalytic reactions involving sulfinate salts proceed well under these mild conditions, often with just the energy input from visible light irradiation.[5][6]
If no reaction is observed at room temperature, a stepwise and cautious increase in temperature is recommended. Monitor the reaction closely by TLC or LC-MS at each stage. A general approach is to increase the temperature in 10-15°C increments.
Q3: My reaction is not working. Should I just increase the heat?
While insufficient temperature can be a cause of low yield, indiscriminately increasing the heat is a common pitfall.[7] Before raising the temperature, it is crucial to verify other reaction parameters. A stalled reaction could also be due to poor solubility of the sulfinate salt, degradation of a catalyst, or the presence of inhibitors like oxygen.[8] Consider solvent choice and ensure all reagents are of sufficient purity and adequately degassed if the reaction is oxygen-sensitive.[8]
Part 2: Troubleshooting Guide for Common Issues
This section addresses specific problems you may encounter and provides a logical, step-by-step approach to troubleshooting, with a focus on thermal optimization.
Issue 1: Low or No Product Yield with Starting Material Unconsumed
This scenario suggests the reaction has not been sufficiently activated.
Causality: The activation energy for the rate-determining step, which could be the formation of a radical or another reactive intermediate, is not being met at the current reaction temperature.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield with unconsumed starting material.
Experimental Protocol: Systematic Temperature Increase
-
Set up the initial reaction at room temperature (25°C) and let it stir for 1-2 hours.
-
Take an aliquot and analyze via TLC or LC-MS to establish a baseline.
-
If no product is observed, increase the reaction temperature to 40°C.
-
After 1 hour at 40°C, take another aliquot for analysis.
-
Compare the results. If product formation has begun without significant byproducts, maintain this temperature and monitor for completion.
-
If the reaction is still slow, consider a further increase to 50-60°C, continuing to monitor for any signs of decomposition (e.g., color change, formation of new spots on TLC).
Issue 2: Low Yield with Multiple Byproducts and Little Starting Material Remaining
This common issue points towards a reaction temperature that is too high, causing decomposition or undesired side reactions.
Causality: The high thermal energy is promoting alternative, lower-energy reaction pathways or causing the thermal decomposition of the starting material, intermediates, or even the desired product. Sulfinate salts can undergo disproportionation or other complex pathways at elevated temperatures.[9]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting byproduct formation.
Experimental Protocol: Low-Temperature Reaction Setup
-
In a flask equipped with a stir bar and under an inert atmosphere (N₂ or Argon), dissolve all reagents except for the initiator or catalyst in the chosen solvent.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
If the initiator/catalyst is a solid, add it in portions over 5-10 minutes. If it is a liquid, add it dropwise via syringe.
-
Maintain the reaction at 0°C for 2-4 hours, monitoring progress by TLC/LC-MS.
-
If the reaction is clean but slow, allow it to slowly warm to room temperature and stir overnight. This gradual increase often provides the necessary energy for completion without overshooting into the decomposition temperature range.
Part 3: Data & Protocols
Table 1: Recommended Starting Temperatures for Common Reaction Types
| Reaction Type | Typical Temperature Range | Key Considerations |
| Photocatalytic Radical Addition | 20 – 40°C | Often initiated by light; excessive heat may not be necessary and can cause side reactions.[5][6] |
| Oxidative C-H Cyclopropylation | 40 – 80°C | May require elevated temperatures to facilitate C-H activation and radical generation.[10] |
| Copper-Catalyzed Cross-Coupling | 60 – 100°C | Often requires thermal energy to drive the catalytic cycle, but monitor for catalyst decomposition. |
| Nucleophilic Substitution (S-alkylation) | 25 – 80°C | Temperature depends heavily on the electrophile's reactivity and solvent choice. |
Protocol: Parallel Screening for Optimal Temperature
For critical reactions, a parallel screening approach can efficiently identify the optimal temperature.
-
Setup: In a parallel synthesizer or a series of identical vials, prepare 4-6 identical reaction mixtures under an inert atmosphere.
-
Temperature Gradient: Place each reaction in a separate heating block or bath set to a different temperature (e.g., 25°C, 40°C, 55°C, 70°C).
-
Time Course Analysis: At set time intervals (e.g., 1h, 4h, 12h), carefully take an aliquot from each reaction.
-
Quench and Analyze: Quench each aliquot (e.g., with a saturated NaHCO₃ solution) and extract with a suitable organic solvent. Analyze the organic layer by LC-MS or GC-MS to determine the conversion rate and the ratio of product to byproducts.
-
Data Interpretation: Plot the yield of the desired product and key impurities against temperature at each time point. The optimal temperature is the one that provides the highest yield of the desired product in a reasonable timeframe with the minimal formation of impurities.
This systematic approach provides robust, data-driven justification for your choice of reaction temperature, strengthening the reliability and scalability of your synthetic method.
References
-
MySkinRecipes. This compound. [Link]
-
Grishina, G., et al. (2021). On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. Batteries, 7(4), 77. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Wang, Y., et al. (2022). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Organic Chemistry Frontiers, 9(10), 2733-2741. [Link]
-
Reddit. (2023). Failure in the alkylation of a sodium sulfinate. r/Chempros. [Link]
-
Rout, S. K., & Patel, B. K. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(13), 7436-7476. [Link]
-
Rout, S. K., & Patel, B. K. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(13), 7436-7476. [Link]
-
Studer, A., et al. (2019). Cyclopropanation of Terminal Alkenes via Sequential Atom Transfer Radical Addition – 1,3-Elimination. ChemRxiv. [Link]
-
Synthesis Workshop. (2022, March 4). Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). [Video]. YouTube. [Link]
-
Kim, M., et al. (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science, 12(16), 5766-5774. [Link]
-
Cernijenko, A., et al. (2021). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis, 11(9), 5426-5432. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy Sodium 1-(trifluoromethyl)cyclopropanesulfinate | 1622292-60-7 [smolecule.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00776A [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 10. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopropane Stability in Synthesis
Topic: Preventing Cyclopropane Ring Opening During Synthesis Reference ID: CYCLO-STAB-001 Status: Active Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Core Directive & Scientific Grounding
The Challenge: The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain [1].[1] This strain energy, combined with the unique electronic character of its C-C bonds (high p-character "banana bonds" or Walsh orbitals), makes the ring susceptible to electrophilic attack, radical rearrangement, and metal insertion.
In drug development, preserving this motif is critical; the cyclopropane ring often serves as a bioisostere for alkenes or as a rigid spacer that improves metabolic stability and potency. This guide addresses the three most common failure modes: Acid-Mediated Lysis , Non-Selective Hydrogenation , and Transition Metal Insertion .
Module A: Acid-Mediated Ring Opening[2]
The Issue:
Cyclopropanes, particularly Donor-Acceptor Cyclopropanes (DACs) , function as "spring-loaded" electrophiles.[2] Under acidic conditions (e.g., Boc-deprotection, Friedel-Crafts), the ring acts as a
Troubleshooting Guide: Acid Stability
| Symptom | Probable Cause | Corrective Action |
| Loss of Ring after Boc-deprotection | Strong Brønsted acid (TFA/HCl) protonated the ring or the donor group. | Switch to Lewis Acid deprotection (e.g., ZnBr |
| Formation of linear enones | "Push-Pull" electronic activation (Donor + Acceptor on ring). | Deactivate the donor via transient protection (e.g., protonating an amine before adding the Lewis acid) or lower T to -78°C. |
| Nucleophilic trapping (Solvolysis) | Solvent (MeOH/H | Switch to non-nucleophilic solvents (DCM, MeCN, Toluene). |
Protocol: Buffered Deprotection of Acid-Sensitive Cyclopropanes
Standard TFA deprotection often cleaves cyclopropanes adjacent to electron-rich aromatics.
-
Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).
-
Scavenger Addition: Add 1,3-dimethoxybenzene (5.0 equiv) or triethylsilane (2.0 equiv). Why? These scavenge the t-butyl cation rapidly, preventing it from acting as an electrophile against the cyclopropane.
-
Acid Introduction: Cool to 0°C . Add a pre-cooled solution of TFA:DCM (1:4) dropwise.
-
Critical Control: Do not use neat TFA. The high dielectric constant of neat TFA stabilizes the ring-opened transition state.
-
-
Quench: Pour immediately into saturated aqueous NaHCO
at 0°C. Do not concentrate the acidic solution.
Visualizing the Failure Mode (Mechanism)
Figure 1: The acid-catalyzed pathway leading to ring opening.[3] Prevention relies on avoiding the carbocation lifespan.
Module B: Selective Hydrogenation
The Issue:
You need to reduce an alkene or alkyne elsewhere in the molecule, but standard hydrogenation conditions (H
Data: Catalyst Selectivity Matrix
| Catalyst System | Cyclopropane Survival Rate | Notes |
| Pd/C (10%) | Low to Moderate | Often opens rings, especially if adjacent to aromatics (benzylic-like activation). |
| PtO | Very Low | Aggressive towards cyclopropanes; avoid. |
| Lindlar's Cat. | High | Poisoned nature prevents ring adsorption. Ideal for Alkyne |
| Wilkinson's Cat. | Very High | Homogeneous Rhodium. Bulky phosphine ligands prevent the ring from approaching the metal center [3]. |
| Diimide (N | Perfect (100%) | Chemical reduction. Does not react with cyclopropanes. |
Protocol: Selective Reduction using Wilkinson's Catalyst
Use this when Pd/C fails.
-
Degassing: Flame-dry a flask and cycle Argon/Vacuum (3x).
-
Solvent: Add anhydrous Benzene or THF:t-BuOH (1:1) .
-
Note: Alcoholic solvents can accelerate hydrogenation but may promote solvolysis in sensitive substrates.
-
-
Catalyst: Add RhCl(PPh
) (Wilkinson's Catalyst) (5 mol%). Stir until the red-violet solution is homogeneous. -
Substrate: Add the alkene-cyclopropane substrate.
-
Hydrogenation: Bubble H
gas (balloon pressure, 1 atm) through the solution.-
Endpoint: Monitor by TLC/LCMS. Cyclopropane opening is kinetically much slower than alkene reduction with this bulky catalyst. Stop immediately upon alkene consumption.
-
Module C: Metal-Catalyzed Cross-Couplings
The Issue:
In Palladium-catalyzed couplings (Suzuki, Sonogashira), the metal can insert into the strained C-C bond (oxidative addition) or induce
Troubleshooting Guide: Preventing -Elimination
Q: My Suzuki coupling yields a diene instead of the biaryl-cyclopropane. Why?
A: This is
Solution Strategy:
-
Accelerate Reductive Elimination: Use bulky, electron-rich ligands (e.g., SPhos , XPhos , or P(t-Bu)
). These ligands increase the rate of the desired cross-coupling step, outcompeting the slower ring-opening pathway. -
Avoid "Homoenolates": If your cyclopropane has a hydroxyl group (cyclopropanol) or a carbonyl nearby, it will form a palladium homoenolate, which is designed to open. Protect alcohols as silyl ethers (TBS/TIPS) before coupling.
-
Base Selection: Switch from stronger bases (KOtBu) to milder, inorganic bases (K
PO or CsF) to prevent deprotonation-triggered ring opening.
Visualizing the Competition
Figure 2: Kinetic competition in Pd-catalysis. Success depends on making Path A faster than Path B.
References
-
Cyclopropane Ring Strain & Reactivity
-
Selective Hydrogenation (Lindlar/Mn)
- Source: Alonso, F., et al.
-
URL:[Link]
-
Homogeneous Catalysis (Wilkinson's)
- Source: Chemical Reviews/ResearchGate. "General palladium-catalyzed cross coupling of cyclopropenyl esters." (Contextual reference on metal insertion/selectivity).
-
URL:[Link]
-
Pd-Catalyzed Ring Opening Mechanisms
- Source: ChemRxiv.
-
URL:[Link]
-
Donor-Acceptor Cyclopropanes
Sources
Technical Support Center: Purification of Products from Sodium Cyclopropanesulfinate Reactions
Welcome to the technical support center for troubleshooting the purification of products derived from reactions with sodium cyclopropanesulfinate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-tested advice in a direct question-and-answer format to address common and complex purification challenges. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
When using this compound, particularly in radical-mediated reactions like Minisci-type or C-H functionalization, you can anticipate several types of impurities:
-
Unreacted Starting Materials: This includes the this compound salt itself and the substrate you are modifying (e.g., a heterocycle).
-
Sulfinic Acid and Sulfonic Acid Byproducts: this compound can be oxidized to the corresponding sulfonic acid, or exist as the protonated sulfinic acid, especially during aqueous workups under acidic conditions. These highly polar, often water-soluble byproducts are a primary concern.[1][2][3]
-
Homocoupled Byproducts: Radical reactions can sometimes lead to the dimerization of the starting heterocycle or other radical species in the reaction.
-
Solvent-Related Impurities: Depending on your reaction conditions, solvents can sometimes participate in side reactions.
-
Regioisomers: Minisci-type reactions can sometimes yield a mixture of regioisomers, which can be challenging to separate due to their similar polarities.[4]
Troubleshooting Purification Challenges
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
Problem 1: My desired cyclopropyl-substituted product is co-eluting with a very polar, UV-active impurity on my silica gel column.
Probable Cause: This is a classic sign of contamination with residual sulfinic or sulfonic acid byproducts. These compounds are highly polar and can streak down a silica gel column, making separation difficult.
Solution:
Step 1: Aqueous Workup to Remove Water-Soluble Impurities
Before attempting chromatographic purification, it is crucial to perform a thorough aqueous workup to remove the bulk of the sulfinate and sulfonate salts.
Protocol: Standard Aqueous Workup
-
Quench the reaction mixture with an appropriate reagent if necessary.
-
Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic byproducts.
-
Water (H₂O).
-
A saturated aqueous solution of sodium chloride (brine) to aid in the separation of the organic and aqueous layers.
-
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Step 2: Alumina Plug Filtration
For stubborn acidic impurities, a quick filtration through a plug of basic or neutral alumina can be highly effective.[5]
Protocol: Alumina Filtration
-
Place a cotton plug at the bottom of a Pasteur pipette or a small column.
-
Add a layer of sand (approx. 0.5 cm).
-
Add a layer of basic or neutral alumina (approx. 2-3 cm).
-
Add another layer of sand (approx. 0.5 cm).
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Pass the solution through the alumina plug, collecting the eluent.
-
Wash the plug with additional solvent to ensure complete recovery of your product.
-
Concentrate the eluent and analyze by TLC to confirm the removal of the polar impurity.
Problem 2: My product appears to be degrading on the silica gel column.
Probable Cause: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, including some cyclopropane-containing molecules.
Solution:
Option A: Deactivated Silica Gel
You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Method: Add 0.1-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase. This is particularly useful for purifying basic products like substituted pyridines.
Option B: Alternative Stationary Phases
If deactivation is insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): A good alternative for compounds that are sensitive to acid.[5]
-
Reversed-Phase Silica (C18): Excellent for purifying polar compounds. The elution order is reversed from normal-phase chromatography, with polar compounds eluting first.[6]
Data Presentation: Stationary Phase Selection Guide
| Product Characteristics | Recommended Stationary Phase | Common Eluent Systems |
| Acid-sensitive, non-polar to moderately polar | Neutral or Basic Alumina | Hexanes/Ethyl Acetate |
| Basic (e.g., substituted pyridines) | Deactivated Silica Gel (1% Et₃N in eluent) | Hexanes/Ethyl Acetate |
| Polar, water-soluble | Reversed-Phase (C18) Silica | Water/Acetonitrile or Water/Methanol (often with 0.1% TFA or formic acid)[6] |
Problem 3: I have a mixture of regioisomers that are inseparable by flash chromatography.
Probable Cause: Regioisomers often have very similar polarities, making them difficult to separate using standard flash chromatography.
Solution:
High-Performance Liquid Chromatography (HPLC)
For challenging separations, preparative HPLC is the method of choice. The higher resolving power of HPLC columns can often separate isomers that are inseparable by flash chromatography.
Protocol: Developing an HPLC Method
-
Analytical Method Development: Start by developing a separation method on an analytical HPLC system.
-
Column Choice: A standard C18 column is a good starting point for reversed-phase HPLC. For normal-phase, a silica or cyano-bonded column can be effective.
-
Solvent Screening: Screen different mobile phase compositions (e.g., water/acetonitrile vs. water/methanol for reversed-phase; hexanes/ethyl acetate vs. hexanes/isopropanol for normal-phase).
-
Gradient Optimization: Develop a gradient that provides good separation of your isomers.
-
-
Scale-Up to Preparative HPLC: Once a good analytical separation is achieved, scale up the method to a preparative HPLC system. This will involve adjusting the flow rate and injection volume based on the size of your preparative column.
Experimental Workflows & Diagrams
Workflow for General Product Purification
The following diagram outlines a general decision-making workflow for purifying products from this compound reactions.
Caption: Decision workflow for purification.
Troubleshooting Logic for Column Chromatography
This diagram illustrates a troubleshooting process if you encounter issues during flash chromatography.
Caption: Troubleshooting column degradation.
References
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC, NIH. [Link]
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. NIH. [Link]
-
CLARICEP™ FLASH Chromatography. Phenomenex. [Link]
- Method for the purification of aryl sulfonic acids and salts.
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. ResearchGate. [Link]
-
C-H Functionalization: The Baran Synthesis of Maximiscine. Organic Chemistry Portal. [Link]
-
Application Compendium Solutions for Preparative HPLC. Agilent. [Link]
-
Convenient one-pot synthesis of cyclopropyl sulfones via successive alkylation and cyclization of sulfone-stabilized carbanions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Question on purifying aryl Sulfonic acids. Reddit. [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc.. [Link]
-
Radical chain monoalkylation of pyridines. Chemical Science (RSC Publishing). [Link]
-
Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances (RSC Publishing). [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]
-
A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines. ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
(PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. [Link]
-
Minisci reaction. Wikipedia. [Link]
-
Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. ResearchGate. [Link]
Sources
- 1. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Inconsistent results with sodium cyclopropanesulfinate nucleophile
Technical Support Center: Sodium Cyclopropanesulfinate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full potential of this versatile reagent. Here, we move beyond standard protocols to address the inconsistent results and unexpected outcomes that can arise during experimentation. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and innovate confidently.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format. We emphasize not just the "what" but the "why" of each recommendation.
Question 1: My reaction yield is low or nonexistent. What are the primary factors to investigate?
Low or no yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
-
Potential Cause 1: Reagent Quality and Stability
-
Expert Insight: this compound is a hygroscopic solid. Moisture absorption can lead to hydrolysis and impede its nucleophilicity. While generally stable at room temperature when dry, prolonged exposure to atmospheric moisture will degrade the material.[1]
-
Recommended Solution:
-
Always store the reagent in a desiccator under an inert atmosphere (e.g., argon or nitrogen).
-
Before use, dry the required amount of the reagent under high vacuum for 1-2 hours, especially if the container has been opened multiple times.
-
Consider performing a quick purity check via NMR if reagent degradation is strongly suspected.
-
-
-
Potential Cause 2: Inefficient Nucleophilic Attack
-
Expert Insight: The effectiveness of this compound as a nucleophile is highly dependent on the reaction conditions, particularly the solvent and the nature of the electrophile. In SN2-type reactions, the choice of solvent can dramatically influence reaction rates.
-
Recommended Solution:
-
Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the sodium cation, leaving the sulfinate anion more "naked" and thus more nucleophilic. Avoid protic solvents (e.g., alcohols), which can hydrogen-bond with the sulfinate, reducing its reactivity.
-
Phase-Transfer Catalyst: For reactions with poor solubility or when using less polar solvents, the addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be highly effective. The TBAI facilitates the transfer of the sulfinate anion into the organic phase.[2]
-
-
-
Potential Cause 3: Competing Radical Pathways
-
Expert Insight: Sulfinate salts are well-known precursors to sulfonyl radicals, especially in the presence of oxidants, transition metals, or under photochemical conditions.[3] If your reaction conditions are not strictly controlled, you might be inadvertently initiating a radical process that consumes your starting material without forming the desired nucleophilic substitution product.
-
Recommended Solution:
-
Degas Your Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes prior to use. This removes dissolved oxygen, a common radical initiator.
-
Work in the Dark: If your substrate or other reagents are light-sensitive, conduct the reaction in a flask wrapped in aluminum foil.
-
Avoid Metal Contaminants: Ensure your glassware is scrupulously clean and avoid using metal spatulas that could introduce trace metal catalysts.
-
-
Question 2: I'm observing significant formation of a disulfide byproduct. What is causing this and how can I prevent it?
The formation of dicyclopropyl disulfide is a classic indicator of an undesired oxidative or radical-mediated side reaction.
-
Expert Insight: The cyclopropanesulfinate anion can be oxidized to a sulfonyl radical. Two of these radicals can then dimerize to form a thiosulfonate, which can undergo further reactions to ultimately yield the disulfide. Alternatively, in the presence of certain reagents, it can be reduced to a thiol which is then oxidized.
-
Recommended Solution:
-
Strictly Anaerobic Conditions: The most critical step is the rigorous exclusion of oxygen. Use Schlenk techniques or a glovebox for the highest level of control.
-
Scavenge Trace Oxidants: If you suspect oxidative impurities in your starting materials, consider adding a small amount of a reducing agent that will not interfere with your main reaction, though this requires careful consideration of compatibility.
-
BF₃·OEt₂-Mediated Disproportionation: Be aware that Lewis acids like BF₃·OEt₂ can mediate the disproportionate coupling of sodium sulfinates to form unsymmetrical thiosulfonates, which can be a source of disulfide byproducts.[4] If your protocol uses a Lewis acid, evaluate if its concentration can be lowered or if an alternative activator can be used.
-
Experimental Workflow & Troubleshooting Logic
To systematically diagnose issues, follow this logical workflow.
Caption: A step-by-step decision tree for troubleshooting reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound? Store it at room temperature in a tightly sealed container, preferably within a desiccator to protect it from moisture.[1] It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[5][6] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: What are the optimal general conditions for using it as a nucleophile? Optimal conditions are substrate-dependent, but a good starting point is summarized below.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the sulfinate anion. |
| Temperature | 25 °C to 80 °C | Start at room temperature. Gentle heating can increase the rate, but excessive heat (>70-80 °C) can cause decomposition.[7] |
| Equivalents | 1.1 to 1.5 equivalents | A slight excess ensures the complete consumption of the limiting electrophile. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing oxidative side reactions and disulfide formation. |
| Additives | TBAI (0.1 eq) | Recommended for substrates with poor solubility or for accelerating slow reactions.[2] |
Q3: Can this compound act as anything other than a nucleophile? Yes, its reactivity is versatile. Under different conditions, it can be a precursor to:
-
Cyclopropylsulfonyl Radicals: In the presence of an oxidant or under photoredox conditions, it can undergo a single-electron transfer (SET) to form a sulfonyl radical.[3][4] This radical is useful for additions to alkenes and other radical-mediated transformations.
-
A Source of SO₂: Thermal decomposition, particularly at temperatures above 200°C, can lead to the extrusion of sulfur dioxide.[8]
Caption: Dual reactivity modes of this compound.
References
- Benchchem. Navigating the Challenges of Cyclopropanediazonium Reactions: A Technical Support Center.
- WordPress. Specific Solvent Issues with the SNAr Reaction.
- Smolecule. Sodium 1-(trifluoromethyl)cyclopropanesulfinate.
- ResearchGate. Reactions of cyclopropanes 1 with sodium or potassium thiophenolates.
- Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. 2021.
- MySkinRecipes. This compound.
-
PubChem. This compound. Available from: [Link]
- Royal Society of Chemistry. Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. Chemical Science. 2019.
-
ResearchGate. Recent advances of sodium sulfinates in radical reactions. Available from: [Link]
- Semantic Scholar. Nucleophilic Substitution Reactions of Cyclic Thiosulfinates Are Accelerated by Hyperconjugative Interactions. 2019.
-
ChemRxiv. Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. 2019. Available from: [Link]
-
Reddit. Failure in the alkylation of a sodium sulfinate. r/Chempros. 2023. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]
-
ResearchGate. Optimization for the nucleophilic substitution between α-iodopropiophenone (6) and sodium perfluorohexylsulfinate (2b). Available from: [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. 2015. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. This compound | C3H5NaO2S | CID 42643363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium 1-(trifluoromethyl)cyclopropanesulfinate Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy Sodium 1-(trifluoromethyl)cyclopropanesulfinate | 1622292-60-7 [smolecule.com]
Technical Guide: Enhancing the Reactivity of Sodium Cyclopropanesulfinate
Introduction & Mechanistic Overview
Sodium cyclopropanesulfinate (CAS 910209-21-1) is a versatile reagent used primarily for the introduction of cyclopropyl and cyclopropylsulfonyl motifs into heteroarenes via radical pathways. Unlike its fluorinated analog (the Langlois reagent,
This guide addresses the three most common failure modes:
-
Heterogeneous mixtures (Solubility issues).
-
Stalled radical generation (Inefficient oxidation).
-
Pathway divergence (Unwanted sulfone formation vs. desired desulfonylation).
Module 1: Solubility & Phase Transfer (The Foundation)
The Problem: this compound is an ionic salt. It is highly soluble in water but virtually insoluble in standard organic solvents (DCM, Toluene, THF), leading to "slurry" reactions that fail to initiate.
Troubleshooting Protocol: Biphasic Systems
Q: My reagent is just sitting at the bottom of the flask in DCM. How do I fix this?
A: You must disrupt the lattice energy of the salt. Use a Phase Transfer Catalyst (PTC) or a cosolvent system.
| Solvent System | Additive | Protocol Recommendation |
| DCM / Water (1:1) | TBAB (Tetrabutylammonium bromide) | Gold Standard. Use 0.1–0.3 equiv of TBAB. The |
| DMSO / Water | None | Homogeneous. Good for high-polarity substrates, but workup is difficult. |
| Acetone / Water | None | Variable. Good for mild oxidants; incompatible with strong oxidants that react with acetone. |
Advanced Protocol: Cation Exchange (Pre-formation)
If PTC fails, pre-form the Tetrabutylammonium (TBA) salt to create a "lipophilic sulfinate" soluble in pure organic solvents.
-
Dissolve this compound (1 equiv) in minimum water.
-
Add
(1 equiv). -
Extract with DCM (3x).
-
Dry organic layer (
) and concentrate. -
Result: A waxy solid soluble in THF/DCM.
Module 2: Radical Generation & Oxidative Conditions
The Problem: The reagent requires oxidative activation to generate the sulfonyl radical (
Decision Matrix: Choosing the Right Oxidant
Q: I am recovering starting material. Which oxidant should I use?
A: Select your oxidant based on the electronic nature of your substrate (Heterocycle).
-
For Electron-Deficient Heterocycles (Pyridines, Pyrazines):
-
For Electron-Rich Heterocycles (Indoles, Pyrroles):
Visualization: The Reactivity Workflow
Figure 1: Decision tree for optimizing reaction conditions based on desired product outcome.
Module 3: Controlling the Pathway (Sulfone vs. Cyclopropane)
The Problem: Users often intend to make the cyclopropyl derivative (via desulfonylation) but end up with the cyclopropyl sulfone .
Q: Why am I getting the sulfone instead of the alkylated product?
A: The desulfonylation of the cyclopropylsulfonyl radical is entropically driven but has an activation barrier. The cyclopropyl radical is nucleophilic and relatively high energy.
Protocol Adjustment:
-
Temperature: You must heat the reaction to 70°C–100°C to force the loss of
. At room temperature, the sulfonyl radical ( ) is stable enough to attack the heterocycle directly, forming the sulfone. -
Solvent Effect: Aqueous mixtures often favor desulfonylation because
has low solubility in hot water and is expelled from the equilibrium.
Module 4: Photoredox Catalysis (The Modern Solution)
The Problem: Traditional oxidants (Persulfates) are too harsh for complex drug scaffolds.
Solution: Use Visible Light Photoredox Catalysis.[4] This method uses Single Electron Transfer (SET) under mild conditions.
Standard Protocol:
-
Catalyst: Eosin Y (Organic, 2 mol%) or
(Metal, 1 mol%). -
Light Source: Blue LEDs (450–470 nm).
-
Solvent: DMSO or DMF.
-
Mechanism: The photoexcited catalyst (
) oxidizes the sulfinate to the radical.
Visualization: Photoredox Cycle
Figure 2: Simplified Photoredox cycle for sulfinate activation.
FAQ: Rapid Fire Troubleshooting
Q: The reagent turned into a yellow clump during storage. Is it safe to use? A: No. This compound is hygroscopic and sensitive to oxidation. A yellow color indicates disproportionation to thiosulfonates or sulfites. Discard and purchase fresh reagent , or store strictly in a desiccator under Argon.
Q: Can I use this reagent on electron-rich benzenes (e.g., Anisole)?
A: Poorly. The cyclopropyl radical is nucleophilic . It reacts best with electron-deficient systems (protonated pyridines, quinolines). For electron-rich systems, you need a radical with electrophilic character (like
References
-
Baran, P. S., et al. (2012).[5] A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.[5] (Foundational text on sulfinate reactivity and "Diversinates").
-
MacMillan, D. W. C., et al. (2011). Trifluoromethylation of Heterocycles via Photoredox Catalysis. Nature. (Establishes the photoredox mechanism for sulfinate salts).
-
Luo, Y., & Wu, J. (2016). Recent Advances in the Synthesis of Cyclopropanes. Organic Chemistry Frontiers. (Discusses stability and desulfonylation kinetics of cyclopropyl sulfinates).
-
Sigma-Aldrich Technical Bulletin. Baran Diversinates™ User Guide. (Practical handling of sulfinate reagents).
Sources
- 1. Free Radical Self-Immolative 1,2-Elimination and Reductive Desulfonylation of Aryl Sulfones Promoted by Intramolecular Reactions with Ortho-Attached Carbon-Centered Radicals(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baran Diversinates™ [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Sodium Cyclopropanesulfinate and Sodium Methanesulfonate for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of reagents is paramount to the success of a reaction. This guide provides an in-depth technical comparison of two sulfur-containing reagents: sodium cyclopropanesulfinate and sodium methanesulfonate. While structurally similar, their reactivity profiles are markedly different, leading to distinct applications in organic synthesis. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting between these two compounds.
Introduction to the Contenders: A Structural Overview
At first glance, this compound and sodium methanesulfonate appear to be close cousins. Both are sodium salts of organosulfur acids. However, the nature of the organic moiety—a cyclopropyl group versus a methyl group—is the cornerstone of their divergent chemical behavior.
This compound belongs to the sulfinate class of compounds. Sulfinates are characterized by the R-SO₂⁻ functional group and are known for their versatile reactivity.[1] They can act as nucleophiles, electrophiles, or precursors to sulfonyl radicals, making them valuable building blocks in the synthesis of a wide array of organosulfur compounds.[1]
Sodium Methanesulfonate , on the other hand, is a salt of methanesulfonic acid. The methanesulfonate anion (CH₃SO₃⁻), often abbreviated as mesylate, is a well-known good leaving group in nucleophilic substitution reactions.[2] This property is attributed to the stability of the anion, which is the conjugate base of a strong acid.
The fundamental difference in their functional groups—sulfinate versus sulfonate—and the electronic properties of the cyclopropyl versus methyl groups dictate their respective roles in chemical transformations.
A Tale of Two Reactivities: A Comparative Analysis
The reactivity of these two sodium salts diverges significantly, a fact that can be rationalized by considering the electronic effects of the organic substituents and the inherent nature of the sulfinate versus the sulfonate group.
Electronic Influence of the Organic Moiety
The cyclopropyl group in this compound is known to act as an electron-donating group through hyperconjugation.[3] This donation of electron density to the sulfinate group enhances its nucleophilicity and facilitates the formation of a sulfonyl radical.
Conversely, the methyl group in sodium methanesulfonate is also electron-donating, but its effect on the already electron-rich and stable sulfonate anion is less pronounced in terms of enhancing reactivity in nucleophilic or radical pathways.[4]
Nucleophilic Reactivity: A Clear Distinction
Sodium sulfinates, including this compound, are effective nucleophiles. The sulfur atom, with its lone pair of electrons, can readily attack electrophilic centers to form new carbon-sulfur bonds, leading to the synthesis of sulfones.[1]
Sodium methanesulfonate, in contrast, is generally not employed as a nucleophile. The sulfonate group is highly stabilized by resonance, rendering the sulfur atom less nucleophilic. Its primary role in nucleophilic substitution is that of a leaving group.[2]
Radical Generation and Reactivity
A key area where the two compounds exhibit starkly different behaviors is in radical reactions. Sodium sulfinates are excellent precursors to sulfonyl radicals (R-SO₂•) under oxidative conditions.[1] These radicals can then participate in a variety of addition and cyclization reactions.[5] The electron-donating nature of the cyclopropyl group can further stabilize the resulting radical, promoting its formation and subsequent reactions.[3]
Sodium methanesulfonate is significantly less prone to forming radicals. While it can undergo fragmentation into a sulfite radical under specific and harsh conditions like heterogeneous OH oxidation, this is not a common or synthetically useful pathway in typical organic reactions.[6]
Experimental Evidence: Head-to-Head Comparison in the Literature
A comprehensive review of the applications of sodium sulfinates provides direct evidence for the superior reactivity of this compound over sodium methanesulfonate in certain reactions.[1] For instance, in the palladium-catalyzed sulfonylation of vinyl tosylates, this compound provided the desired vinyl sulfone in a 74% yield, whereas the reaction with sodium methanesulfinate was unsuccessful.[1]
Similarly, in the decarboxylative coupling of cinnamic acids, sodium methanesulfinate was reported to barely react, while other aryl and alkyl sulfinates, including by extension the more reactive cyclopropyl analog, gave good yields of the corresponding vinyl sulfones.[1] In another example, the iodine-mediated sulfonylation of arylacetylenic acids with sodium methanesulfinate gave a low yield of only 20%.[1]
These examples from the literature clearly demonstrate that for reactions requiring a nucleophilic or radical sulfonyl species, this compound is a far more reactive and effective reagent than sodium methanesulfonate.
Data Summary
| Feature | This compound | Sodium Methanesulfonate |
| Chemical Formula | C₃H₅NaO₂S | CH₃NaO₃S |
| Molar Mass | 128.13 g/mol [7] | 118.09 g/mol [8] |
| Primary Reactivity | Nucleophile, Radical Precursor[1] | Anion of a good leaving group |
| Electronic Effect of Organic Group | Electron-donating (Cyclopropyl)[3] | Electron-donating (Methyl)[4] |
| Reactivity in Nucleophilic Substitution | Good Nucleophile[1] | Poor Nucleophile, Good Leaving Group[2] |
| Reactivity in Radical Reactions | Good Sulfonyl Radical Precursor[1] | Poor Radical Precursor[6] |
Experimental Protocols: Probing the Reactivity
To illustrate the practical differences in reactivity, the following section provides detailed, step-by-step methodologies for representative reactions where these compounds would be employed.
Protocol 1: Radical Addition of this compound to an Alkene
This protocol describes a typical procedure for the generation of a cyclopropanesulfonyl radical and its subsequent addition to an alkene, a reaction in which sodium methanesulfonate would be expected to be unreactive.
Caption: Experimental workflow for a radical addition reaction.
Causality Behind Experimental Choices:
-
Oxidant: An oxidant is required to generate the sulfonyl radical from the sulfinate salt. Ammonium persulfate is a common choice for this transformation.[1]
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent quenching of the radical intermediates by atmospheric oxygen.
-
Solvent System: A polar solvent system like a DMSO/water mixture is often used to dissolve the sodium salt and the oxidant.
Protocol 2: Nucleophilic Substitution Using an Alkyl Mesylate (Derived from Sodium Methanesulfonate)
This protocol outlines a typical Sₙ2 reaction where a methanesulfonate (mesylate) group, which can be prepared from methanesulfonyl chloride (in turn synthesized from sodium methanesulfonate), acts as a leaving group.[9]
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C3H5NaO2S | CID 42643363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium methanesulfonate | CH3NaO3S | CID 638112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition - Google Patents [patents.google.com]
The Ascendance of a Versatile Reagent: A Comparative Guide to Sodium Cyclopropanesulfinate
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of a sulfonylating agent can profoundly impact reaction efficiency, substrate scope, and the overall elegance of a synthetic route. For decades, sulfonyl chlorides have been the workhorses for the introduction of sulfonyl groups. However, their inherent reactivity, moisture sensitivity, and often harsh reaction conditions have prompted the exploration of milder and more versatile alternatives. Among these, sodium sulfinates have emerged as a compelling class of reagents, and sodium cyclopropanesulfinate, in particular, offers unique advantages owing to the desirable properties of the cyclopropyl moiety in medicinal chemistry.
This guide provides a comprehensive comparison of this compound with traditional sulfonylating agents, focusing on their reactivity, stability, scope of application, and practical handling considerations. We will delve into the mechanistic nuances that differentiate these reagents and provide experimental protocols and comparative data to inform your selection process.
At a Glance: Key Performance Indicators
| Feature | This compound | Traditional Sulfonyl Chlorides (e.g., TsCl, MsCl) |
| Physical State & Handling | White to yellow, odorless, bench-stable solid[1] | Often liquids or low-melting solids with pungent odors; moisture-sensitive[1] |
| Stability | High; insensitive to atmospheric moisture[1] | Prone to hydrolysis, requiring anhydrous conditions |
| Reactivity | Moderately reactive; often requires an oxidant or catalyst for sulfonylation[2] | Highly reactive electrophiles[3] |
| Reaction Byproducts | Varies with the chosen reaction pathway; can be designed for benign byproducts | Stoichiometric amounts of HCl, requiring a base to neutralize[4] |
| Versatility | Can act as a source of sulfonyl, sulfinyl, and sulfenyl groups[1] | Primarily act as sulfonylating agents |
| Safety Profile | Generally considered less hazardous; irritant[5] | Corrosive, lachrymatory, and react violently with water |
The Cyclopropyl Moiety: A Privileged Scaffold in Drug Discovery
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry.[6][7][8] Its incorporation into a drug candidate can confer a range of beneficial properties:
-
Enhanced Potency: The rigid, three-membered ring can lock a molecule into a bioactive conformation, improving its binding affinity to the target receptor.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.
-
Reduced Off-Target Effects: The compact nature of the cyclopropyl group can improve selectivity by optimizing interactions with the target protein while avoiding unwanted interactions with other proteins.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's pKa, lipophilicity, and solubility, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The ability to readily introduce a cyclopropylsulfonyl group using a stable and easy-to-handle reagent like this compound is therefore of significant interest to medicinal chemists.[9]
Reactivity and Mechanistic Considerations: A Tale of Two Pathways
The fundamental difference in the reactivity of this compound and sulfonyl chlorides lies in their electronic nature and the mechanisms through which they participate in sulfonylation reactions.
Traditional Sulfonylating Agents: The Electrophilic Pathway
Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), are potent electrophiles. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom. They react with nucleophiles, such as amines, in a classical nucleophilic substitution reaction.
Caption: Electrophilic sulfonylation pathway with sulfonyl chlorides.
This direct approach is often fast and high-yielding for simple, nucleophilic amines. However, it suffers from several drawbacks:
-
Moisture Sensitivity: Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, necessitating the use of anhydrous solvents and inert atmospheres.
-
Byproduct Formation: The reaction generates stoichiometric amounts of hydrochloric acid (HCl), which must be scavenged by a base. This can complicate purification and may not be compatible with acid-sensitive functional groups.
-
Limited Scope: For less nucleophilic amines, such as anilines with electron-withdrawing groups, harsh reaction conditions (e.g., high temperatures) may be required.
This compound: The Oxidative Coupling Pathway
In contrast, the sulfur atom in this compound is in a lower oxidation state and is not inherently electrophilic. To effect sulfonylation, an oxidative approach is typically employed. In the presence of an oxidant, the sulfinate can be converted into a reactive sulfonyl radical or a related electrophilic sulfur species, which then couples with the amine.
Caption: Oxidative sulfonylation pathway with sodium sulfinates.
This oxidative coupling strategy offers several advantages:
-
Enhanced Stability and Handling: this compound is a bench-stable solid that does not require special handling precautions.[1]
-
Milder Reaction Conditions: Many oxidative coupling methods proceed at room temperature and in a variety of solvents, including environmentally benign options like water.[10]
-
Broader Substrate Scope: The reactive intermediates generated from sodium sulfinates can couple with a wider range of nucleophiles, including those that are challenging for sulfonyl chlorides.
-
Tunable Reactivity: The choice of oxidant and reaction conditions allows for fine-tuning of the reactivity, enabling selective transformations.[2]
Experimental Comparison: Sulfonamide Synthesis
To illustrate the practical differences between this compound and a traditional sulfonylating agent, we present two representative protocols for the synthesis of N-benzylcyclopropanesulfonamide.
Protocol 1: Synthesis from Cyclopropanesulfonyl Chloride
This protocol is based on the traditional method of reacting an amine with a sulfonyl chloride in the presence of a base.[4]
Materials:
-
Benzylamine
-
Cyclopropanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis from this compound
This protocol utilizes an iodine-mediated oxidative coupling, a common method for sulfonamide synthesis from sodium sulfinates.
Materials:
-
Benzylamine
-
This compound
-
Iodine (I₂)
-
Tetrabutylammonium iodide (TBAI) (optional, as catalyst)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzylamine (1.0 eq) and this compound (1.2 eq) in DCM, add iodine (1.1 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated Na₂S₂O₃ solution to remove excess iodine.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data
The following table provides a summary of expected outcomes based on literature precedents for the synthesis of N-benzylcyclopropanesulfonamide.
| Parameter | Cyclopropanesulfonyl Chloride | This compound |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | >90% | 80-95% |
| Reaction Conditions | Anhydrous, 0 °C to RT | Room Temperature, open to air |
| Reagent Handling | Moisture-sensitive, corrosive | Air-stable solid |
| Workup Complexity | Requires acid/base washes | Requires quenching with thiosulfate |
While the traditional method with the sulfonyl chloride may offer a faster reaction time, the operational simplicity and milder conditions associated with this compound make it an attractive alternative, especially in complex molecule synthesis where functional group tolerance is paramount.
Expanding the Synthetic Toolbox: Beyond Sulfonylation
A significant advantage of sodium sulfinates is their versatile reactivity.[1] Depending on the reaction conditions, they can serve as precursors to sulfenylating and sulfinylating agents, a capability not shared by sulfonyl chlorides. This allows for the synthesis of a broader range of organosulfur compounds from a single, stable precursor.
Conclusion
This compound represents a significant advancement in the field of sulfonylating agents. Its superior handling properties, stability, and the strategic value of the cyclopropylsulfonyl moiety make it an invaluable tool for researchers in drug discovery and organic synthesis. While traditional sulfonyl chlorides remain useful for certain applications, the milder reaction conditions, broader substrate scope, and versatile reactivity of this compound offer a more robust and often more desirable approach. As the demand for complex, highly functionalized molecules continues to grow, the adoption of such modern reagents will be crucial for accelerating innovation and achieving synthetic goals with greater efficiency and elegance.
References
-
Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]
-
A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. ResearchGate. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]
-
Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. PubMed. Available at: [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. Available at: [Link]
-
Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate. Available at: [Link]
-
Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. American Chemical Society. Available at: [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
-
Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]
-
Recent advances of sodium sulfinates in radical reactions. ResearchGate. Available at: [Link]
-
Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. Available at: [Link]
-
Sulfonylation Reactions of Sodium Sulfinates. ResearchGate. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]
-
How does reaction time impact synthetic product purity and yield?. Biotage. Available at: [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. Available at: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. This compound | C3H5NaO2S | CID 42643363 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Mechanistic Guide to Reactions Involving Sodium Cyclopropanesulfinate: A Comparative Analysis for Researchers
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of modern synthetic chemistry, the quest for novel reagents that offer unique reactivity and selectivity is paramount. Sodium cyclopropanesulfinate has emerged as a versatile building block, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of the mechanistic pathways involving this compound, offering insights into its distinct reactivity profile compared to other sulfinate reagents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound.
Introduction: The Unique Profile of this compound
This compound (c-PrSO₂Na) is a crystalline solid that is readily accessible and easy to handle.[1] Its significance in organic synthesis stems from its ability to serve as a precursor to the cyclopropylsulfonyl radical (c-PrSO₂•) and as a nucleophile in various coupling reactions. The presence of the strained cyclopropyl ring imparts unique electronic and steric properties that differentiate its reactivity from simple alkyl or aryl sulfinates, such as sodium methanesulfinate (CH₃SO₂Na). Understanding these differences is crucial for predicting reaction outcomes and designing novel synthetic strategies.
The primary divergence in reactivity lies in the fate of the cyclopropyl group. Mechanistic investigations often center on whether the three-membered ring remains intact throughout the reaction sequence or undergoes ring-opening, a pathway driven by the release of ring strain. This guide will delve into the mechanistic nuances of key reaction classes, providing a comparative framework against more conventional sulfinate reagents.
Generation and Fate of the Cyclopropylsulfonyl Radical
A common pathway for the reactivity of sodium sulfinates is their oxidation to the corresponding sulfonyl radicals.[2] This can be achieved through various methods, including the use of chemical oxidants or photoredox catalysis.
Radical Generation
The formation of the cyclopropylsulfonyl radical from this compound is a key step in many of its applications. A notable example is the development of a trifluoromethylcyclopropanation reagent, sodium 1-(trifluoromethyl)cyclopropanesulfinate (TFCS-Na), by the Baran group.[3] This reagent is synthesized from the corresponding carboxylic acid via an interrupted Barton decarboxylation. The resulting sulfinate salt can then be used to generate the trifluoromethylcyclopropyl radical for C-H functionalization reactions.[3]
The general mechanism for the generation of sulfonyl radicals from sodium sulfinates involves a single-electron transfer (SET) to an oxidant.
Experimental Protocol: Generation of Cyclopropylsulfonyl Radical for C-H Functionalization (Conceptual)
-
Step 1: Reagent Preparation. In a reaction vessel, dissolve the heterocyclic substrate (1.0 equiv) and this compound (2.0-3.0 equiv) in a suitable solvent system (e.g., a mixture of an organic solvent and water).
-
Step 2: Initiation. Add a chemical oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈) or tert-butyl hydroperoxide (TBHP), to the reaction mixture. For photoredox-mediated reactions, a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) is added, and the mixture is irradiated with visible light.
-
Step 3: Reaction Progression. The reaction is typically stirred at room temperature or slightly elevated temperatures for a specified period, monitored by techniques like TLC or LC-MS.
-
Step 4: Work-up and Purification. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
The choice of oxidant and reaction conditions is critical in controlling the generation of the sulfonyl radical and minimizing side reactions. The causality behind selecting specific conditions often relates to the redox potential of the substrate and the desired reaction pathway.
Ring Integrity vs. Ring-Opening: A Mechanistic Dichotomy
A central question in the chemistry of the cyclopropylsulfonyl radical is its propensity to undergo ring-opening. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) can serve as a thermodynamic driving force for ring cleavage.
Kinetic and spectroscopic studies, including Electron Paramagnetic Resonance (EPR), on related cyclopropyl-substituted radicals have shown that ring-opening is a plausible reaction pathway.[4] For instance, the α-cyclopropylbenzyl radical has been shown to undergo reversible ring-opening to the 4-phenylbut-3-enyl radical, with the equilibrium favoring the ring-closed form.[4]
In the case of the cyclopropylsulfonyl radical, the outcome—ring retention or opening—is highly dependent on the reaction conditions and the nature of the substrate.
-
Reactions Favoring Ring Retention: In many radical-mediated C-H functionalization and cross-coupling reactions, the cyclopropyl moiety remains intact. This is particularly true in rapid, subsequent steps that trap the radical before ring-opening can occur. The synthesis of cyclopropyl sulfones often proceeds with the preservation of the three-membered ring.
-
Reactions Favoring Ring-Opening: Under certain conditions, particularly those involving single-electron transfer (SET) to form a radical cation or in the presence of specific catalysts, ring-opening becomes a favorable process. Oxidative radical ring-opening/cyclization of cyclopropane derivatives is a known synthetic strategy.[5][6] For example, the reaction of cyclopropanols with sodium sulfinates can lead to ring-opened products.[5]
The following diagram illustrates the competing pathways for the cyclopropylsulfonyl radical.
Comparative Reactivity: this compound vs. Sodium Methanesulfinate
To highlight the unique reactivity of this compound, a direct comparison with a simple, non-strained alkyl sulfinate like sodium methanesulfinate is instructive.
| Feature | This compound | Sodium Methanesulfinate | Mechanistic Implications |
| Radical Stability | The cyclopropylsulfonyl radical is subject to ring strain, which can influence its stability and reactivity. | The methylsulfonyl radical is a simple alkylsulfonyl radical with no inherent ring strain. | The potential for ring-opening provides an alternative reaction pathway for the cyclopropylsulfonyl radical that is not available to its methyl counterpart. |
| Steric Hindrance | The cyclopropyl group is sterically more demanding than a methyl group. | The methyl group is sterically small. | This can influence the regioselectivity of radical additions and the accessibility of the sulfinate nucleophile in coupling reactions. |
| Electronic Effects | The cyclopropyl group has unique electronic properties, exhibiting some characteristics of a double bond. | The methyl group is a simple electron-donating alkyl group. | These electronic differences can affect the rate and selectivity of reactions. |
| Product Diversity | Can lead to both cyclopropyl-containing products and ring-opened derivatives. | Primarily yields methyl-substituted products. | Offers greater potential for accessing diverse molecular scaffolds from a single precursor. |
Applications in Synthesis: Leveraging Unique Mechanistic Pathways
The distinct mechanistic features of this compound have been exploited in various synthetic applications.
Decarboxylative Sulfonylation
Decarboxylative coupling reactions are a powerful tool for the formation of C-S bonds. While many examples exist for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with various sodium sulfinates, the use of this compound in such reactions allows for the introduction of the valuable cyclopropylsulfonyl moiety.[7][8] The mechanism typically involves the formation of a vinyl radical, which then reacts with the sulfinate.
Photoredox-Catalyzed Reactions
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals. This compound can participate in photoredox-catalyzed reactions, such as the alkylsulfonylation of alkenes and alkynes.[9] Mechanistic studies suggest that these reactions can proceed through either the addition of an alkyl radical to the unsaturated bond followed by reaction with the sulfinate, or through a hydrosulfonylation pathway. The strained nature of the cyclopropyl group can influence the regioselectivity of these additions.
Conclusion and Future Outlook
Mechanistic studies of reactions involving this compound reveal a fascinating interplay of radical chemistry and the influence of a strained carbocyclic ring. Its ability to act as a precursor to the cyclopropylsulfonyl radical, which can either maintain its cyclic structure or undergo ring-opening, provides a rich platform for synthetic innovation. Compared to simple alkyl sulfinates like sodium methanesulfinate, the cyclopropyl derivative offers unique steric and electronic properties that can be harnessed to achieve novel transformations and access diverse molecular architectures.
Future research in this area will likely focus on gaining a deeper quantitative understanding of the kinetics of cyclopropylsulfonyl radical ring-opening versus intermolecular trapping. Advanced computational studies and experimental techniques such as time-resolved EPR spectroscopy will be invaluable in elucidating these competing pathways with greater precision. Furthermore, the development of new catalytic systems that can selectively control the reaction manifold—either preserving the cyclopropane ring or promoting its strategic cleavage—will undoubtedly expand the synthetic utility of this remarkable reagent. For drug development professionals, the ability to introduce the metabolically robust cyclopropyl group or to leverage ring-opening to build more complex acyclic structures from a common precursor makes this compound a highly attractive tool in the design of new therapeutic agents.
References
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Baran, P. S., et al. (2014). Simple sulfinate synthesis enables C-H trifluoromethylcyclopropanation. Angewandte Chemie International Edition, 53(37), 9851-9855. Available at: [Link]
-
Chen, J.-R., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 234-259. Available at: [Link]
-
Ingold, K. U., et al. (1993). Evidence for reversible ring-opening of the ?-cyclopropylbenzyl radical. Journal of the American Chemical Society, 115(2), 613-617. Available at: [Link]
-
Jannapu Reddy, R., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8984-9049. Available at: [Link]
-
Kamal, A., et al. (2017). Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β- Unsaturated Carboxylic Acids with Sodium Sulfinate Salts. ChemRxiv. Available at: [Link]
-
Karotsina, U., et al. (2023). Photochemical Radical Ring-Opening Alkylation of Cyclopropanols with Katritzky Salts. ChemRxiv. Available at: [Link]
-
Lu, L., et al. (2023). Photoredox catalysis in alkene and alkyne alkylsulfonylations: the construction of Markovnikov selective α-sulfones. Chemical Communications, 59(76), 10420-10423. Available at: [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Rokade, B. V., & Prabhu, K. R. (2014). Copper-Catalyzed Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids. The Journal of Organic Chemistry, 79(16), 7647-7653. Available at: [Link]
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Taiwo, F. A., et al. (1999). Free radicals in irradiated drugs: an EPR study. Free Radical Research, 31(3), 231-235. Available at: [Link]
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A Senior Application Scientist's Guide to the Reaction Kinetics of Sodium Cyclopropanesulfinate
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive analysis of sodium cyclopropanesulfinate, a versatile reagent gaining prominence in modern synthetic chemistry. This guide moves beyond simple protocols to explore the why behind the how, providing a deep dive into the reaction kinetics of this unique compound. Understanding the kinetics is paramount for reaction optimization, scalability, and the rational design of novel synthetic pathways, particularly in the fast-paced world of drug development where efficiency and predictability are key.
This document is structured to provide a holistic view, from foundational principles to a practical, comparative analysis against other common sulfinating agents. We will dissect the factors that govern its reactivity and provide you with self-validating experimental designs to confidently explore its potential in your own laboratory.
The Versatility of this compound: More Than a Reagent
This compound (C₃H₅NaO₂S) is a stable, easy-to-handle solid that serves as a valuable precursor for introducing the cyclopropylsulfonyl moiety into organic molecules.[1][2] This functional group is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. The reagent's utility stems from its flexible reactivity; depending on the reaction conditions, it can act as a nucleophile, an electrophile, or a precursor to the cyclopropylsulfonyl radical.[3] This multifaceted nature allows for its participation in a wide array of transformations, including the formation of sulfones, sulfonamides, and thiosulfonates.[3][4]
The central question for any synthetic chemist is not just if a reaction works, but how fast and how efficiently. Kinetic analysis provides these answers, enabling us to modulate reaction conditions to favor desired products, suppress side reactions, and ensure reproducible outcomes from the milligram to the kilogram scale.
Comparative Kinetic Analysis: this compound vs. Alternatives
To fully appreciate the utility of this compound, its performance must be benchmarked against other reagents. Here, we compare it with two widely used compounds: sodium p-toluenesulfinate, a classic arylsulfinate, and sodium trifluoromethanesulfinate (the Langlois Reagent), a popular radical trifluoromethylating agent.
The choice between these reagents is dictated by the desired functional group and the intended reaction mechanism. This compound offers a unique aliphatic, strained-ring substituent, contrasting with the aromatic nature of toluenesulfinate and the electron-withdrawing prowess of the trifluoromethyl group.
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Caption: Standard workflow for a chemical kinetics experiment.
Detailed Protocol: Nucleophilic Aromatic Substitution (SɴAr)
This protocol outlines a method to determine the second-order rate constant for the reaction of this compound with an activated aryl halide (e.g., 4-fluoronitrobenzene).
1. Materials and Preparation:
-
This compound (reagent)
-
4-Fluoronitrobenzene (substrate)
-
Dimethyl Sulfoxide (DMSO) (solvent)
-
1,3,5-Trimethoxybenzene (internal standard)
-
Rationale: DMSO is chosen for its ability to dissolve the ionic sulfinate and for its high boiling point, allowing for a wide range of reaction temperatures. 4[5]-Fluoronitrobenzene is a classic SɴAr substrate, activated by the nitro group. The internal standard is non-volatile and chemically inert.
2. Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in DMSO.
-
Prepare a 0.05 M stock solution of 4-fluoronitrobenzene in DMSO containing a known concentration (e.g., 0.02 M) of 1,3,5-trimethoxybenzene.
-
Rationale: Using a 10-fold excess of the sulfinate ensures pseudo-first-order kinetics with respect to the aryl halide, simplifying the rate law to Rate = k_obs[Aryl Halide], where k_obs = k_2[Sulfinate].
3. Reaction Execution:
-
Place 5.0 mL of the sulfinate stock solution into a temperature-controlled reaction vial equipped with a magnetic stir bar. Allow it to equilibrate to the desired temperature (e.g., 60 °C).
-
To initiate the reaction (t=0), rapidly inject 5.0 mL of the pre-heated 4-fluoronitrobenzene/internal standard stock solution into the vial.
-
Rationale: Pre-heating the solutions ensures the reaction starts at the target temperature. Rapid injection and vigorous stirring ensure immediate and homogeneous mixing.
4. Monitoring and Quenching:
-
At designated time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 2.0 mL of cold diethyl ether and 2.0 mL of water. Shake vigorously.
-
Rationale: Quenching rapidly stops the reaction by dilution and temperature drop. The liquid-liquid extraction separates the organic components (substrate, product, standard) into the ether layer away from the ionic sulfinate in the aqueous layer.
5. Analysis:
-
Analyze the ether layer of each quenched sample by Gas Chromatography (GC) or HPLC.
-
Integrate the peak areas for the substrate (4-fluoronitrobenzene) and the internal standard.
-
Calculate the concentration of the substrate at each time point relative to the constant concentration of the internal standard.
6. Data Interpretation:
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
If the reaction is first-order in the substrate, this plot will yield a straight line. The negative slope of this line is the observed rate constant, k_obs.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of this compound: k₂ = k_obs / [C₃H₅SO₂Na].
-
Trustworthiness Check: The linearity of the ln[Conc] vs. time plot (R² > 0.98) validates the assumption of first-order kinetics. Running the experiment at different temperatures allows for the creation of an Arrhenius plot to determine the activation energy, adding another layer of validation.
Conclusion: A Powerful Tool for Modern Synthesis
This compound stands out as a uniquely valuable reagent. Its ability to participate in diverse reaction pathways, governed by carefully chosen conditions, makes it a powerful tool for introducing the cyclopropylsulfonyl bioisostere. While direct kinetic data in the literature remains sparse, this guide provides the foundational understanding and practical, self-validating protocols for researchers to confidently determine these parameters. By comparing its kinetic behavior to established reagents like aryl sulfinates and the Langlois reagent, scientists can make informed, rational decisions in designing novel and efficient synthetic routes for the next generation of pharmaceuticals and advanced materials.
References
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9424–9501. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 28, 2026, from [Link]
-
Wang, J., et al. (2022). Recent advances of sodium sulfinates in radical reactions. Frontiers in Chemistry, 10, 933593. [Link]
-
Khan Academy. (n.d.). Nucleophilicity (nucleophile strength). Retrieved January 28, 2026, from [Link]
-
Popiel, S., et al. (2017). Study on the Kinetics and Transformation Products of Sulfur Mustard Sulfoxide and Sulfur Mustard Sulfone in Various Reaction Media. International Journal of Chemical Kinetics. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 28, 2026, from [Link]
-
Ollis, D. F. (2018). Kinetics of Photocatalyzed Reactions: Five Lessons Learned. Frontiers in Chemistry, 6, 378. [Link]
-
Eitzinger, A., & Ofial, A. R. (2022). Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Chemistry – A European Journal. [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
de Oliveira, H. S., et al. (2023). Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. Catalysis Science & Technology, 13(10), 3045-3056. [Link]
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A Comparative Guide to the Characterization of Sulfones Synthesized from Sodium Cyclopropanesulfinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfone moiety stands out as a critical functional group, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties and metabolic stability make it a valuable component in drug design.[3] Among the various synthetic precursors for sulfones, sodium cyclopropanesulfinate has emerged as a reagent of interest, offering a direct route to cyclopropyl sulfones. The cyclopropyl group itself is a prized motif in pharmaceuticals, known for introducing conformational rigidity and improving metabolic stability.[4]
This guide provides a comprehensive comparison of sulfones synthesized from this compound against those prepared via alternative methods. We will delve into the nuances of their synthesis, supported by experimental data, and detail the key characterization techniques that allow for their unambiguous identification and quality assessment.
Synthesis of Cyclopropyl Sulfones: A Comparative Overview
The synthesis of sulfones can be broadly categorized into several key strategies, with the alkylation of sulfinate salts being a primary focus of this guide.
Primary Method: Alkylation of this compound
The most direct approach to cyclopropyl sulfones is the nucleophilic substitution reaction between this compound and a suitable electrophile, typically an alkyl or aryl halide. This S-alkylation reaction provides a straightforward route to the desired sulfone.
Reaction Mechanism:
The reaction proceeds via a classical SN2 mechanism where the sulfinate anion acts as the nucleophile, attacking the electrophilic carbon of the halide.
Caption: Plausible mass spectrometry fragmentation pathways for a cyclopropyl sulfone.
X-ray Crystallography
For crystalline sulfones, single-crystal X-ray diffraction provides the most definitive structural proof. It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.
Experimental Protocols
Synthesis of Cyclopropyl Phenyl Sulfone via Alkylation of this compound
This protocol is a generalized procedure based on the principles of S-alkylation of sulfinates.
Materials:
-
This compound
-
Bromobenzene (or other suitable aryl/alkyl halide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium(II) acetate (for aryl halides)
-
Xantphos (or other suitable ligand for cross-coupling)
-
Cesium carbonate
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Add cesium carbonate (2.0 eq) to the flask.
-
Add anhydrous DMF to dissolve the reagents.
-
Add bromobenzene (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure cyclopropyl phenyl sulfone.
Characterization Workflow
Caption: A typical workflow for the comprehensive characterization of a synthesized cyclopropyl sulfone.
Conclusion
The synthesis of cyclopropyl sulfones from this compound offers a direct and valuable route to this important class of compounds. While alternative methods such as the oxidation of corresponding sulfides or enzymatic cyclopropanation present viable and sometimes higher-yielding options, the choice of synthetic strategy will ultimately depend on the specific target molecule, desired stereochemistry, and available resources.
A thorough characterization using a combination of NMR and IR spectroscopy, along with mass spectrometry, is essential to confirm the identity and purity of the synthesized sulfones. For crystalline materials, X-ray crystallography provides unequivocal structural elucidation. This guide provides the foundational knowledge for researchers to confidently synthesize and characterize cyclopropyl sulfones, enabling their application in drug discovery and development.
References
-
(2023). Failure in the alkylation of a sodium sulfinate. r/Chempros. Retrieved from [Link]
-
(2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Retrieved from [Link]
-
(n.d.). Synthesis of cis-Aryl Cyclopropyl Sulfones. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
(n.d.). Cyclopropanol, 1-ethoxy-. Organic Syntheses Procedure. Retrieved from [Link]
-
(2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC. Retrieved from [Link]
- (1997). Process for the alkylation of a cyclopentadiene. Google Patents.
-
(2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC. Retrieved from [Link]
-
(2023). Enantioselective synthesis of cyclopropyl sulfones with an engineered carbene transferase. ACS Fall 2023 - Sessions. Retrieved from [Link]
-
(2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Retrieved from [Link]
-
(n.d.). Synthesis of cis-Aryl Cyclopropyl Sulfones. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
(2022). Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. Journal of the American Chemical Society. Retrieved from [Link]
-
(n.d.). Convenient one-pot synthesis of cyclopropyl sulfones via successive alkylation and cyclization of sulfone-stabilized carbanions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
(2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journals. Retrieved from [Link]
-
(2023). Failure in the alkylation of a sodium sulfinate. Reddit. Retrieved from [Link]
-
(2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]
-
(n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. Retrieved from [Link]
-
(n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
(2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
(2025). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Retrieved from [Link]
-
(n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Methyl sulfones patented technology retrieval search results. Patsnap. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling of Cyclopropane-Containing Molecules in Drug Discovery
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of methodologies for introducing isotopically labeled cyclopropane rings into molecules, a critical process in modern drug discovery. While sodium cyclopropanesulfinate is a valuable reagent for the synthesis of cyclopropane derivatives, this guide expands the scope to include a comparative analysis of established and cutting-edge techniques for isotopic labeling, offering experimental insights and data to inform your research decisions.
The Strategic Importance of Isotopically Labeled Cyclopropanes in Pharmaceutical Research
Isotopic labeling is a cornerstone of drug development, enabling researchers to trace the metabolic fate of drug candidates, quantify their bioavailability, and identify potential toxicities.[1] The incorporation of stable isotopes like carbon-13 (¹³C), deuterium (²H), or oxygen-18 (¹⁸O) allows for precise analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
The cyclopropyl group is a privileged motif in medicinal chemistry, prized for its ability to confer metabolic stability, enhance potency, and provide conformational rigidity to drug molecules.[3][4] Consequently, the ability to introduce isotopic labels into this functional group is of paramount importance for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of cyclopropane-containing drug candidates.
This compound: A Versatile Reagent for Cyclopropyl Moiety Introduction
This compound is a widely used reagent in organic synthesis, primarily for the preparation of cyclopropane-containing compounds.[5] It serves as a versatile building block for creating complex molecules, including pharmaceutical and agrochemical intermediates.[5] Its utility in various coupling reactions makes it a valuable tool for synthetic chemists.
While a powerful reagent for introducing the cyclopropyl group, the scientific literature does not extensively document the use of isotopically labeled this compound for direct isotopic labeling studies. However, the related field of sulfinate and sulfonamide chemistry has seen the development of isotopic labeling techniques, such as the ¹⁸O-labeling of sulfonamides via a sulfinate intermediate, demonstrating the feasibility of isotopic manipulation of such functional groups.[1][6] For the direct incorporation of isotopically labeled cyclopropane rings, alternative methods have become the preferred and better-documented approaches in the scientific community.
A Comparative Analysis of Leading Methodologies for Isotopic Cyclopropanation
For researchers aiming to introduce isotopically labeled cyclopropane rings, several robust methods are available. This section provides a detailed comparison of the leading techniques, supported by experimental data.
Enzymatic Cyclopropanation with Labeled Diazoacetates
Biocatalysis offers a highly stereoselective and environmentally friendly approach to isotopic labeling. Engineered enzymes, such as modified cytochrome P450s, can catalyze the cyclopropanation of alkenes with high precision.[5]
Causality of Experimental Choice: This method is ideal when high stereoselectivity is paramount. The synthesis of the labeled diazoacetate from readily available and relatively inexpensive labeled precursors like ¹³C-glycine makes it an attractive option for ¹³C labeling.[5]
Experimental Workflow:
Caption: Workflow for enzymatic ¹³C-cyclopropanation.
Performance Data:
| Parameter | Value | Reference |
| Isotope | ¹³C | [5] |
| Starting Material | ¹³C-Glycine | [5] |
| Yield of Labeled Diazoacetate | 73% over two steps | [5] |
| Enantiomeric Excess (e.e.) | Moderate to excellent | [5] |
| Diastereomeric Ratio (d.r.) | Varies with substrate and enzyme | [5] |
Iron-Catalyzed Deuterated Cyclopropanation
A recently developed method utilizes an iron catalyst and deuterated dichloromethane (CD₂Cl₂) to achieve deuterated cyclopropanation. This approach is notable for its operational simplicity and the high level of deuterium incorporation.[7]
Causality of Experimental Choice: This method is highly advantageous for deuterium labeling due to the commercial availability and safety of CD₂Cl₂ compared to other deuterated reagents. The high deuterium incorporation and tolerance of various functional groups make it a versatile choice.[7]
Experimental Workflow:
Caption: Iron-catalyzed deuterated cyclopropanation workflow.
Performance Data:
| Parameter | Value | Reference |
| Isotope | ²H (Deuterium) | [7] |
| Deuterium Source | CD₂Cl₂ | [7] |
| Deuterium Incorporation | >99% | [7] |
| Yields | Generally high (88-99%) | [7] |
| Substrate Scope | Tolerates a wide range of alkenes | [7] |
Simmons-Smith Reaction with Labeled Diiodomethane
The Simmons-Smith reaction is a classic method for cyclopropanation that can be adapted for isotopic labeling by using isotopically labeled diiodomethane (e.g., ¹³CH₂I₂ or CD₂I₂).[8]
Causality of Experimental Choice: This method is well-established and reliable. It is particularly useful when a specific labeled diiodomethane is commercially available or can be synthesized. The reaction is stereospecific, preserving the geometry of the starting alkene.[8]
Experimental Workflow:
Caption: Workflow for Simmons-Smith cyclopropanation.
Performance Data:
| Parameter | Value | Reference |
| Isotope | ¹³C, ²H | [8] |
| Labeled Reagent | ¹³CH₂I₂ or CD₂I₂ | [8] |
| Stereospecificity | High (syn-addition) | [8] |
| Functional Group Tolerance | Good, but can be sensitive to acidic groups | [9] |
Quantitative Comparison of Isotopic Cyclopropanation Methods
| Method | Isotope | Labeled Precursor | Key Advantages | Key Limitations | Stereoselectivity |
| Enzymatic Cyclopropanation | ¹³C | ¹³C-Glycine | High stereoselectivity, mild conditions | Substrate scope can be enzyme-dependent | High |
| Iron-Catalyzed Deuteration | ²H | CD₂Cl₂ | High deuterium incorporation, operational simplicity, broad substrate scope | Primarily for deuteration | Not applicable (achiral addition) |
| Simmons-Smith Reaction | ¹³C, ²H | Labeled CH₂I₂ | Well-established, stereospecific | Stoichiometric zinc, cost of labeled CH₂I₂ | High (stereospecific) |
| Catalytic (Rh, Pd) Cyclopropanation | ¹³C | Labeled Diazoacetate | Catalytic, broad substrate scope | Safety concerns with diazo compounds | Varies with catalyst and ligand |
Detailed Experimental Protocols
Protocol: Enzymatic ¹³C-Cyclopropanation of Styrene
This protocol is adapted from the literature and should be optimized for specific substrates and enzyme batches.[5]
-
Preparation of Labeled Diazoacetate: Synthesize ¹³C-n-hexyl diazoacetate from commercially available ¹³C-glycine in two steps (esterification followed by diazotization) with a reported overall yield of 73%.[5]
-
Enzymatic Reaction Setup: In a suitable vessel, prepare a solution of M9-N buffer (pH 6.8).
-
Add the engineered enzyme (e.g., 5.6 mg of modified CYP450).
-
Add sodium dithionite (0.2 equivalents) as a reducing agent.
-
Add the styrene substrate (0.1 mmol).
-
Initiate the reaction by adding the ¹³C-n-hexyl diazoacetate (2 equivalents).
-
Reaction and Workup: Stir the reaction mixture at room temperature and monitor for completion by TLC or LC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the ¹³C-labeled cyclopropane product by flash column chromatography.
Protocol: Iron-Catalyzed Deuterated Cyclopropanation of 1,1-Diphenylethylene
This protocol is based on a published procedure and should be performed under an inert atmosphere.[7]
-
Reaction Setup: To an oven-dried vial, add iron(III) tetraphenylporphyrin chloride (FeTPPCl, 5 mol%), zinc dust (sacrificial reductant), and lithium iodide (LiI, additive).
-
Add the alkene substrate, 1,1-diphenylethylene.
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Add deuterated dichloromethane (CD₂Cl₂) as the carbene precursor.
-
Reaction: Seal the vial and stir the reaction mixture at 60 °C. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the deuterated cyclopropane product by column chromatography.
Conclusion and Recommendations
The introduction of isotopically labeled cyclopropane rings is a critical capability in drug discovery. While this compound is a valuable tool for general cyclopropylation, the current body of scientific literature points towards alternative, more established methods for isotopic labeling.
-
For highly stereoselective ¹³C-labeling , enzymatic cyclopropanation is a superior choice, offering excellent enantiomeric and diastereomeric control.
-
For efficient and high-incorporation deuterium labeling , the iron-catalyzed method using CD₂Cl₂ is a modern, practical, and highly effective approach.
-
The Simmons-Smith reaction remains a reliable and stereospecific method, particularly when the required labeled diiodomethane is accessible.
Researchers should select the most appropriate method based on the desired isotope, the required stereochemical outcome, the substrate's functional group compatibility, and the availability of starting materials and catalysts. This guide provides the foundational knowledge and comparative data to make informed decisions for the successful synthesis of isotopically labeled cyclopropane-containing molecules for advanced pharmaceutical research.
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[5] Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. Journal of Labelled Compounds and Radiopharmaceuticals, 65(3), 86-93. [Link] [10] Process for the preparation of cyclopropane compounds using diazo-compounds. Google Patents, WO2020002338A1. [7] Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters, 2024. [Link] [11] Cyclopropanation. Wikipedia. [Link] [12] Asymmetric Cyclopropanation. Wiley-VCH. [13] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8986-9043. [Link] [2] Sample preparation for NMR measurements and points to keep in mind. JEOL. [14] Simmons-Smith Reaction. NROChemistry. [Link] [15] Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters. [Link] [16] Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose. Chemistry and Physics of Lipids, 66(1-2), 155-158. [Link] [1] Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. [Link] [9] Simmons-Smith Reaction. Organic Chemistry Portal. [Link] [17] Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link] How to Prepare Samples for NMR. ResearchGate. [Link] [18] Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents, WO2001092200A1. [19] Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. PubMed. [Link] [20] Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link] [21] Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. ResearchGate. [Link] [22] NMR Sample Preparation. University of Missouri. [Link] [23] Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. ETH Zürich. [Link] [3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link] [24] Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. [Link] [4] this compound. PubChem. [Link] [6] COMMUNICATION Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. [Link] [25] Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. [Link] [26] Deuterated Detergents for Structure-Function Analysis of Membrane Proteins in Solution Using Nuclear Magnetic Resonance (NMR). MDPI. [Link] [27] Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. ACS Publications. [Link] [28] Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals. RSC Publishing. [Link] Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. MDPI. [Link] [8] Cyclopropanation of Alkenes. Master Organic Chemistry. [Link] [29] Isotopic Measurements of Sulphonates and Phosphonates and Investigations of Possible Formaldehyde Products from the Murchi. University of California, San Diego. [Link] [30] Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. [Link] [31] Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. RSC Publishing. [Link] [32] Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link] [33] Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering. [Link] [34] 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Organic Syntheses. [Link] [35] Sulfur-36S stable isotope labeling of amino acids for quantification (SULAQ). PubMed. [Link] [36] Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. [Link]
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A Comparative Analysis of Sulfinate Salts in Catalysis: A Guide for Researchers
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalytic systems is perpetual. Among the diverse array of reagents available to the discerning chemist, sulfinate salts have emerged as remarkably versatile and powerful tools. Their utility spans a wide spectrum of transformations, from the construction of complex carbon-carbon and carbon-heteroatom bonds to the introduction of valuable functional groups. This guide provides a comparative analysis of different sulfinate salts in catalysis, offering insights into their performance, mechanistic nuances, and practical applications to aid researchers in selecting the optimal reagent for their synthetic endeavors.
The Ascendancy of Sulfinate Salts in Catalysis
Sulfinate salts, characterized by the RSO₂⁻ anion, have garnered significant attention due to their multifaceted reactivity.[1][2][3] They can function as nucleophiles, precursors to sulfonyl radicals, and partners in transition metal-catalyzed cross-coupling reactions.[2][4][5][6] A key advantage of many sulfinate salts is their stability, ease of handling, and often lower cost compared to other organosulfur reagents, making them attractive for both academic and industrial applications.[1][7] This guide will delve into a comparative analysis of some of the most prominent sulfinate salts, including sodium, zinc, and lithium trifluoromethanesulfinate/sulfonate, highlighting their unique catalytic properties.
Comparative Analysis of Key Sulfinate Salts
The choice of the cation and the organic substituent (R group) in a sulfinate salt profoundly influences its reactivity and catalytic applications. Here, we compare and contrast the performance of several widely used sulfinate salts.
Sodium Trifluoromethanesulfinate (CF₃SO₂Na) - The Trifluoromethylation Workhorse
Sodium trifluoromethanesulfinate, often referred to as Langlois' reagent, is a cornerstone in trifluoromethylation reactions.[8][9] The introduction of a trifluoromethyl (CF₃) group can dramatically alter the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity, which is of paramount importance in drug discovery.[7][8]
Catalytic Profile:
-
Primary Application: A robust precursor for the generation of the trifluoromethyl radical (•CF₃) under oxidative conditions.[10]
-
Mechanism of Action: In the presence of an oxidant (e.g., tert-butyl hydroperoxide) and often a metal catalyst (e.g., copper), CF₃SO₂Na undergoes a single-electron transfer to generate the •CF₃ radical.[9] This highly reactive intermediate can then engage in a variety of transformations.
-
Performance: It is celebrated for its efficiency, safety, and ease of handling as a solid reagent.[7] It is compatible with a broad range of substrates, including arenes, heteroarenes, alkenes, and alkynes.[7]
Experimental Workflow: Radical Trifluoromethylation of an Arene
Caption: General workflow for the trifluoromethylation of an arene using CF₃SO₂Na.
Zinc Trifluoromethanesulfinate [Zn(CF₃SO₂)₂] - A Multifaceted Reagent
Zinc trifluoromethanesulfinate, also known as the Baran trifluoromethylation reagent, offers an alternative and sometimes complementary approach to trifluoromethylation.
Catalytic Profile:
-
Primary Application: While it can be used for trifluoromethylation, it is also recognized for its role in C-H activation and other C-C bond-forming reactions.
-
Mechanism of Action: The mechanism can vary depending on the reaction conditions. In some cases, it can act as a source of trifluoromethyl radicals, similar to the sodium salt. In other contexts, the Lewis acidity of the zinc center can play a crucial role in substrate activation.
-
Performance: It is a solid, stable reagent. Its bidentate nature can influence the stereochemical outcome of reactions, a feature not present in its sodium counterpart.
Zinc Trifluoromethanesulfonate [Zn(OTf)₂] - A Potent Lewis Acid
Distinct from the sulfinates, zinc trifluoromethanesulfonate (zinc triflate) is a powerful and versatile Lewis acid catalyst.[11][12][13] Its triflate (OTf) anion is weakly coordinating, which enhances the Lewis acidity of the zinc cation.[14]
Catalytic Profile:
-
Primary Application: Catalyzes a wide range of organic transformations, including Friedel-Crafts reactions, aldol additions, silylations, and reductive aminations.[11]
-
Mechanism of Action: The zinc cation acts as an electron-pair acceptor, activating electrophiles and facilitating nucleophilic attack.[11]
-
Performance: It is valued for its high catalytic activity, moisture tolerance (compared to many other Lewis acids), and high yields with minimal byproducts.[11]
Catalytic Cycle: Lewis Acid Catalysis by Zn(OTf)₂
Caption: Simplified catalytic cycle of Zn(OTf)₂ in a nucleophilic addition reaction.
Lithium Trifluoromethanesulfonate (LiOTf) - A Mild and Recyclable Lewis Acid
Lithium triflate is another member of the triflate family that functions as a mild Lewis acid catalyst.[15][16]
Catalytic Profile:
-
Primary Application: It is particularly effective for acetylation of alcohols and diacetylation of aldehydes under neutral conditions.[15] It also finds use as an electrolyte in lithium-ion batteries.[17][18]
-
Mechanism of Action: Similar to Zn(OTf)₂, the lithium cation acts as a Lewis acid, though it is generally considered milder.
-
Performance: A key advantage of LiOTf is its potential for recyclability, making it a more sustainable catalytic option.[15] It promotes reactions with high chemoselectivity.[15]
Performance Comparison at a Glance
| Sulfinate Salt | Primary Catalytic Role | Key Advantages | Typical Applications |
| Sodium Trifluoromethanesulfinate (CF₃SO₂Na) | Trifluoromethyl Radical Precursor | Stable, inexpensive, easy to handle, broad substrate scope.[7] | Radical trifluoromethylation of arenes, alkenes, and alkynes.[7][8] |
| Zinc Trifluoromethanesulfinate [Zn(CF₃SO₂)₂] | Trifluoromethylation & C-H Activation | Solid, stable, potential for stereocontrol. | Trifluoromethylation, C-C bond formation. |
| Zinc Trifluoromethanesulfonate [Zn(OTf)₂] | Strong Lewis Acid | High catalytic activity, moisture tolerant, high yields.[11] | Friedel-Crafts, aldol reactions, silylations.[11][13] |
| Lithium Trifluoromethanesulfonate (LiOTf) | Mild Lewis Acid | Recyclable, high chemoselectivity, neutral reaction conditions.[15] | Acetylation of alcohols, diacetylation of aldehydes.[15] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these catalysts, detailed experimental protocols are indispensable.
Protocol: Copper-Catalyzed Trifluoromethylation of Indole using CF₃SO₂Na
This protocol is a representative example of the application of sodium trifluoromethanesulfinate in a radical-mediated C-H functionalization.
Materials:
-
Indole
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na)
-
Copper(I) Iodide (CuI)
-
tert-Butyl Hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 mmol), sodium trifluoromethanesulfinate (1.5 mmol), and CuI (0.1 mmol).
-
Add anhydrous DMF (5 mL) to the tube and stir the mixture at room temperature for 10 minutes.
-
Slowly add TBHP (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated indole.
Self-Validation: The success of this protocol relies on the careful exclusion of atmospheric oxygen during the initial setup and the controlled addition of the oxidant. The reaction progress should be monitored to avoid over-oxidation or decomposition of the product.
Conclusion and Future Outlook
The comparative analysis reveals that different sulfinate salts, and their sulfonate counterparts, offer a diverse toolbox for catalytic transformations. Sodium trifluoromethanesulfinate stands out as a premier reagent for radical trifluoromethylation due to its stability and reliability.[7] In contrast, metal triflates like Zn(OTf)₂ and LiOTf serve as potent Lewis acids with varying degrees of activity and substrate compatibility.[11][15]
The field of sulfinate salt catalysis continues to evolve, with ongoing research focused on the development of novel sulfinate reagents, more sustainable catalytic systems, and asymmetric transformations.[19] For researchers and drug development professionals, a deep understanding of the comparative advantages and mechanistic underpinnings of these reagents is crucial for the rational design of efficient and innovative synthetic routes.
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PubChem. Zinc trifluoromethanesulfonate | C2F6O6S2Zn | CID 104671. [Link]
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Wikipedia. Zinc triflate. [Link]
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PMC. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Trifluoromethylation Made Easy: The Advantages of Sodium Trifluoromethanesulfinate. [Link]
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ResearchGate. Sodium Trifluoromethanesulfinate. [Link]
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ResearchGate. Applications of sulfinate salts. [Link]
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RSC Publishing. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
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ACS Publications. Lithium Trifluoromethanesulfonate (LiOTf) as a Recyclable Catalyst for Highly Efficient Acetylation of Alcohols and Diacetylation of Aldehydes under Mild and Neutral Reaction Conditions. [Link]
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Aure Chemical. How Lithium Triflate Is Made: Synthesis and Purification Methods. [Link]
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RSC Publishing. A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols. [Link]
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RSC Publishing. Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling. [Link]
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A Spectroscopic Compass: Guiding Researchers Through the Products of Common Sulfinating Reagents
For researchers, scientists, and professionals in drug development, the synthesis of sulfinates is a critical step in the creation of a vast array of valuable organosulfur compounds. The choice of sulfinating reagent not only dictates the reaction conditions and substrate scope but can also influence the purity and spectroscopic profile of the resulting sulfinate product. This guide provides an in-depth, objective comparison of the spectroscopic characteristics of sulfinates synthesized from three widely used classes of reagents: the reduction of sulfonyl chlorides, the use of sodium formaldehyde sulfoxylate (Rongalite), and the application of zinc sulfinate reagents. By understanding the nuances of each method and the expected spectroscopic signatures of their products, researchers can make more informed decisions in their synthetic endeavors.
The Synthetic Crossroads: An Overview of Sulfinating Strategies
The journey to a sulfinate can take several paths, each with its own set of advantages and potential pitfalls. The most common routes involve the reduction of readily available sulfonyl chlorides, the use of versatile and inexpensive reagents like Rongalite, and the application of pre-formed zinc sulfinates for radical-based transformations. The choice of method is often a balance between factors like functional group tolerance, reaction conditions, and the desired scale of the synthesis. This guide will dissect the spectroscopic outcomes of these choices.
Experimental Foundation: Synthesizing a Model Sulfinate
To provide a tangible basis for comparison, we will focus on the synthesis of a representative aryl sulfinate, sodium p-toluenesulfinate, using established protocols for each of the three methods.
Protocol 1: Synthesis of Sodium p-Toluenesulfinate via Reduction of p-Toluenesulfonyl Chloride
This classical and widely used method involves the reduction of a sulfonyl chloride with a mild reducing agent like sodium sulfite.[1][2]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in deionized water.
-
Add p-toluenesulfonyl chloride (1.0 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the water under reduced pressure.
-
To the resulting white solid, add ethanol and stir.
-
Filter the heterogeneous mixture to remove insoluble inorganic salts.
-
Concentrate the ethanolic filtrate under reduced pressure to yield the sodium p-toluenesulfinate as a white crystalline solid.
Protocol 2: Synthesis of Sodium p-Toluenesulfinate using Rongalite
Rongalite (sodium formaldehyde sulfoxylate) is an inexpensive and versatile reagent that can be used to generate sulfinates from alkyl or aryl halides.[3][4]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve Rongalite (1.2 eq) in a mixture of acetonitrile and water.
-
Add p-toluoyl chloride (1.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring for the consumption of the starting material by TLC.
-
Cool the mixture to room temperature.
-
The product can be isolated through extraction and purification by column chromatography.
Note: The reaction with Rongalite can sometimes lead to the formation of sulfones as byproducts, and the presence of formaldehyde from the reagent should be considered.[5]
Protocol 3: Synthesis of Zinc bis(p-toluenesulfinate)
Zinc sulfinates are valuable reagents, often used as precursors for radical reactions. They are typically prepared by the reduction of sulfonyl chlorides with zinc dust.[6][7]
Step-by-Step Methodology:
-
To a round-bottom flask containing zinc dust (1.4 eq), add a solution of p-toluenesulfonyl chloride (1.0 eq) in an appropriate organic solvent (e.g., THF).
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC. The synthesis is generally complete within 3 hours.
-
The crude product can be used directly or purified by washing with a solvent mixture (e.g., ethyl acetate/dichloromethane) to remove zinc chloride and water.
Spectroscopic Fingerprints: A Comparative Analysis
The true measure of a synthetic method's success lies in the characterization of its product. Here, we delve into the expected spectroscopic data for our model sulfinate, highlighting the key features in NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For sodium p-toluenesulfinate, both ¹H and ¹³C NMR provide distinct and informative spectra.
¹H NMR Spectroscopy:
The proton NMR spectrum of sodium p-toluenesulfinate is characterized by the signals of the aromatic protons and the methyl group.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the sulfinate group will appear at a different chemical shift than the protons meta to it. For sodium p-toluenesulfinate, these are typically observed around δ 7.5-7.7 ppm and δ 7.1-7.3 ppm.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed in the upfield region, typically around δ 2.3-2.4 ppm.[8]
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
Aromatic Carbons: Four signals are expected for the aromatic ring of sodium p-toluenesulfinate due to symmetry. These include the ipso-carbon attached to the sulfur, the carbons ortho and meta to the sulfinate group, and the carbon para to the sulfinate group (which is attached to the methyl group).
-
Methyl Carbon: A single peak in the aliphatic region (typically around δ 20-22 ppm) corresponds to the methyl carbon.
¹⁹F NMR Spectroscopy (for Fluorinated Analogs):
For sulfinates containing fluorine, such as those derived from Langlois' reagent (sodium trifluoromethanesulfinate), ¹⁹F NMR is an indispensable tool. The chemical shift of the trifluoromethyl group provides a clear diagnostic signal. The ¹⁹F NMR spectrum of Langlois' reagent itself shows a characteristic signal, and its purity can be determined using quantitative ¹⁹F NMR.[9][10] The wide chemical shift range and high sensitivity of ¹⁹F NMR make it particularly useful for identifying and quantifying fluorinated compounds.[11][12]
Potential Spectroscopic Differences Based on Synthetic Route:
While the major peaks in the NMR spectra should be identical regardless of the synthetic method, the presence of impurities can lead to observable differences.
-
From Sulfonyl Chloride Reduction: This method is generally clean, yielding high-purity sulfinates. The primary impurities would be unreacted sulfonyl chloride or over-reduced products, which would have distinct NMR signals.
-
From Rongalite: The use of Rongalite may introduce impurities related to formaldehyde or byproducts from its decomposition. These could manifest as small, unidentifiable peaks in the NMR spectrum. Careful purification is crucial.[3]
-
From Zinc Sulfinates: The primary inorganic impurity is zinc chloride, which is NMR-inactive. However, incomplete reaction could leave residual sulfonyl chloride.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying functional groups. The sulfinate group has characteristic absorption bands.
-
S=O Stretching: The most prominent feature in the IR spectrum of a sulfinate is the strong absorption band corresponding to the S=O stretching vibration. This typically appears in the region of 1000-1100 cm⁻¹ .[13]
-
S-O Stretching: Another characteristic absorption for the S-O single bond is expected, though it can be more variable in position.
-
Aromatic C-H and C=C Stretching: The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Comparative IR Analysis:
The position of the S=O stretching frequency can be sensitive to the counter-ion (e.g., Na⁺ vs. Zn²⁺) and the presence of water of hydration. While the spectra of sulfinates from different methods should be broadly similar, subtle shifts in the S=O band might be observed. The primary utility of IR in this context is the confirmation of the sulfinate functional group and a quick assessment of purity by checking for the absence of absorptions from starting materials (e.g., the characteristic S=O stretches of a sulfonyl chloride at ~1350 and ~1170 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering valuable clues to its structure. For sulfinates, particularly sulfinate esters, mass spectrometry can be highly informative.
Expected Fragmentation Patterns:
The fragmentation of sulfinates can be complex. For sulfinate esters, a common fragmentation pathway involves the cleavage of the S-O bond. It has been noted that the mass spectra of alkyl arenesulfinates are distinctly different from their isomeric aryl alkanesulfinates, and both can be easily distinguished from the corresponding sulfones.[2]
For a simple sulfinate salt like sodium p-toluenesulfinate, obtaining a clean mass spectrum can be challenging due to its non-volatile nature. Techniques like electrospray ionization (ESI) are typically required. The spectrum would be expected to show the molecular ion of the sulfinate anion.
Distinguishing Products from Different Reagents:
Mass spectrometry is particularly useful for identifying potential byproducts. For instance, in a reaction using Rongalite, one might look for the mass corresponding to the sulfone byproduct. In the case of using zinc sulfinates, the isotopic pattern of zinc could be a useful marker if any zinc-containing species are carried through into the final product.
Comparative Data Summary
| Spectroscopic Technique | Product from Sulfonyl Chloride Reduction | Product from Rongalite | Product from Zinc Sulfinate |
| ¹H NMR | Clean spectrum with characteristic aromatic and alkyl signals. Minimal impurities expected. | Characteristic signals present. Potential for minor impurity peaks from reagent decomposition. | Clean spectrum of the zinc sulfinate. Potential for residual starting material. |
| ¹³C NMR | Expected number of signals for the carbon skeleton. High purity indicated by the absence of extra peaks. | Expected signals present. May show minor peaks from organic impurities if not purified well. | Characteristic signals for the sulfinate ligand. |
| IR | Strong S=O stretch around 1000-1100 cm⁻¹. Absence of sulfonyl chloride bands. | Strong S=O stretch around 1000-1100 cm⁻¹. Absence of starting material bands. | S=O stretch may be shifted slightly due to coordination with zinc. |
| Mass Spec (ESI) | Shows the molecular ion of the sulfinate anion. | Shows the molecular ion of the sulfinate anion. May reveal sulfone byproducts. | Shows the sulfinate anion. Isotopic pattern of zinc may be observable in impurities. |
Conclusion: A Guided Choice
The selection of a sulfinating reagent is a critical decision in synthetic chemistry. While all three methods discussed can effectively produce sulfinates, they offer different balances of convenience, cost, and potential impurity profiles.
-
Reduction of sulfonyl chlorides is a reliable and clean method, often providing high-purity sulfinates that require minimal purification. This makes it an excellent choice for applications where purity is paramount.
-
Rongalite offers a cost-effective and versatile alternative, particularly for large-scale synthesis. However, researchers must be mindful of potential byproducts and implement robust purification strategies.
-
Zinc sulfinates are primarily used as precursors for radical reactions and offer a straightforward synthesis from sulfonyl chlorides. The resulting sulfinates are often used crude in subsequent steps.
By carefully considering the experimental protocols and the expected spectroscopic outcomes detailed in this guide, researchers can navigate the synthetic landscape with greater confidence, ensuring the successful preparation and unambiguous characterization of their target sulfinate compounds.
Visualizing the Workflow
Caption: Workflow for comparing sulfinate products.
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The Cyclopropyl Group in Total Synthesis: A Comparative Guide to Sodium Cyclopropanesulfinate and Its Alternatives
For researchers, scientists, and drug development professionals, the incorporation of the cyclopropyl motif into complex molecules is a persistent challenge and a significant opportunity. This guide provides an in-depth technical comparison of sodium cyclopropanesulfinate and its alternatives for the introduction of this valuable three-membered ring system in the context of total synthesis, with a focus on strategic application and experimental efficacy.
The cyclopropyl group, a small, strained carbocycle, is a common feature in a wide array of natural products and pharmaceuticals.[1][2] Its unique conformational rigidity and electronic properties can profoundly influence the biological activity and metabolic stability of a molecule. Consequently, the development of efficient and selective methods for the construction of cyclopropane rings is a central theme in modern organic synthesis.
This guide will explore the use of this compound as a reagent for the introduction of the cyclopropylsulfonyl moiety and, by extension, the cyclopropyl group, with a particular focus on its application in the late-stage functionalization of complex molecules. We will present a detailed case study of a this compound derivative in a cutting-edge C-H functionalization reaction. Furthermore, we will provide a comparative analysis of established, alternative methods for cyclopropanation, namely the Simmons-Smith reaction and the Corey-Chaykovsky reaction, supported by examples from notable total syntheses.
Case Study: Late-Stage C-H Trifluoromethylcyclopropanation with a this compound Derivative
While examples of the parent this compound in the total synthesis of natural products remain scarce in the literature, a closely related derivative, sodium 1-(trifluoromethyl)cyclopropanesulfinate (TFCS-Na), has emerged as a powerful reagent for the late-stage functionalization of complex heterocycles. A seminal report by Baran and coworkers details a method for the direct trifluoromethylcyclopropanation of C-H bonds, a transformation of significant interest in medicinal chemistry for the introduction of metabolically stable bioisosteres.[3][4]
This approach utilizes the generation of a trifluoromethylcyclopropyl radical from TFCS-Na, which then engages in a Minisci-type reaction with a protonated heterocycle. This strategy allows for the direct installation of the trifluoromethylcyclopropyl group onto a range of complex, electron-deficient heterocyclic scaffolds without the need for pre-functionalization.
Mechanistic Rationale
The reaction is proposed to proceed through a radical chain mechanism. Under oxidative conditions, sodium 1-(trifluoromethyl)cyclopropanesulfinate is converted to the corresponding sulfonyl radical, which rapidly extrudes sulfur dioxide to generate the trifluoromethylcyclopropyl radical. This radical then adds to a protonated heterocycle, and the resulting radical cation is oxidized to the final product, regenerating the radical chain carrier.
Caption: Proposed mechanism for C-H trifluoromethylcyclopropanation using TFCS-Na.
Experimental Protocol: General Procedure for C-H Trifluoromethylcyclopropanation of Heterocycles
The following is a general procedure adapted from the work of Baran and coworkers.[3]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Sodium 1-(trifluoromethyl)cyclopropanesulfinate (TFCS-Na) (2.0 equiv)
-
Sodium persulfate (Na2S2O8) (2.0 equiv)
-
Trifluoroacetic acid (TFA) (as needed)
-
Acetonitrile (MeCN) and Water (H2O) (as solvent)
Procedure:
-
To a vial was added the heterocyclic substrate, TFCS-Na, and sodium persulfate.
-
The vial was charged with a mixture of MeCN and H2O (typically 1:1).
-
Trifluoroacetic acid was added to ensure the heterocycle was protonated.
-
The reaction mixture was stirred at room temperature for the specified time (typically 1-24 hours).
-
Upon completion, the reaction was diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Comparative Analysis: Alternative Methods for Cyclopropanation in Total Synthesis
While the C-H functionalization approach with sulfinate salts offers a powerful tool for late-stage modification, the construction of cyclopropane rings during the course of a total synthesis often relies on more established methods. Here, we compare the TFCS-Na methodology with two classical and widely used cyclopropanation reactions: the Simmons-Smith reaction and the Corey-Chaykovsky reaction.
| Method | Reagents | Mechanism | Key Advantages | Key Limitations |
| TFCS-Na C-H Functionalization | TFCS-Na, Oxidant | Radical addition to C-H bond | Excellent for late-stage functionalization of heterocycles; No pre-functionalization required. | Limited to electron-deficient heterocycles; Radical nature can lead to side reactions. |
| Simmons-Smith Reaction | Diiodomethane (CH2I2), Zinc-Copper Couple (Zn(Cu)) or Diethylzinc (Et2Zn) | Carbenoid addition to an alkene | Stereospecific; Good functional group tolerance; Reliable for a wide range of alkenes.[5][6] | Stoichiometric use of zinc reagents; Can be sensitive to steric hindrance. |
| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide or Dimethylsulfonium methylide | Nucleophilic addition of a sulfur ylide to an α,β-unsaturated carbonyl, followed by intramolecular substitution.[7][8] | Effective for the formation of cyclopropyl ketones; Can be rendered asymmetric with chiral ylides. | Limited to α,β-unsaturated carbonyl compounds; Requires strong base for ylide formation. |
Case Study: The Simmons-Smith Reaction in the Total Synthesis of (±)-Naupliolide
The total synthesis of the tetracyclic sesquiterpenoid (±)-naupliolide by Ito and coworkers provides an excellent example of the strategic application of the Simmons-Smith reaction.[2] A key step in their synthesis involved the diastereoselective cyclopropanation of a chiral allylic alcohol.
Caption: Simmons-Smith cyclopropanation in the total synthesis of (±)-naupliolide.
Experimental Data:
| Substrate | Product | Yield | Diastereomeric Ratio | Reference |
| Allylic Alcohol Intermediate | Cyclopropylcarbinol | 85% | >20:1 | [2] |
Experimental Protocol: Simmons-Smith Cyclopropanation in the Total Synthesis of (±)-Naupliolide
The following protocol is adapted from the supporting information of the total synthesis of (±)-naupliolide.[2]
Materials:
-
Allylic alcohol substrate (1.0 equiv)
-
Diethylzinc (1.0 M in hexanes, 4.0 equiv)
-
Diiodomethane (4.0 equiv)
-
Dichloromethane (CH2Cl2) (anhydrous)
Procedure:
-
To a solution of the allylic alcohol in anhydrous dichloromethane at 0 °C was added diethylzinc dropwise.
-
A solution of diiodomethane in anhydrous dichloromethane was then added dropwise at 0 °C.
-
The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
-
The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture was extracted with dichloromethane, and the combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The crude product was purified by flash column chromatography on silica gel.
Case Study: The Corey-Chaykovsky Reaction in the Total Synthesis of (–)-Picrotoxinin
The total synthesis of the neurotoxic sesquiterpenoid (–)-picrotoxinin by Corey and coworkers is a landmark achievement in organic synthesis.[9][10][11] A key transformation in their route was the construction of a cyclopropyl ketone via a Corey-Chaykovsky reaction.
Caption: Corey-Chaykovsky reaction in the total synthesis of (–)-picrotoxinin.
Experimental Data:
| Substrate | Product | Yield | Reference |
| α,β-Unsaturated Ketone Intermediate | Cyclopropyl Ketone | ~70% (over two steps) | [9][10] |
Experimental Protocol: Corey-Chaykovsky Reaction in the Total Synthesis of (–)-Picrotoxinin
The following is a representative protocol for the Corey-Chaykovsky reaction.
Materials:
-
α,β-Unsaturated ketone substrate (1.0 equiv)
-
Trimethylsulfoxonium iodide (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
Procedure:
-
To a suspension of sodium hydride in anhydrous DMSO was added trimethylsulfoxonium iodide in one portion.
-
The mixture was stirred at room temperature for 1 hour, or until the evolution of hydrogen ceased, to form the dimethylsulfoxonium methylide.
-
A solution of the α,β-unsaturated ketone in anhydrous DMSO was added dropwise to the ylide solution at room temperature.
-
The reaction was stirred for the specified time (typically 1-4 hours).
-
The reaction was quenched with water and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered, and concentrated.
-
The crude product was purified by chromatography.
Conclusion and Future Outlook
The strategic installation of a cyclopropane ring is a critical consideration in the total synthesis of complex natural products and the design of novel pharmaceuticals. While classical methods like the Simmons-Smith and Corey-Chaykovsky reactions remain workhorses for the construction of this motif from alkene and enone precursors, respectively, the emergence of reagents like this compound and its derivatives opens new avenues for C-H functionalization.
The case study of TFCS-Na demonstrates the power of radical-mediated C-H functionalization for the late-stage introduction of a valuable trifluoromethylcyclopropyl group onto complex heterocycles. This approach offers a significant advantage in medicinal chemistry and drug discovery, where the rapid diversification of lead compounds is paramount.
As the field of C-H functionalization continues to mature, we can anticipate the development of new and more versatile sulfinate-based reagents, including potentially the broader application of the parent this compound in total synthesis. The choice of which cyclopropanation method to employ will always depend on the specific synthetic context, including the nature of the substrate, the desired stereochemistry, and the overall synthetic strategy. A thorough understanding of the strengths and limitations of each approach, as detailed in this guide, is essential for the modern synthetic chemist.
References
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Baran, P. S. C–H functionalization logic in total synthesis. Chemical Society Reviews, 2011 , 40(4), 1946-1967. [Link]
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Gianatassio, R.; Kawamura, S.; Eprile, C. L.; Foo, K.; Ge, J.; Burns, A. C.; Collins, M. R.; Baran, P. S. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Angewandte Chemie International Edition, 2014 , 53(37), 9851-9855. [Link]
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Gianatassio, R.; Kawamura, S.; Eprile, C. L.; Foo, K.; Ge, J.; Burns, A. C.; Collins, M. R.; Baran, P. S. Simple sulfinate synthesis enables C-H trifluoromethylcyclopropanation. PubMed, 2014 . [Link]
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Nadeem, H.; Khan, A.; Al-Harrasi, A.; Csuk, R. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 2023 , 28(15), 5651. [Link]
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Hugelshofer, C. L.; Magauer, T. Studies towards the Synthesis of (+)-Dictyoxetane. Chemistry, 2022 , 28(72), e202202611. [Link]
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Gutekunst, W. R.; Baran, P. S. C–H functionalization logic in total synthesis. Chemical Society Reviews, 2011 , 40(4), 1976-1991. [Link]
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Shenvi, R. A. Total Synthesis of (–)-Picrotoxinin. ChemRxiv, 2023 . [Link]
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Taber, D. F. C-H Functionalization: The Baran Synthesis of Maximiscine. Organic Chemistry Portal, 2021 . [Link]
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Nadeem, H.; Khan, A.; Al-Harrasi, A.; Csuk, R. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI, 2023 . [Link]
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Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
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Wang, N.; Zhao, J.-X.; Yue, J.-M. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers, 2025 . [Link]
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Ito, H.; Ueki, T.; Sato, T.; Chida, N. Total Synthesis of (±)-Naupliolide. Angewandte Chemie International Edition, 2016 , 55(26), 7543-7547. [Link]
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Hugelshofer, C. L.; Magauer, T. Studies towards the Synthesis of (+)-Dictyoxetane. PubMed, 2022 . [Link]
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-
de la Torre, A.; et al. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate, 2023 . [Link]
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Center for Selective C-H Functionalization. CCHF VS 8.4 - Prof. Phil Baran | Translational Chemistry. YouTube, 2020 . [Link]
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Kim, D.; et al. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Chemical Science, 2024 . [Link]
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Safety Operating Guide
A Guide to the Safe Handling and Disposal of Sodium Cyclopropanesulfinate
This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of sodium cyclopropanesulfinate. As a versatile and increasingly common reagent in modern organic synthesis, particularly in the development of pharmaceutical and agrochemical intermediates, a thorough understanding of its lifecycle within the laboratory is paramount.[1][2] This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that researchers, scientists, and drug development professionals can operate with confidence and safety.
Core Chemical Profile and Hazard Identification
This compound (CAS No. 910209-21-1) is a bench-stable, moisture-insensitive, and generally odorless sulfinate salt, making it a preferable alternative to more hazardous reagents like sulfonyl chlorides.[3] However, its classification under the Globally Harmonized System (GHS) necessitates careful handling to mitigate risks.
According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
-
H315: Causes skin irritation (Skin Irritant, Category 2).
-
H319: Causes serious eye irritation (Eye Irritant, Category 2A).
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).
These classifications identify the compound as a primary irritant. The principal risk is not acute toxicity but physical irritation upon direct contact with skin, eyes, or the respiratory system via inhalation of airborne dust.
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety begins with establishing a barrier between the researcher and the chemical. The choice of PPE is directly informed by the GHS hazard classifications.
2.1. Essential PPE
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. Where there is a risk of splashing or significant dust generation, chemical safety goggles are required.[4][5]
-
Skin Protection: An impermeable, chemical-resistant lab coat must be worn. Nitrile or neoprene gloves are required to prevent skin contact and subsequent irritation.[5] Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: All handling of solid this compound should occur within a certified chemical fume hood or in a well-ventilated area to minimize dust inhalation.[6] For weighing or transfers that may generate significant dust, consultation with your institution's Environmental Health & Safety (EHS) department regarding the need for a dust mask or respirator is advised.
2.2. Handling Protocols The physical form of the reagent—a white to yellow powder—is the primary driver of handling protocols.[1]
-
Minimize Dust: Use spatulas and weighing techniques that minimize aerosolization. Avoid pouring the dry powder where possible.
-
Ventilation: Always handle the solid compound inside a fume hood to capture any airborne particles at the source.
-
Storage: Store this compound at room temperature in a tightly sealed container to prevent contamination.[1] It should be stored in a designated area for non-volatile solids, segregated from strong acids and strong oxidizing agents as a matter of best practice.
Spill and Emergency Procedures
In the event of an accidental release, a calm and structured response is critical.
3.1. Small Spill of Solid Material
-
Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the fume hood is operating or that the area is well-ventilated.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain & Clean: Gently sweep the solid material using a brush and dustpan to avoid creating dust.[7] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Collect Waste: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a sealable, clearly labeled hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. This cleaning material must also be disposed of as hazardous waste.[9]
-
Wash: Thoroughly wash hands and any potentially exposed skin with soap and water after cleanup is complete.
Guiding Principles for Proper Disposal
The disposal of this compound is governed by local and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[10] The cardinal rule is that laboratory chemicals must never be disposed of in the standard trash or down the sanitary sewer.[9][11]
All waste containing this compound must be collected and managed as hazardous chemical waste. This includes:
-
Unused or expired neat (pure) reagent.
-
Contaminated personal protective equipment (gloves, weigh boats, etc.).
-
Spill cleanup materials.
-
Reaction mixtures and aqueous layers from workups containing the compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is a solid (neat chemical, contaminated items) or a liquid (aqueous solutions).
-
Segregate Incompatibles: While sulfinate salts are generally stable, waste containers should be kept separate from those containing strong acids or strong oxidizing agents to prevent unforeseen reactions.[11]
Step 2: Containerization and Labeling
-
Select the Right Container: Use a chemically compatible, sealable container, typically made of high-density polyethylene (HDPE).[11] The container must be in good condition, free of leaks or damage.
-
Label Correctly and Completely: The importance of proper labeling cannot be overstated. Affix a "Hazardous Waste" label provided by your institution's EHS department. The label must include:
Step 3: Storage and Collection
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be at or near the point of generation.
-
Request Pickup: Once the container is full or has been stored for the maximum allowable time per institutional and regulatory limits (e.g., 90-120 days), contact your EHS department to arrange for collection.[10][13] All waste will be removed and disposed of by a licensed hazardous waste contractor.[8]
Summary of Safety and Disposal Parameters
For quick reference, the key operational parameters are summarized in the table below.
| Parameter | Specification | Rationale |
| GHS Hazard Class | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Irritant to skin, eyes, and respiratory system. |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles[4][5] | Prevents eye irritation from dust particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin irritation upon contact. |
| Body Protection | Laboratory coat, closed-toe shoes[5] | Protects skin and clothing from contamination. |
| Respiratory | Handle in fume hood or well-ventilated area[6] | Prevents respiratory tract irritation from dust inhalation. |
| Waste Category | Non-acutely hazardous chemical waste | Governed by local and national hazardous waste regulations. |
| Disposal Container | Sealable, chemically compatible (e.g., HDPE)[11] | Prevents leaks and reactions with the container. |
| Waste Label | "Hazardous Waste", "this compound"[8][12] | Ensures proper identification for EHS personnel. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste streams of this compound.
References
-
SAFETY DATA SHEET SODIUM THIOSULPHATE 0.1M . Chemical Suppliers. Available at: [Link]
-
Standard Operating Procedure SODIUM . Stony Brook University Environmental Health & Safety. Available at: [Link]
-
Sodium - Safety Data Sheet . Carl ROTH. Available at: [Link]
-
Safe Handling of Persulfates: Protect Yourself & Others . PeroxyChem. Available at: [Link]
-
Sodium Removal and Disposal Handbook . OSTI.GOV. Available at: [Link]
-
This compound | C3H5NaO2S . PubChem, National Institutes of Health. Available at: [Link]
-
How to properly dispose of sodium...or store it properly . Chemistry Stack Exchange. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]
-
This compound . MySkinRecipes. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. Available at: [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds . Royal Society of Chemistry. Available at: [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]
-
Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. scribd.com [scribd.com]
- 7. carlroth.com [carlroth.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. vumc.org [vumc.org]
- 10. epa.gov [epa.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 13. acs.org [acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
